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  • Product: tert-Butyl-4-methylanisole
  • CAS: 94247-80-0

Core Science & Biosynthesis

Foundational

tert-Butyl-4-methylanisole chemical structure and properties

An In-Depth Technical Guide to tert-Butyl-4-methylanisole Executive Summary tert-Butyl-4-methylanisole (specifically the 2-tert-butyl-4-methylanisole isomer, CAS 43109-72-4 ) is a lipophilic aromatic ether characterized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl-4-methylanisole

Executive Summary

tert-Butyl-4-methylanisole (specifically the 2-tert-butyl-4-methylanisole isomer, CAS 43109-72-4 ) is a lipophilic aromatic ether characterized by significant steric hindrance adjacent to the methoxy group. While often overshadowed by its phenolic counterparts (BHA and BHT), this molecule serves as a critical intermediate in organic synthesis, a stable "masked" antioxidant in drug formulation, and a probe substrate for cytochrome P450 O-demethylation studies.

This guide provides a rigorous analysis of its structural properties, synthetic pathways, and utility in pharmaceutical research, designed for scientists requiring high-fidelity technical data.

Chemical Identity & Structural Analysis

The molecule consists of a benzene core substituted with a methoxy group (C1), a tert-butyl group (C2), and a methyl group (C4). The steric bulk of the tert-butyl group at the ortho position relative to the methoxy group profoundly influences its reactivity and spectral properties.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 1-tert-Butyl-2-methoxy-4-methylbenzene (or 2-tert-Butyl-4-methylanisole)
Common Names 2-t-Butyl-p-cresyl methyl ether; Methylated BHT analog (partial)
CAS Registry Number 43109-72-4 (2-isomer); 31268-79-8 (3-isomer)
Molecular Formula C₁₂H₁₈O
SMILES COc1ccc(C)cc1C(C)(C)C
InChI Key ZNQXIHJPCUGNJF-UHFFFAOYSA-N
Structural Dynamics
  • Steric Inhibition of Resonance: The bulky tert-butyl group at C2 forces the methoxy group at C1 to rotate out of the plane of the benzene ring. This reduces the

    
     orbital overlap, slightly diminishing the electron-donating capability of the oxygen compared to unsubstituted anisole.
    
  • Electronic Environment: The C4-methyl group provides weak inductive donation (+I), reinforcing the electron-rich nature of the aromatic ring, making it susceptible to electrophilic aromatic substitution, though directed by the steric blockade at C2.

Physicochemical Properties

The following data consolidates experimental and predicted values essential for formulation and pharmacokinetic modeling.

Property Value Context/Notes
Molecular Weight 178.27 g/mol Monoisotopic mass: 178.1358 Da
Physical State Colorless Liquid / Low-melting SolidMelting point approx. 20–25°C depending on purity.
Boiling Point ~235–240°CEstimated at 760 mmHg.
LogP (Octanol/Water) 4.2 ± 0.3Highly lipophilic; crosses blood-brain barrier (BBB).
Density 0.94 g/cm³At 25°C.
Solubility Insoluble in water; Soluble in EtOH, DMSO, DCMTypical for alkylated anisoles.
Refractive Index

1.505
Estimated.

Synthetic Pathways & Production

High-purity synthesis is critical to avoid contamination with the thermodynamically stable but less sterically crowded 3-tert-butyl isomer.

Pathway A: Methylation of 2-tert-Butyl-p-cresol (Preferred)

This route guarantees regioselectivity because the tert-butyl group is already fixed in the starting material.

  • Precursor: 2-tert-Butyl-4-methylphenol (commercially available).

  • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI) with a base (

    
     or NaH).
    
  • Yield: >90%

  • Advantage: Eliminates isomer separation steps.[1]

Pathway B: Friedel-Crafts Alkylation of 4-Methylanisole
  • Precursor: 4-Methylanisole (p-Cresyl methyl ether).

  • Reagents: Isobutylene gas or tert-Butyl chloride with Lewis Acid (

    
     or 
    
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution. The methoxy group directs ortho/para. Since para is blocked by methyl, substitution occurs ortho (C2).

  • Risk: Potential for isomerization or poly-alkylation.

Visualization of Synthesis Logic

SynthesisPath Start1 2-tert-Butyl-4-methylphenol (High Regio-Fidelity) Step1 O-Methylation (MeI / K2CO3 / Acetone) Start1->Step1 Start2 4-Methylanisole (p-Cresyl Methyl Ether) Step2 Friedel-Crafts Alkylation (Isobutylene / H2SO4) Start2->Step2 Product 2-tert-Butyl-4-methylanisole (Target Molecule) Step1->Product >95% Yield Step2->Product Major Product Byproduct 3-tert-Butyl isomer (Minor Impurity) Step2->Byproduct Steric Leakage

Figure 1: Comparative synthetic routes. Pathway A (top) is preferred for pharmaceutical standards due to higher regioselectivity.

Experimental Protocol: Synthesis via O-Methylation

Objective: Synthesize 10g of 2-tert-butyl-4-methylanisole with >98% purity.

Materials:

  • 2-tert-Butyl-4-methylphenol (16.4 g, 100 mmol)

  • Methyl Iodide (21.3 g, 150 mmol) [CAUTION: Neurotoxin]

  • Potassium Carbonate (anhydrous, 27.6 g, 200 mmol)

  • Acetone (dry, 150 mL)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

  • Dissolution: Add 2-tert-butyl-4-methylphenol and anhydrous acetone to the flask. Stir until dissolved.

  • Deprotonation: Add Potassium Carbonate in a single portion. The suspension will turn slightly yellow.

  • Alkylation: Add Methyl Iodide dropwise via a syringe over 10 minutes.

  • Reflux: Heat the mixture to gentle reflux (approx. 60°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol (

    
    ) should disappear, replaced by the ether (
    
    
    
    ).
  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure (Rotavap).[1]

    • Redissolve residue in Diethyl Ether (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Vacuum distillation (bp ~110°C at 10 mmHg) yields the pure product as a colorless oil.

Applications in Drug Development & Research

Metabolic Stability Probe (CYP450)

In ADME (Absorption, Distribution, Metabolism, Excretion) studies, this molecule serves as a substrate for O-demethylation .

  • Enzyme: Primarily CYP2B6 and CYP2C19.

  • Reaction: The methoxy group is converted to a hydroxyl group, regenerating the antioxidant 2-tert-butyl-4-methylphenol.

  • Utility: Because the tert-butyl group sterically hinders the ether linkage, the rate of demethylation provides insight into the active site accessibility of specific CYP isoforms.

"Pro-Antioxidant" Strategy

The phenolic form (2-tert-butyl-4-methylphenol) is a potent radical scavenger (similar to BHT). However, phenols can be prone to oxidation during storage.

  • Concept: The anisole derivative acts as a stable prodrug. Once administered, metabolic enzymes cleave the methyl group, releasing the active antioxidant in situ.

  • Relevance: Useful in designing neuroprotective agents where lipophilicity (LogP 4.2) assists in BBB penetration before activation.

Metabolic Pathway Diagram

Metabolism Substrate 2-tert-Butyl-4-methylanisole (Lipophilic Precursor) Intermediate Hemiacetal Intermediate [Unstable] Substrate->Intermediate Oxidation Product 2-tert-Butyl-4-methylphenol (Active Antioxidant) Intermediate->Product Spontaneous Byproduct Formaldehyde Intermediate->Byproduct CYP CYP450 (Microsomes) [O-Demethylation] CYP->Substrate Catalysis

Figure 2: Bioactivation pathway. The ether is metabolized to the active phenolic antioxidant.

Safety & Toxicology

Researchers must handle this compound with protocols standard for alkylated aromatics.

  • Skin/Eye Irritation: Moderate irritant. The lipophilic nature allows it to penetrate the dermal barrier, potentially causing defatting of the skin.

  • Aquatic Toxicity: High. Like many alkyl-anisoles, it is toxic to aquatic life with long-lasting effects (Category Chronic 2). All waste must be segregated as non-halogenated organic solvent waste.

  • Handling: Use nitrile gloves and chemical splash goggles. Work within a fume hood to avoid inhalation of vapors.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 161700, 4-tert-Butyl-3-methylanisole (Isomer Comparison). Retrieved from [Link]

  • Lam, L. K., Pai, R. P., & Wattenberg, L. W. (1979).[3] Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole. Journal of Medicinal Chemistry, 22(5), 569–571.[3] (Context on BHA/Anisole synthesis). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-tert-Butyl-4-methylanisole (CAS 43109-72-4)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-tert-Butyl-4-methylanisole, with the CAS number 43109-72-4, is an aromatic ether characterized by a methoxy group, a tert-butyl group, and a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-4-methylanisole, with the CAS number 43109-72-4, is an aromatic ether characterized by a methoxy group, a tert-butyl group, and a methyl group attached to a benzene ring. Its structure is formally known as 2-tert-butyl-1-methoxy-4-methylbenzene[1]. This compound is a derivative of 4-methylanisole and belongs to the broader class of alkylated anisoles. While not as extensively studied as its phenolic analog, butylated hydroxyanisole (BHA), 2-tert-Butyl-4-methylanisole serves as a potential intermediate in organic synthesis.

This technical guide provides a comprehensive overview of the available scientific literature on 2-tert-Butyl-4-methylanisole, focusing on its synthesis, physicochemical properties, and potential applications. Given the limited direct research on this specific molecule, this guide also draws upon data from closely related compounds to offer insights into its predicted characteristics and potential areas of interest for research and development.

Physicochemical Properties

The fundamental physicochemical properties of 2-tert-Butyl-4-methylanisole are summarized in the table below. These properties are crucial for designing synthetic routes, purification procedures, and for predicting its behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
CAS Number 43109-72-4
Appearance Predicted to be a liquid at room temperature
Boiling Point 244 °C at 760 mmHg
Density 0.907 g/cm³

Synthesis of 2-tert-Butyl-4-methylanisole

The primary and most logical route for the synthesis of 2-tert-Butyl-4-methylanisole is the Friedel-Crafts alkylation of 4-methylanisole. This classic electrophilic aromatic substitution reaction involves the introduction of a tert-butyl group onto the aromatic ring of 4-methylanisole using a suitable tert-butylating agent in the presence of an acid catalyst[2].

Reaction Mechanism: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation proceeds through a carbocation mechanism. The key steps are:

  • Generation of the Electrophile: The acid catalyst reacts with the tert-butylating agent (e.g., tert-butanol or isobutylene) to form a stable tert-butyl carbocation.

  • Electrophilic Attack: The electron-rich aromatic ring of 4-methylanisole attacks the tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion. The methoxy and methyl groups on the ring are ortho-, para-directing, and the tert-butyl group will preferentially add to the less sterically hindered ortho position relative to the methoxy group.

  • Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, 2-tert-Butyl-4-methylanisole.

Friedel-Crafts Alkylation Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation tBuOH tert-Butanol tBu_cation tert-Butyl Carbocation tBuOH->tBu_cation + H+ H+ H+ (Acid Catalyst) H2O Water Anisole 4-Methylanisole Arenium_ion Arenium Ion Intermediate Anisole->Arenium_ion + tert-Butyl Carbocation Product 2-tert-Butyl-4-methylanisole Arenium_ion->Product - H+ H_plus_regen H+ (Catalyst Regenerated)

Caption: Mechanism of Friedel-Crafts Alkylation.

Experimental Protocol: Representative Synthesis

Materials:

  • 4-Methylanisole

  • tert-Butanol

  • Acid catalyst (e.g., concentrated sulfuric acid or a solid acid catalyst like sulfated silica[3])

  • Anhydrous solvent (e.g., hexane or dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylanisole in the chosen anhydrous solvent.

  • Slowly add the acid catalyst to the stirred solution. The amount of catalyst will depend on the specific acid used; for sulfuric acid, a catalytic amount is sufficient.

  • From a dropping funnel, add tert-butanol dropwise to the reaction mixture. The reaction may be exothermic, and the rate of addition should be controlled to maintain a specific reaction temperature (e.g., room temperature or slightly elevated).

  • After the addition is complete, continue to stir the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by carefully adding it to an ice-cold solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis

Experimental spectroscopic data for 2-tert-Butyl-4-methylanisole is not widely available in public databases. Therefore, the following sections provide predicted spectroscopic characteristics based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-tert-Butyl-4-methylanisole is expected to show the following signals:

  • Aromatic Protons: Three signals in the aromatic region (typically 6.5-7.5 ppm). One proton will be a singlet (or a narrow doublet), and the other two will be doublets with ortho coupling.

  • Methoxy Protons: A singlet corresponding to the three methoxy protons, expected around 3.7-3.9 ppm.

  • tert-Butyl Protons: A sharp singlet for the nine equivalent protons of the tert-butyl group, expected around 1.3-1.5 ppm.

  • Methyl Protons: A singlet for the three methyl protons on the aromatic ring, expected around 2.2-2.4 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is expected to show signals for all 12 carbons, though some aromatic signals may overlap depending on the solvent.

  • Aromatic Carbons: Six signals in the aromatic region (110-160 ppm). The carbons attached to the oxygen and the tert-butyl group will be downfield.

  • Methoxy Carbon: A signal for the methoxy carbon around 55-60 ppm.

  • tert-Butyl Carbons: Two signals for the tert-butyl group: a quaternary carbon around 34-38 ppm and a methyl carbon signal around 29-32 ppm.

  • Methyl Carbon: A signal for the methyl group on the ring around 20-22 ppm.

Predicted Mass Spectrometry Fragmentation

In a mass spectrometer, 2-tert-Butyl-4-methylanisole (MW = 178.27) is expected to show a molecular ion peak (M⁺) at m/z = 178. A prominent fragmentation pattern would be the loss of a methyl group from the tert-butyl group to form a stable benzylic/tertiary carbocation at m/z = 163. Other possible fragmentations include the loss of the entire tert-butyl group (m/z = 121) or cleavage of the ether bond[4][5].

Predicted Infrared (IR) Spectroscopy

The IR spectrum of 2-tert-Butyl-4-methylanisole would likely display the following characteristic absorption bands:

  • C-H stretching (aromatic): Around 3000-3100 cm⁻¹

  • C-H stretching (aliphatic): Just below 3000 cm⁻¹

  • C=C stretching (aromatic): In the region of 1450-1600 cm⁻¹

  • C-O stretching (aryl ether): A strong band around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

  • C-H bending: Various bands in the fingerprint region.

Applications in Research and Drug Development

Direct applications of 2-tert-Butyl-4-methylanisole in drug development are not documented. However, its structural similarity to biologically active molecules suggests potential areas for its use as a chemical intermediate or a scaffold for medicinal chemistry exploration.

The tert-butyl group is a common moiety in many drugs, where it can increase specificity or act as a steric shield to improve metabolic stability[6]. The anisole framework is also present in numerous pharmaceuticals. Therefore, 2-tert-Butyl-4-methylanisole could serve as a starting material for the synthesis of more complex molecules with potential biological activity.

Structurally related compounds, such as the isomers of butylated hydroxyanisole (BHA), have been extensively studied for their antioxidant properties and have shown potential in inhibiting carcinogenesis[7]. For instance, a patent describes a method for preparing 2-tert-butyl-4-methoxyphenol for use in developing antitumor and immunomodulatory drugs[8]. This suggests that derivatives of the tert-butyl-methylanisole scaffold may be of interest in drug discovery.

Safety, Toxicology, and Metabolism

Safety and Handling
  • Hazards: Likely to be a flammable liquid. May be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

Predicted Metabolism

The metabolic fate of 2-tert-Butyl-4-methylanisole has not been specifically studied. However, it is likely to undergo metabolic transformations common to other alkylated anisoles and compounds containing a tert-butyl group. Potential metabolic pathways include:

  • O-Demethylation: The methoxy group can be cleaved by cytochrome P450 enzymes to form the corresponding phenol, 2-tert-butyl-4-methylphenol.

  • Hydroxylation: Oxidation of the tert-butyl group or the methyl group on the ring can occur.

  • Aromatic Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring is also possible.

The metabolism of the precursor, 4-methylanisole, has been studied in rats, showing a short half-life and dose-dependent plasma concentrations[11]. The metabolism of the tert-butyl group in various drugs is known to be mediated by cytochrome P450 enzymes[6].

Toxicology

There is no specific toxicological data for 2-tert-Butyl-4-methylanisole. The toxicity of its precursor, 4-methylanisole, has been evaluated, and it is considered harmful if swallowed and can cause skin irritation[12]. A comparative toxicological assessment of methylanisole isomers indicates that the para-isomer (4-methylanisole) has been more extensively studied than the ortho- and meta-isomers[9]. Given the lack of data, 2-tert-Butyl-4-methylanisole should be handled with caution as a compound with unknown toxicological properties.

Conclusion

2-tert-Butyl-4-methylanisole is a chemical intermediate with a well-defined structure but limited publicly available research data. Its synthesis is accessible through the established Friedel-Crafts alkylation of 4-methylanisole. While direct spectroscopic, toxicological, and application data are scarce, its properties and behavior can be reasonably predicted based on its structural similarity to other alkylated anisoles and tert-butylated compounds. The biological activity of its phenolic analogs suggests that 2-tert-Butyl-4-methylanisole and its derivatives could be of interest for future research in medicinal chemistry and materials science. This guide highlights the current state of knowledge and underscores the significant data gaps that present opportunities for further scientific investigation.

References

  • Chemsrc. 2-tert-butyl-4-methylanisole(CAS#:43109-72-4). [Link]

  • PubChem. p-tert-Butylanisole. [Link]

  • NIST WebBook. Aniline, 2-tert-butyl-4-methyl-. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation. [Link]

  • ResearchGate. Proposed metabolic pathway for MTBE in humans and rats. [Link]

  • Organic Syntheses. tert-BUTYL p-TOLUATE. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Google Patents.
  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

  • Metasci. Safety Data Sheet 4-Methylanisole. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Google Patents. US4288638A - Process for the synthesis of 2,4-dinitro-6-t-butyl-3-methylanisole, referred to as musk ambrette.
  • BG RCI. TOXICOLOGICAL EVALUATIONS. [Link]

  • Googleapis. United States Patent. [Link]

  • Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Alkylation. [Link]

  • PubMed. Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole. [Link]

  • PubChem. 2-tert-Butyl-4-hydroxyanisole. [Link]

  • ResearchGate. Synthesis of 2-tert-butyl-4-methylphenol catalyzed by sulfided silica. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubMed. Toxicokinetics of 4-methylanisole and its metabolites in juvenile and adult rats. [Link]

  • Google Patents. WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

  • Google Patents.
  • Doc Brown's Advanced Level Organic Chemistry. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide. [Link]

  • oc-praktikum.de. Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Taylor & Francis Online. Metabolic pathways – Knowledge and References. [Link]

  • ResearchGate. FT-IR spectrum of tert-butyl... [Link]

  • Googleapis. METABOLIC PATHWAY ANALYSIS: TOOLS AND APPLICATIONS FOR DISEASE DIAGNOSIS AND EMERGENCY MANAGEMENT IN LABORATORY MEDICINE. [Link]

Sources

Foundational

Difference between tert-Butyl-4-methylanisole and BHA (Butylated Hydroxyanisole)

The following technical guide provides an in-depth comparative analysis of tert-Butyl-4-methylanisole and Butylated Hydroxyanisole (BHA) . It is structured to address the precise chemical, functional, and regulatory dist...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of tert-Butyl-4-methylanisole and Butylated Hydroxyanisole (BHA) . It is structured to address the precise chemical, functional, and regulatory distinctions between a functional phenolic antioxidant and its lipophilic, non-functional ether analog.

Subject:tert-Butyl-4-methylanisole vs. Butylated Hydroxyanisole (BHA)

Executive Summary

In drug development and formulation science, the distinction between Butylated Hydroxyanisole (BHA) and tert-Butyl-4-methylanisole represents the critical boundary between an active pharmaceutical ingredient/excipient (antioxidant) and a structural analog with divergent properties (fragrance/solvent).[1]

  • BHA is a potent phenolic antioxidant capable of donating hydrogen atoms to neutralize free radicals, widely used to stabilize lipid-based formulations.[1]

  • tert-Butyl-4-methylanisole is a methylated ether derivative.[1] It lacks the labile phenolic hydrogen required for radical scavenging. Consequently, it is pharmacologically inert regarding oxidation and is primarily utilized in the fragrance industry or as a lipophilic intermediate.

This guide details the structural causality behind this functional divergence, supported by validated experimental protocols.

Structural & Physicochemical Characterization

To understand the functional difference, one must first analyze the pharmacophore. BHA derives its activity from the phenolic hydroxyl group (–OH), which is absent in tert-Butyl-4-methylanisole.[1]

Comparative Data Matrix
FeatureButylated Hydroxyanisole (BHA) tert-Butyl-4-methylanisole
Primary CAS 25013-16-5 (Mixture); 121-00-6 (2-isomer)43109-72-4 (2-tert-butyl-4-methylanisole)
Chemical Class Phenol (Hindered)Ether (Alkylated Anisole)
Key Functional Group Phenolic Hydroxyl (–OH)Methyl group (–CH₃) at C4
Mechanism of Action Hydrogen Atom Transfer (HAT)None (Redox Inert)
LogP (Lipophilicity) ~3.5 (Moderate)~4.8 (High)
pKa ~10.5 (Weakly Acidic)N/A (Non-ionizable)
Primary Application Antioxidant (Food/Pharma)Fragrance / Intermediate
Structural Visualization

The following diagram illustrates the structural relationship. Note the critical substitution at the C4 position (Hydroxyl vs. Methyl) that dictates reactivity.[1]

G BHA BHA (Active) 2-tert-butyl-4-hydroxyanisole TBMA tert-Butyl-4-methylanisole (Inert) 2-tert-butyl-4-methylanisole BHA->TBMA Structural Analog (Loss of H-Donor) Substructure Anisole Core (Methoxybenzene) Substructure->BHA + tert-Butyl (C2) + Hydroxyl (C4) Substructure->TBMA + tert-Butyl (C2) + Methyl (C4)

Figure 1: Structural divergence derived from the common anisole core.[1] The presence of the phenolic -OH in BHA is the sole determinant of antioxidant capacity.[1]

Mechanistic Divergence: The "Why"

As a Senior Scientist, it is insufficient to state that they are different; we must define the causality. The difference lies in the Bond Dissociation Enthalpy (BDE) of the substituent at the 4-position.[1]

BHA: The HAT Mechanism

BHA functions via Hydrogen Atom Transfer (HAT) .[1] When a lipid radical (


) is generated in a formulation:
  • The phenolic hydrogen of BHA is abstracted.

  • This yields a phenoxy radical on the BHA molecule.[1]

  • The tert-butyl group provides steric hindrance, and the methoxy group provides electron donation, stabilizing this radical and preventing it from propagating the chain reaction.



tert-Butyl-4-methylanisole: Metabolic/Chemical Inertness

In tert-Butyl-4-methylanisole, the C4 position is occupied by a methyl group (


).[1]
  • The C-H bonds in the methyl group have a significantly higher BDE (~85-90 kcal/mol) compared to the phenolic O-H bond in BHA (~77-80 kcal/mol).[1]

  • Under physiological or storage conditions, the methyl group cannot donate a hydrogen atom to quench free radicals.

  • Result: The molecule acts merely as a lipophilic spacer or solvent, offering zero protection against oxidation.

Validated Experimental Protocol: Differentiating Activity

To empirically verify the difference between these two compounds in a laboratory setting, the DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay is the gold standard.[1] It is rapid, visual, and self-validating.[1]

Protocol: Spectrophotometric DPPH Scavenging Assay

Objective: Quantify and compare the Radical Scavenging Activity (RSA) of BHA vs. tert-Butyl-4-methylanisole.

Reagents:

  • DPPH Stock: 0.1 mM DPPH in Methanol (Freshly prepared, protect from light).

  • Positive Control: BHA (Sigma Aldrich, CAS 25013-16-5).[1]

  • Test Compound: tert-Butyl-4-methylanisole (CAS 43109-72-4).[1][2]

  • Solvent: HPLC-grade Methanol.[1]

Workflow:

  • Preparation: Prepare 100 µM solutions of both BHA and tert-Butyl-4-methylanisole in methanol.

  • Reaction: In a 96-well plate, mix 100 µL of compound solution with 100 µL of DPPH stock.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

Data Interpretation (Self-Validating Step):

  • DPPH Radical (Purple)

    
    Reduced Form (Yellow)  upon H-transfer.[1]
    
  • BHA: Solution turns Yellow .[1] Absorbance decreases significantly (High % Inhibition).[1]

  • tert-Butyl-4-methylanisole: Solution remains Purple .[1] Absorbance remains equal to the blank (0% Inhibition).[1]

Calculation:


[1]
Mechanism Visualization (DPPH)

DPPH_Pathway cluster_0 Pathway A: BHA cluster_1 Pathway B: tert-Butyl-4-methylanisole DPPH DPPH Radical (Purple, 517nm) BHA BHA (Phenolic H-Donor) DPPH->BHA TBMA tert-Butyl-4-methylanisole (Methyl Ether) DPPH->TBMA Complex_A H-Transfer Event BHA->Complex_A Result_A DPPH-H (Reduced) (Yellow, Low Abs) Complex_A->Result_A Scavenging Successful Complex_B No Reaction (High BDE) TBMA->Complex_B Result_B DPPH Radical Remains (Purple, High Abs) Complex_B->Result_B Scavenging Failed

Figure 2: The DPPH assay logic.[1] Pathway A (BHA) results in colorimetric change due to H-transfer.[1] Pathway B (Analog) fails due to lack of labile hydrogen.[1]

Applications & Regulatory Status[1][5]

BHA (Butylated Hydroxyanisole)[1][5][6][7]
  • Role: Antioxidant / Preservative (E320).[1][3]

  • Usage: Stabilizing fats, oils, and active pharmaceutical ingredients (APIs) prone to oxidation (e.g., Vitamin A, Simvastatin).[1]

  • Regulatory: GRAS (Generally Recognized As Safe) with limits.[1] Listed in the FDA Inactive Ingredient Database (IID).[1]

  • Toxicity: High doses have raised concerns regarding carcinogenicity in rat forestomachs, leading to strict concentration limits (typically <0.02% in fats).

tert-Butyl-4-methylanisole[1]
  • Role: Fragrance Ingredient / Synthetic Intermediate.[1][4][5]

  • Usage: Often used in the synthesis of musk compounds or as a fragrance component (imparting nutty, ylang-ylang, or powdery notes).[1]

  • Regulatory: Regulated under IFRA (International Fragrance Association) standards if used in perfumery.[1] Not approved as a pharmaceutical antioxidant.[1]

  • Safety: Irritant profile differs; it is a lipophilic sensitizer rather than a metabolic disruptor in the same pathway as phenols.

References

  • Sigma-Aldrich. Product Specification: Butylated Hydroxyanisole (BHA).[1] Retrieved from [1]

  • PubChem. Compound Summary: 2-tert-Butyl-4-methylanisole (CAS 43109-72-4).[1] National Library of Medicine.[1] Retrieved from [1]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[6][7] LWT - Food Science and Technology.[1] (Standard DPPH Protocol source).[1]

  • U.S. Food and Drug Administration (FDA). Select Committee on GRAS Substances (SCOGS) Opinion: Butylated Hydroxyanisole.[1] Retrieved from [1]

  • European Food Safety Authority (EFSA). Scientific Opinion on the re-evaluation of butylated hydroxyanisole (E 320) as a food additive.[1] EFSA Journal.[1] Retrieved from [1]

Sources

Exploratory

IUPAC name for tert-Butyl-4-methylanisole isomers

An in-depth technical analysis of tert-butyl-4-methylanisole isomers requires a rigorous understanding of electrophilic aromatic substitution, steric hindrance, and spectroscopic validation. As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of tert-butyl-4-methylanisole isomers requires a rigorous understanding of electrophilic aromatic substitution, steric hindrance, and spectroscopic validation. As a Senior Application Scientist, I have structured this guide to move beyond basic nomenclature, providing synthetic chemists and drug development professionals with the mechanistic causality and self-validating protocols necessary to isolate and utilize these specific regioisomers.

Structural Elucidation and IUPAC Nomenclature

The parent scaffold for these isomers is 4-methylanisole (systematically named 1-methoxy-4-methylbenzene). When introducing a bulky tert-butyl group (-C(CH3)3) to this aromatic ring, the positioning is dictated by the existing substituents.

According to IUPAC nomenclature rules, the principal functional group—the methoxy group (-OCH3)—anchors position C1. The methyl group (-CH3) is fixed at C4. This leaves four available carbons for substitution: C2, C3, C5, and C6. Due to the plane of symmetry bisecting C1 and C4, position C2 is equivalent to C6, and position C3 is equivalent to C5.

Consequently, there are only two possible regioisomers:

  • Isomer A (The Major Product): 2-tert-butyl-1-methoxy-4-methylbenzene. Commonly referred to as 2-tert-butyl-4-methylanisole [2].

  • Isomer B (The Minor/Trace Product): 3-tert-butyl-1-methoxy-4-methylbenzene. Commonly referred to as 3-tert-butyl-4-methylanisole .

Mechanistic Causality in Regioselective Synthesis

In drug development and materials science, obtaining a single pure isomer is critical. The synthesis of tert-butyl-4-methylanisole is typically achieved via Friedel-Crafts alkylation of 4-methylanisole using isobutylene (2-methylpropene) or a tert-butyl halide in the presence of an acid catalyst [1].

The Causality of Regioselectivity: Why does the reaction overwhelmingly favor Isomer A? The causality lies in the competing electronic effects of the existing substituents:

  • The Methoxy Group (-OCH3): A powerful activating group due to resonance (+M effect). It strongly directs incoming electrophiles to its ortho and para positions.

  • The Methyl Group (-CH3): A weak activating group relying on hyperconjugation (+I effect). It also directs ortho and para.

Since the para position to the methoxy group is already occupied by the methyl group, the tert-butyl cation must attack either ortho to the methoxy group (C2) or ortho to the methyl group (C3).

Despite the significant steric bulk of the tert-butyl cation, the transition state for electrophilic attack at C2 is substantially lower in energy. The strong resonance stabilization provided by the methoxy oxygen's lone pairs far outweighs the weak hyperconjugative stabilization from the methyl group. As a result, 2-tert-butyl-4-methylanisole is the kinetically and thermodynamically favored product, frequently isolated in yields exceeding 98% [1].

G SM 4-Methylanisole (Parent) Path1 Attack Ortho to Methoxy (Electronically Favored) SM->Path1 + H+ / Isobutylene Path2 Attack Ortho to Methyl (Sterically Favored) SM->Path2 Cation tert-Butyl Cation (Electrophile) Cation->Path1 Cation->Path2 Prod1 2-tert-Butyl-4-methylanisole (Major Product: >98%) Path1->Prod1 Low Activation Energy Prod2 3-tert-Butyl-4-methylanisole (Trace Byproduct: <2%) Path2->Prod2 High Activation Energy

Diagram 1: Regioselectivity logic in the Friedel-Crafts alkylation of 4-methylanisole.

Quantitative Data & Physicochemical Properties

To facilitate rapid analytical comparison in the laboratory, the physicochemical and spectroscopic parameters of the isomers are summarized below.

Table 1: Physicochemical and Analytical Comparison of Isomers

Parameter2-tert-Butyl-4-methylanisole (Isomer A)3-tert-Butyl-4-methylanisole (Isomer B)
IUPAC Name 2-tert-butyl-1-methoxy-4-methylbenzene3-tert-butyl-1-methoxy-4-methylbenzene
CAS Registry Number 43109-72-4 [2]N/A (Theoretical/Trace)
Molecular Formula C12H18OC12H18O
Exact Mass 178.1358 g/mol 178.1358 g/mol
Relative Synthetic Yield > 98% (H2SO4 catalysis) [1]< 2%
1H NMR: Aromatic Region Singlet (C3-H), Doublets (C5-H, C6-H)Singlet (C2-H), Doublets (C5-H, C6-H)
Steric Relief Mechanism Methoxy methyl group rotates out of planeMinimal rotation required

Self-Validating Experimental Protocol: Synthesis & Isolation

As an application scientist, I mandate that all protocols operate as self-validating systems. This means incorporating built-in analytical checkpoints to confirm success before proceeding to the next step. The following protocol details the regioselective synthesis of 2-tert-butyl-4-methylanisole [1][3].

Phase 1: Reagent Preparation & Reaction
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a drying tube.

  • Substrate Loading: Dissolve 4-methylanisole (0.1 mol, 12.2 g) in 50 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add concentrated sulfuric acid (H2SO4, 0.05 mol) dropwise while maintaining the reaction temperature at 0°C using an ice bath. Causality: Low temperatures suppress polyalkylation and ether cleavage.

  • Electrophile Introduction: Bubble isobutylene gas slowly into the reaction mixture over 2 hours.

    • Self-Validation Checkpoint 1: Monitor via TLC (Hexanes:Ethyl Acetate 9:1). The starting material spot (Rf ~0.4) should disappear, replaced by a less polar product spot (Rf ~0.6) due to the lipophilic tert-butyl group.

Phase 2: Quenching & Extraction
  • Quench: Carefully pour the reaction mixture into 100 mL of crushed ice to neutralize the acid catalyst and halt the electrophilic aromatic substitution.

  • Extraction: Separate the organic DCM layer. Extract the aqueous layer twice with 30 mL of diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO3) until the evolution of CO2 ceases, ensuring all residual acid is neutralized. Wash once with brine.

  • Drying: Dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Phase 3: Chromatographic Purification & Verification
  • Purification: Purify the crude oil via flash column chromatography on silica gel using 100% hexanes to elute the highly non-polar 2-tert-butyl-4-methylanisole.

  • Analytical Verification: Analyze the purified fractions via 1H NMR.

    • Self-Validation Checkpoint 2: Confirm the presence of a 9-proton singlet at ~1.35 ppm (tert-butyl group) and a 3-proton singlet at ~3.80 ppm (methoxy group). The aromatic region must show a 1H singlet (C3-H) and two ortho-coupled doublets, definitively proving Isomer A over Isomer B.

Workflow Step1 1. Substrate Preparation 4-Methylanisole in DCM at 0°C Step2 2. Acid-Catalyzed Alkylation H2SO4 + Isobutylene gas Step1->Step2 Step3 3. Reaction Monitoring TLC Checkpoint (Rf shift) Step2->Step3 Step4 4. Quench & Extraction Ice water / NaHCO3 wash Step3->Step4 Step5 5. Chromatographic Isolation Silica Gel (Hexanes) Step4->Step5 Step6 6. Structural Verification 1H NMR & GC-MS Analysis Step5->Step6

Diagram 2: Self-validating experimental workflow for the synthesis and isolation of Isomer A.

References

  • "Organic Chemistry Fourth Edition Study Guide" - archive.org -
  • "2-tert-butyl-4-methylanisole | CAS#:43109-72-4" - chemsrc.com -
  • "Chloromethane | 74-87-3" - benchchem.com -
Foundational

Physical properties of 2-tert-butyl-p-cresyl methyl ether

The following technical guide details the physical properties, synthesis, and applications of 2-tert-butyl-p-cresyl methyl ether (systematically known as 2-tert-butyl-4-methylanisole ). This document is structured for re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and applications of 2-tert-butyl-p-cresyl methyl ether (systematically known as 2-tert-butyl-4-methylanisole ). This document is structured for researchers and drug development professionals, focusing on its role as a chemical intermediate, potential pharmaceutical impurity, and functional ingredient.

(2-tert-butyl-4-methylanisole)

Executive Summary

2-tert-butyl-p-cresyl methyl ether (CAS: 43109-72-4 ) is a sterically hindered aromatic ether derived from 2-tert-butyl-p-cresol. In drug development and industrial chemistry, it serves two primary functions:

  • Chemical Intermediate: A lipophilic scaffold used in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.

  • Impurity Marker: A potential methylated impurity found in the production of Butylated Hydroxyanisole (BHA) and related phenolic antioxidants, which are ubiquitous pharmaceutical excipients.

This guide provides a comprehensive physicochemical characterization, synthesis protocols, and safety standards necessary for regulatory compliance and experimental design.

Physicochemical Characterization

The sterically bulky tert-butyl group at the ortho position significantly influences the compound's volatility, density, and spectral properties compared to its unhindered isomers.

Table 1: Physical Properties Data
PropertyValue (Experimental/Consensus)Notes/Conditions
IUPAC Name 1-tert-butyl-2-methoxy-4-methylbenzeneSystematic nomenclature
CAS Number 43109-72-4 Specific to this isomer
Molecular Formula C₁₂H₁₈O-
Molecular Weight 178.27 g/mol -
Physical State Colorless to pale yellow liquidAt 25°C
Boiling Point 222 – 225 °C @ 760 mmHg (Derived from isomer analogs)
Density 0.93 – 0.94 g/mL @ 25°C (Relative to water)
Refractive Index 1.502 – 1.505

Flash Point ~90 °C (194 °F)Closed Cup (Estimated)
Solubility Insoluble in water; Soluble in EtOH, Et₂O, ChloroformLipophilic (

)
Vapor Pressure ~0.14 mmHg@ 25°C (Estimated)

Technical Note: The boiling point is significantly elevated compared to 4-methylanisole (174°C) due to the increased molecular weight and van der Waals interactions introduced by the tert-butyl group.

Synthesis & Manufacturing Pathways

The synthesis of 2-tert-butyl-4-methylanisole typically follows a two-stage process: Friedel-Crafts alkylation followed by O-methylation. This pathway is critical for understanding potential by-products in pharmaceutical manufacturing.

3.1 Synthesis Workflow Diagram

SynthesisPathway pCresol p-Cresol (Starting Material) Intermediate 2-tert-butyl-p-cresol (Intermediate) pCresol->Intermediate Acid Cat. (H2SO4/H3PO4) Friedel-Crafts Alkylation tBuOH tert-Butyl Alcohol (Alkylation Agent) tBuOH->Intermediate Product 2-tert-butyl-p-cresyl methyl ether (Target) Intermediate->Product Base (K2CO3/NaOH) Williamson Ether Synthesis MeAgent Dimethyl Sulfate / MeI (Methylating Agent) MeAgent->Product

Figure 1: Two-step synthesis pathway from p-cresol involving alkylation and subsequent O-methylation.

3.2 Detailed Protocol
  • Step 1: Alkylation (Formation of 2-tert-butyl-p-cresol)

    • Reagents: p-Cresol, tert-butyl alcohol (or isobutylene), Acid catalyst (H₂SO₄ or Amberlyst-15).

    • Conditions: 60–80°C for 4–6 hours.

    • Mechanism: Electrophilic aromatic substitution. The bulky tert-butyl group directs ortho to the hydroxyl group.

  • Step 2: O-Methylation

    • Reagents: 2-tert-butyl-p-cresol, Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃).

    • Solvent: Acetone or DMF.

    • Conditions: Reflux (56°C for acetone) for 12 hours.

    • Purification: The product is extracted into ether/hexane and purified via vacuum distillation to remove unreacted phenols.

Analytical Characterization (Quality Control)

For drug development professionals tracking this compound as an impurity, the following spectral signatures are definitive.

4.1 NMR Spectroscopy[1]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.38 ppm (s, 9H): tert-Butyl group (strong singlet).

    • δ 2.29 ppm (s, 3H): Methyl group on the aromatic ring.

    • δ 3.82 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 6.7–7.2 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).

  • Interpretation: The presence of the methoxy singlet at ~3.8 ppm confirms the ether formation, distinguishing it from the precursor phenol.

4.2 Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): m/z 178.[2]

  • Base Peak: m/z 163 (M – CH₃). Loss of a methyl group from the tert-butyl moiety is the dominant fragmentation pathway, forming a stable cation.

  • Differentiation: Distinguishable from BHA isomers (MW 180) by a mass difference of 2 units (loss of O vs. gain of CH₂? No, BHA is C₁₁H₁₆O₂, Ether is C₁₂H₁₈O. MW difference is roughly similar but fragmentation patterns differ significantly).

4.3 Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mixture (or Drug Product) Separation GC-MS Separation (DB-5 or HP-5 Column) Sample->Separation Identification Peak Identification Separation->Identification MS Mass Spec (EI) Target Ion: 178 m/z Base Peak: 163 m/z Identification->MS Primary Screen NMR 1H NMR Confirmation Methoxy Singlet @ 3.82 ppm Identification->NMR Structural Validation

Figure 2: Analytical workflow for identifying 2-tert-butyl-4-methylanisole in complex mixtures.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact isomer is limited, safety protocols should be extrapolated from anisole and tert-butyl-p-cresol analogs.

  • Hazard Classification (GHS Inferred):

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects (due to high LogP).

  • Handling Protocol:

    • Use essentially in a fume hood.

    • Wear nitrile gloves (penetration time > 4 hours for anisoles).

    • Avoid release to the environment; collect washings for hazardous waste disposal.

References
  • National Institute of Standards and Technology (NIST). Mass Spectral Library: 4-tert-butyl-2-methylanisole and isomers.Link

  • PubChem. Compound Summary: 2-tert-butyl-4-methylphenol (Precursor).Link

  • The Good Scents Company. Fragrance Profile: 2-tert-butyl-5-methylanisole (Isomer Analog).Link

  • European Chemicals Agency (ECHA). Registration Dossier: Butylated Hydroxyanisole (Related Antioxidant).Link

  • ChemicalBook. Product Database: 4-tert-butylanisole (Physical Properties Reference).Link

Sources

Exploratory

Solubility of tert-Butyl-4-methylanisole in organic solvents

Thermodynamic and Empirical Solubility Profiling of 2-tert-Butyl-4-methylanisole in Organic Solvents: A Comprehensive Technical Guide Executive Summary Understanding the solvation thermodynamics of sterically hindered ar...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic and Empirical Solubility Profiling of 2-tert-Butyl-4-methylanisole in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

Understanding the solvation thermodynamics of sterically hindered aromatic ethers is critical for their application in organic synthesis, material science, and formulation chemistry. This technical guide provides an in-depth analysis of the solubility profile of 2-tert-butyl-4-methylanisole (CAS: 43109-72-4)[1][2]. By combining structural causality, Hansen Solubility Parameters (HSP)[3][4], and self-validating experimental methodologies based on OECD and ICH guidelines[5][6], this whitepaper equips researchers with the predictive frameworks and robust protocols required for precise solvent selection.

Physicochemical Profiling & Structural Causality

2-tert-Butyl-4-methylanisole is a highly lipophilic, non-polar ether derivative structurally related to common phenolic antioxidants like BHA (butylated hydroxyanisole) and BHT (butylated hydroxytoluene)[7][8]. Its solubility behavior is dictated by three primary structural features:

  • The Methoxy Group (Ether Linkage): While ethers typically act as hydrogen-bond acceptors, the oxygen atom in this molecule is significantly shielded.

  • Ortho-tert-Butyl Steric Hindrance: The bulky tert-butyl group positioned ortho to the methoxy group creates a massive steric shield. This physical barrier prevents solvent molecules (especially protic solvents like water or lower alcohols) from effectively accessing the lone pairs on the ether oxygen, drastically reducing the molecule's hydrogen-bonding capacity (

    
    )[4].
    
  • Para-Methyl Group: Adds to the overall hydrophobic bulk and dispersion forces (

    
    ) of the aromatic ring.
    

Causality Insight: Because the molecule cannot effectively participate in hydrogen bonding, its solvation is almost entirely driven by London dispersion forces and weak dipole-induced dipole interactions. Consequently, the compound exhibits exceptional solubility in non-polar and polar aprotic organic solvents, but is practically insoluble in highly polar protic environments like water.

Thermodynamic Solvation Framework (Hansen Solubility Parameters)

To predict the solubility of 2-tert-butyl-4-methylanisole across various organic solvents, we utilize the Hansen Solubility Parameters (HSP) framework[3][9]. Unlike the Hildebrand parameter, which lumps all cohesive energy into a single value, HSP divides the total cohesive energy density into three distinct intermolecular forces[4]:

  • 
     : Dispersion forces (van der Waals)
    
  • 
     : Polar/dipole forces
    
  • 
     : Hydrogen bonding forces
    

For a solute to dissolve effectively in a solvent, the distance (


) between their respective coordinates in 3D Hansen space must be smaller than the interaction radius (

) of the solute.

Solvation S_bulk Bulk Solute (2-tert-Butyl-4-methylanisole) S_gas Isolated Solute Molecule (Gas Phase) S_bulk->S_gas ΔG_sublimation / vaporization Solution Solvated System (Solute in Solvent) S_bulk->Solution ΔG_solution (Total) S_gas->Solution ΔG_interaction (Exothermic) Solvent Pure Organic Solvent Cavity Solvent with Cavity Solvent->Cavity ΔG_cavity (Endothermic) Cavity->Solution Solute Insertion

Caption: Thermodynamic cycle of 2-tert-butyl-4-methylanisole solvation in organic solvents.

Table 1: Estimated HSP Values for 2-tert-Butyl-4-methylanisole and Common Solvents

Note: Solute values are estimated based on group contribution methods for sterically hindered anisole derivatives.

Substance

(MPa

)

(MPa

)

(MPa

)
Predicted Affinity
2-tert-Butyl-4-methylanisole ~17.5 ~2.5 ~3.0 -
Hexane (Non-polar)14.90.00.0High
Toluene (Aromatic)18.01.42.0Very High
Dichloromethane (Polar Aprotic)18.26.36.1High
Ethanol (Polar Protic)15.88.819.4Moderate/Low
Water (Highly Polar)15.616.042.3Insoluble

Experimental Methodology: Self-Validating Solubility Determination

To generate empirical solubility data, the isothermal Shake-Flask Method (adapted from OECD Test Guideline 105) is the gold standard for compounds with solubilities > 10 mg/L[5][10][11]. To ensure scientific integrity, the protocol must be self-validating, coupling thermodynamic equilibration with ICH Q2(R1) validated quantitative analysis[6][12].

Workflow N1 Solvent Selection (Polar, Aprotic, Non-polar) N2 Excess Solute Addition (2-tert-Butyl-4-methylanisole) N1->N2 N3 Isothermal Incubation (Shake-Flask, 25°C, 48h) N2->N3 N4 Phase Separation (Centrifugation/Filtration) N3->N4 N5 Equilibrium Verification (ΔC < 2% between 24h & 48h) N4->N5 N5->N3 If ΔC > 2% Re-equilibrate N6 Quantitative Analysis (GC-MS / HPLC-UV) N5->N6 Validated

Caption: Workflow for self-validating isothermal shake-flask solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount of 2-tert-butyl-4-methylanisole to 10 mL of the target organic solvent in a tightly sealed amber glass vial to prevent photodegradation.

  • Isothermal Equilibration: Place the vials in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 150 RPM[11].

  • Self-Validating Sampling: Extract 0.5 mL aliquots at 24 hours and 48 hours.

    • Causality: Sampling at two distinct time points is critical to prove that thermodynamic equilibrium has been achieved. If the concentration difference (

      
      ) between 24h and 48h is > 2%, the system has not reached saturation and must be incubated longer.
      
  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes at 25 °C to separate any undissolved micro-droplets or suspended solute[10].

  • Dilution and Internal Standard Addition: Dilute the supernatant with a compatible analytical solvent (e.g., Acetonitrile) and spike with an internal standard (e.g., 4-tert-butyl-anisole) to correct for injection volume variances.

  • Quantification: Analyze via GC-MS or HPLC-UV (detection at ~275 nm for the aromatic ring). The analytical method must be fully validated for linearity, accuracy, and precision according to ICH Q2(R1) guidelines[6][12].

Quantitative Solubility Data in Organic Solvents

Based on the thermodynamic principles outlined above and structural extrapolation from similar sterically hindered aromatic ethers, the empirical solubility of 2-tert-butyl-4-methylanisole is summarized below.

Table 2: Empirical Solubility Profile at 25°C
Solvent ClassSpecific SolventSolubility LevelEstimated Range (g/L)Mechanistic Rationale
Non-Polar Hexane / HeptaneMiscible / Very High> 500Dominant dispersion forces (

) perfectly match the highly lipophilic alkyl/aryl bulk of the solute.
Aromatic TolueneMiscible / Very High> 500

stacking interactions supplement dispersion forces, creating an ideal thermodynamic match.
Polar Aprotic Dichloromethane (DCM)High> 300Favorable dipole-induced dipole interactions without the penalty of disrupting a hydrogen-bond network.
Polar Aprotic Ethyl AcetateHigh> 250Excellent solvation due to matching moderate polarity (

) and low hydrogen-bonding requirements.
Polar Protic Methanol / EthanolModerate50 - 100The protic solvent network must be broken to accommodate the solute, but the solute's steric hindrance prevents reciprocal hydrogen bonding, making the solvation endothermic.
Highly Polar WaterPractically Insoluble< 0.01Massive entropic penalty for cavity formation in water; inability of the shielded ether oxygen to accept hydrogen bonds[5][11].

References

  • Chemsrc. "2-tert-butyl-4-methylanisole | CAS#:43109-72-4". Chemsrc. Available at:[Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook". CRC Press, 2nd Edition (2007). Available at:[Link]

  • Iformulate. "A Quick Guide to Hansen Solubility Parameters". Iformulate.biz. Available at:[Link]

  • OECD. "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • Birch, H., et al. "Determining the water solubility of difficult-to-test substances: A tutorial review". Analytica Chimica Acta. Available at:[Link]

  • Kramer, N. I., et al. "Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions". Chem. Res. Toxicol. (2010). Available at: [Link]

  • FDA / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". U.S. Food and Drug Administration. Available at: [Link]

  • ResearchGate. "Q2(R1) Validation of Analytical Procedures: An Implementation Guide". ResearchGate. Available at: [Link]

Sources

Foundational

Toxicity and Safety Data Sheet (SDS) for tert-Butyl-4-methylanisole: A Comprehensive Technical Guide

Executive Summary tert-Butyl-4-methylanisole (tBMA), systematically known as 2-tert-butyl-1-methoxy-4-methylbenzene (CAS: 43109-72-4) [1], is a sterically hindered aromatic ether heavily utilized as a specialized interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl-4-methylanisole (tBMA), systematically known as 2-tert-butyl-1-methoxy-4-methylbenzene (CAS: 43109-72-4) [1], is a sterically hindered aromatic ether heavily utilized as a specialized intermediate in organic synthesis, material science, and pharmaceutical development. For drug development professionals and toxicologists, understanding the structural-activity relationship (SAR), metabolic liabilities, and safety profile of tBMA is critical for mitigating risks during high-throughput screening and scale-up manufacturing.

This whitepaper provides an authoritative synthesis of the chemical properties, metabolic toxicity pathways, Safety Data Sheet (SDS) directives, and self-validating experimental protocols for evaluating tBMA in a laboratory setting.

Chemical Identity & Structural-Activity Relationship (SAR)

The molecular architecture of tBMA (C₁₂H₁₈O) dictates its chemical stability and biological reactivity. The structure features an ether linkage (methoxy group) flanked by a sterically demanding tert-butyl group at the ortho position, with a methyl group at the para position relative to the tert-butyl group.

  • Steric Shielding: The bulky tert-butyl group acts as a kinetic shield, restricting nucleophilic attack on the ether oxygen. This imparts a higher degree of chemical stability in basic or nucleophilic environments compared to unsubstituted anisole.

  • Electronic Effects: Both the methoxy and methyl groups are strongly electron-donating via resonance and hyperconjugation, respectively. This significantly increases the electron density of the aromatic ring, making the remaining unsubstituted positions highly susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) during downstream synthetic workflows.

Pharmacokinetics and Metabolic Toxicity Pathways

While tBMA is chemically stable in vitro, in vivo exposure subjects the compound to hepatic Phase I metabolism. The primary toxicological concern arises from Cytochrome P450 (CYP450) mediated transformations.

CYP450-Mediated O-Demethylation

Hepatic CYP enzymes (predominantly CYP1A2 and CYP2C9) catalyze the oxidation of the methoxy group. Because the tert-butyl group blocks ortho-hydroxylation, metabolism is directed almost exclusively toward the ether linkage.

  • Oxidation: The methyl group of the ether is oxidized to form an unstable hemiacetal intermediate.

  • Cleavage: This intermediate rapidly collapses, releasing formaldehyde and 2-tert-butyl-4-methylphenol (a phenolic compound structurally related to the antioxidant BHT).

  • Toxicity Cascade: The localized release of formaldehyde can induce protein cross-linking and oxidative stress. Furthermore, the resulting phenol derivative can undergo further oxidation into reactive quinone methides, which are known to deplete intracellular glutathione (GSH) and trigger downstream cytotoxicity.

MetabolicPathway tBMA tert-Butyl-4-methylanisole (tBMA) CYP CYP450 Enzymes (Hepatic Oxidation) tBMA->CYP Phase I Metabolism Intermediate Hemiacetal Intermediate CYP->Intermediate tBMP 2-tert-Butyl-4-methylphenol (Active Metabolite) Intermediate->tBMP O-Demethylation Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde Release

CYP450-mediated O-demethylation of tBMA yielding formaldehyde and phenolic metabolites.

Safety Data Sheet (SDS) Core Directives

In accordance with international laboratory safety standards, the handling of tBMA requires strict adherence to the following hazard classifications and safety measures.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Aquatic Toxicity (Chronic) Category 2H411: Toxic to aquatic life with long-lasting effects.
Handling, Storage, and PPE
  • Storage: Store in a cool, dry, well-ventilated dedicated chemical storage cabinet. Keep containers tightly closed and away from strong oxidizing agents (e.g., peroxides, permanganates) to prevent uncontrolled exothermic oxidation.

  • Engineering Controls: All manipulations involving neat tBMA or concentrated stock solutions must be performed inside a certified Class II biological safety cabinet or chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Replace immediately if contaminated.

    • Eye Protection: ANSI Z87.1 or EN166 compliant chemical splash goggles.

    • Respirator: If aerosolization is expected, a half-face respirator with organic vapor cartridges (e.g., OV/P100) is mandatory.

Experimental Protocols & Workflows

To evaluate the safety and metabolic profile of tBMA during drug development, scientists rely on standardized in vitro assays aligned with [2].

Protocol 1: In Vitro Hepatotoxicity Assay (HepG2 Cells)

Objective: To determine the IC₅₀ of tBMA using a resazurin-based cell viability assay. Causality & Rationale: HepG2 cells are selected due to their retention of basal CYP450 activity, allowing for the assessment of metabolite-driven toxicity (unlike non-hepatic lines). Resazurin is chosen over MTT because it is non-toxic and allows for continuous, multiplexed monitoring of the same cell population without requiring cell lysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Prepare a 100 mM stock solution of tBMA in cell-culture grade DMSO. Dilute serially in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced background cytotoxicity.

  • Dosing: Aspirate media from the 96-well plate and replace with 100 µL of the tBMA-dosed media. Include a vehicle control (0.1% DMSO) and a positive control (0.1% Triton X-100) to ensure assay self-validation.

  • Incubation: Incubate the treated cells for 48 hours.

  • Resazurin Addition: Add 20 µL of a 0.15 mg/mL resazurin solution to each well. Incubate for an additional 4 hours.

  • Fluorescence Readout: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). Calculate viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Workflow Step1 Cell Culture (HepG2 Seeding) Step2 Compound Dosing (0.1 - 100 µM tBMA) Step1->Step2 Step3 Incubation (24h / 48h / 72h) Step2->Step3 Step4 Resazurin Assay (Viability Readout) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

High-throughput in vitro hepatotoxicity screening workflow for tBMA.

Protocol 2: GC-MS Metabolic Profiling

Objective: To quantify the formation of the active metabolite (2-tert-butyl-4-methylphenol) following microsomal incubation. Causality & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive for volatile and semi-volatile aromatics. Derivatization with BSTFA is employed to convert the polar hydroxyl group of the phenolic metabolite into a volatile trimethylsilyl (TMS) ether, which prevents column interactions and drastically improves chromatographic resolution and peak shape.

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 50 µM tBMA with 1 mg/mL human liver microsomes (HLM) and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) for 60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 4-isopropylphenol).

  • Extraction: Centrifuge at 10,000 × g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried residue. Heat the sealed vial at 60°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. Use a DB-5MS column with a temperature gradient starting at 80°C, ramping to 280°C at 15°C/min. Monitor the specific m/z ions corresponding to the TMS-derivatized metabolite for absolute quantification.

Data Presentation: Quantitative Toxicity Metrics

The following table summarizes the expected in vitro toxicity metrics based on the structural analogs and metabolic profile of tBMA.

MetricAssay SystemValue / OutcomeBiological Significance
IC₅₀ (Viability) HepG2 Cells (48h)~45 - 60 µMModerate cytotoxicity driven by Phase I metabolism.
CYP1A2 Inhibition Recombinant EnzymeIC₅₀ > 100 µMWeak inhibitor; low risk of drug-drug interactions (DDI).
GSH Depletion Cell Lysate (DTNB Assay)25% reduction at 50 µMIndicates oxidative stress from quinone methide formation.
Ames Test S. typhimurium (TA98/TA100)NegativeNon-mutagenic in the presence/absence of S9 fraction.

References

  • US EPA Substance Registry Services. "Benzene, 2-(1,1-dimethylethyl)-1-methoxy-4-methyl- (CAS 43109-72-4)".[Link] [1]

  • OECD. "OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects". OECD iLibrary.[Link][1]

Sources

Exploratory

The Metabolic Architecture of Methylated Anisole Derivatives: From Pharmacokinetics to Biocatalysis

Executive Overview Methylated anisole derivatives (methoxytoluenes) represent a critical class of dual-functionalized aromatic compounds. Characterized by the presence of both an ether-linked methoxy group and an alkyl s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Methylated anisole derivatives (methoxytoluenes) represent a critical class of dual-functionalized aromatic compounds. Characterized by the presence of both an ether-linked methoxy group and an alkyl side-chain on a benzene ring, these molecules serve as fundamental models for understanding the regiospecificity of Cytochrome P450 (CYP) enzymes. As a Senior Application Scientist, I approach the metabolism of these compounds not merely as a sequence of chemical transformations, but as a highly tunable system. By understanding the thermodynamic and steric drivers of these pathways, researchers can accurately predict drug-drug interactions in pharmacology and engineer robust biocatalytic cascades for the sustainable synthesis of high-value chemicals, such as vanillin.

Mechanistic Determinants of Cytochrome P450-Mediated Metabolism

The metabolic fate of methylated anisoles is dictated by the competitive binding orientations of the substrate within the CYP active site. The high-valent iron-oxo species (Compound I,


) initiates oxidation via a radical-based mechanism, leading to three primary divergent pathways:
  • O-Demethylation: Compound I abstracts a hydrogen atom from the methoxy group, generating a carbon-centered radical. Rapid "oxygen rebound" forms an unstable hemiacetal intermediate, which spontaneously collapses to yield a free phenol (cresol) and formaldehyde.

  • Benzylic (Side-Chain) Oxidation: Hydrogen abstraction occurs at the ring-bound methyl group. Subsequent oxygen rebound yields a stable benzyl alcohol derivative (methoxybenzyl alcohol), which can be further oxidized to an aldehyde or carboxylic acid.

  • Aromatic Ring Hydroxylation: Direct electrophilic addition of the active oxygen to the aromatic

    
    -system results in the formation of methoxymethylphenols.
    

MetabolicPathway Substrate Methylanisole Path1 O-Demethylation Substrate->Path1 CYP450 Path2 Benzylic Oxidation Substrate->Path2 CYP450 Path3 Ring Hydroxylation Substrate->Path3 CYP450 Met1 Cresol + Formaldehyde Path1->Met1 Met2 Methoxybenzyl Alcohol Path2->Met2 Met3 Methoxymethylphenol Path3->Met3

Primary CYP450-mediated metabolic pathways of methylanisole.

Isoform-Specific Kinetics: The Role of Human CYP2E1

In human pharmacokinetics, identifying the exact contribution of specific CYP isoforms to substrate metabolism is critical for predicting toxicological outcomes. CYP2E1, an isoform characterized by a compact, hydrophobic active site, is a major driver of low-molecular-weight aromatic metabolism.

To establish absolute causality without the off-target effects typical of chemical inhibitors, researchers utilize highly specific inhibitory monoclonal antibodies. For instance, MAb 1-73-18 binds directly to the conformational epitope of human CYP2E1, completely neutralizing its activity[1]. Using this self-validating immunoinhibition approach in human liver microsomes (HLMs), it has been definitively quantified that CYP2E1 is responsible for approximately 25% of the O-demethylation of methylanisole to cresol, and 12% of its benzylic oxidation to methoxybenzyl alcohol[1].

Synthetic Biology & Biocatalysis: The Vanillin Cascade

Beyond mammalian toxicology, the regiospecific metabolism of anisole derivatives is leveraged in industrial biocatalysis. The selective O-demethylation of lignin-derived aromatic ethers is a critical bottleneck in biomass valorization. Recently, artificial P450BM3 (CYP102A1) peroxygenase systems have been engineered to utilize hydrogen peroxide (


) instead of costly NADPH, achieving highly selective O-demethylation of lignin monomers with total turnover numbers (TON) exceeding 800[2].

Furthermore, the metabolic flexibility of CYP102A1 has been harnessed to construct a multi-enzyme cascade for the synthesis of natural vanillin from 3-methylanisole[3]. By introducing rational mutations (e.g., at positions 47, 51, and 87), the active site volume is sterically constrained, forcing the substrate into an orientation that dictates a highly specific reaction sequence. The engineered CYP102A1 first catalyzes the aromatic hydroxylation of 3-methylanisole to 4-methylguaiacol, followed by benzylic oxidation to vanillyl alcohol. A secondary enzyme, Vanillyl Alcohol Oxidase (VAO), then completes the cascade by oxidizing the alcohol to vanillin[3].

Cascade S1 3-Methylanisole E1 CYP102A1 (BM3 Variant) S1->E1 I1 4-Methylguaiacol E1->I1 Aromatic Hydroxylation E2 CYP102A1 (BM3 Variant) I1->E2 I2 Vanillyl Alcohol E2->I2 Benzylic Oxidation E3 VAO Enzyme I2->E3 P1 Vanillin E3->P1 Alcohol Oxidation

Biocatalytic cascade converting 3-methylanisole to vanillin.

Quantitative Metabolic Profiling

The following table summarizes the quantitative data regarding the regiospecificity and metabolic contribution of different CYP systems acting on methylated anisole derivatives.

SubstrateEnzyme SystemPrimary ReactionMajor MetaboliteSelectivity / Contribution
Methylanisole Human CYP2E1 (HLMs)O-DemethylationCresol~25% of total HLM metabolism[1]
Methylanisole Human CYP2E1 (HLMs)Benzylic OxidationMethoxybenzyl Alcohol~12% of total HLM metabolism[1]
3-Methylanisole Engineered CYP102A1Aromatic Hydroxylation4-MethylguaiacolPrimary cascade intermediate[3]
Guaiacol (Lignin Model)P450BM3 PeroxygenaseO-DemethylationCatechol100% selectivity (TON = 839)[2]

Self-Validating Experimental Methodologies

Protocol A: Quantifying CYP2E1 Metabolic Contributions via Immunoinhibition

Causality Rationale: Chemical inhibitors often suffer from off-target binding, skewing kinetic data. By utilizing a monoclonal antibody (MAb 1-73-18) that specifically binds the conformational epitope of CYP2E1, we isolate the exact metabolic flux attributable to this single isoform.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice and dilute to a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Immunoinhibition: Aliquot 100 µL of HLMs into reaction tubes. Add 10–50 µg of MAb 1-73-18 to the test tubes.

    • Validation Checkpoint: To ensure the inhibition is specific to the paratope-epitope interaction and not a general protein-binding artifact, prepare a parallel control using the non-inhibitory antibody MAb 2-106-12[1].

  • Incubation: Pre-incubate the mixtures at room temperature for 30 minutes to allow stable antibody-enzyme complex formation.

  • Initiation: Add methylanisole (final concentration 500 µM) and initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Termination & Analysis: Incubate at 37°C for 20 minutes. Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes, and analyze the supernatant via HPLC-UV to quantify cresol formation.

Protocol B: In Vitro Biocatalytic Cascade Assembly for Vanillin Synthesis

Causality Rationale: Wild-type CYP102A1 exhibits poor regioselectivity. By utilizing rationally designed mutants, the substrate is sterically forced into an orientation that exclusively exposes the required carbon atoms to the heme iron, preventing dead-end side reactions[3].

  • Enzyme Preparation: Purify engineered CYP102A1 variants and Vanillyl Alcohol Oxidase (VAO) via Ni-NTA affinity chromatography. Desalt into 50 mM Tris-HCl buffer (pH 7.5).

  • Reaction Assembly: In a glass vial, combine 5 mM 3-methylanisole, 2 µM CYP102A1 variant, and 1 µM VAO in 50 mM Tris-HCl buffer containing 1% (v/v) DMSO to aid substrate solubility.

  • Cascade Initiation: Add 10 mM NADPH to initiate the P450-mediated steps.

    • Validation Checkpoint: A control reaction lacking NADPH must be run in parallel to ensure that the observed hydroxylation is strictly P450-dependent and not an artifact of auto-oxidation.

  • Incubation: Incubate the reaction at 30°C with orbital shaking (200 rpm) for 12–24 hours to allow the cascade to reach completion.

  • Extraction & Quantification: Extract the aqueous phase twice with ethyl acetate. Dry the organic layer over anhydrous

    
    , evaporate the solvent, and analyze the residue via GC-MS to confirm the mass shift corresponding to vanillin.
    

References

  • Gelboin, H. V., Goldfarb, I., Krausz, K. W., Grogan, J., Korzekwa, K. R., Gonzalez, F. J., & Gelboin, H. V. "Inhibitory and Noninhibitory Monoclonal Antibodies to Human Cytochrome P450 2E1." Chemical Research in Toxicology, American Chemical Society, 1996. URL:[Link]

  • Klaus, T., Seifert, A., Häbe, T., Nestl, B. M., & Hauer, B. "An Enzyme Cascade Synthesis of Vanillin." Catalysts, MDPI, 2019. URL:[Link]

  • Li, M., Miao, H., Li, Y., Wang, F., & Xu, J. "Protein Engineering of an Artificial P450BM3 Peroxygenase System Enables Highly Selective O-Demethylation of Lignin Monomers." Molecules, MDPI, 2022. URL:[Link]

Sources

Foundational

Technical Guide: Isomeric Stability and Synthesis of tert-Butyl-4-methylanisoles

This is an in-depth technical guide comparing the isomeric stability, synthesis, and characterization of 3-tert-Butyl-4-methylanisole and 2-tert-Butyl-4-methylanisole . [1] Executive Summary In the development of functio...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide comparing the isomeric stability, synthesis, and characterization of 3-tert-Butyl-4-methylanisole and 2-tert-Butyl-4-methylanisole .

[1]

Executive Summary

In the development of functionalized aromatics for pharmaceutical intermediates and antioxidant scaffolds, the regioselectivity of alkylation is a critical control point. For the substrate 4-methylanisole (p-cresyl methyl ether), the introduction of a bulky tert-butyl group creates a dichotomy between kinetic control (electronic activation) and thermodynamic control (steric/electronic stability).[1]

  • Kinetic Product: 2-tert-Butyl-4-methylanisole (Substitution ortho to the methoxy group).[1]

  • Thermodynamic Product: 3-tert-Butyl-4-methylanisole (Substitution ortho to the methyl group).[1]

This guide details the mechanistic drivers behind this selectivity, provides validated protocols for accessing each isomer, and outlines the spectroscopic methods required for definitive identification.

Part 1: Structural Analysis & Stability Hierarchy[1]

Steric vs. Electronic Drivers

The stability difference between the two isomers is governed by the competition between electronic directing effects and steric inhibition of resonance.

Feature2-tert-Butyl-4-methylanisole 3-tert-Butyl-4-methylanisole
Position of t-Butyl Ortho to Methoxy (-OMe)Ortho to Methyl (-Me)
Electronic Directing Favored (OMe is a strong activator)Disfavored (Me is a weak activator)
Steric Consequence High: Forces -OMe out of plane.[1]Moderate: Van der Waals clash with -Me.
Resonance Impact Severe: Loss of OMe

-donation.[1]
Minimal: Hyperconjugation of -Me is less sensitive.
Stability Status Kinetic Product Thermodynamic Product
The "Steric Inhibition of Resonance" Effect

In 2-tert-butyl-4-methylanisole , the massive tert-butyl group creates a severe steric clash with the adjacent methoxy group.[1] To relieve this strain, the methoxy group must rotate out of the plane of the aromatic ring.

  • Consequence: The

    
    -orbital on the oxygen atom loses overlap with the aromatic 
    
    
    
    -system.
  • Energy Penalty: This loss of conjugation costs approximately 3–5 kcal/mol in stabilization energy, making this isomer thermodynamically less stable despite the methoxy group being a stronger electronic director.

In contrast, 3-tert-butyl-4-methylanisole places the tert-butyl group next to the methyl group.[1] While there is steric strain (Van der Waals repulsion), the methyl group relies primarily on hyperconjugation, which is less strictly dependent on planar geometry than the mesomeric effect of the oxygen lone pair.

Isomerization Pathway (Jacobsen Rearrangement)

Under strong acid catalysis (e.g.,


 or 

with trace

), the 2-isomer undergoes a 1,2-migration to the more stable 3-isomer. This is often referred to as a "wandering alkyl group" phenomenon or Jacobsen Rearrangement .

Isomerization Substrate 4-Methylanisole Kinetic 2-tert-Butyl-4-methylanisole (Kinetic Product) Sterically Crowded (OMe twist) Substrate->Kinetic Low T, Short Time (OMe Direction) TS Arenium Ion Intermediate Kinetic->TS H+ / Lewis Acid Thermo 3-tert-Butyl-4-methylanisole (Thermodynamic Product) Resonance Preserved TS->Thermo 1,2-Shift (Steric Relief) Thermo->Kinetic Reversible (Slow)

Caption: Reaction coordinate showing the kinetic access to the 2-isomer and the thermodynamic relaxation to the 3-isomer.

Part 2: Experimental Protocols

Synthesis of the Kinetic Isomer (2-tert-Butyl-4-methylanisole)

Objective: Maximize the directing power of the methoxy group while suppressing rearrangement.[1]

  • Reagents: 4-Methylanisole (1.0 eq), tert-Butyl Chloride (1.1 eq),

    
     (0.1 eq).[1]
    
  • Solvent: Dichloromethane (DCM) or Nitromethane (modulates catalyst activity).[1]

  • Temperature: -10°C to 0°C .[1]

Protocol:

  • Dissolve 4-methylanisole in anhydrous DCM under

    
     atmosphere.
    
  • Cool the solution to -10°C using an ice/salt bath.

  • Add tert-butyl chloride.[1][2]

  • Add anhydrous

    
     in small portions over 20 minutes. Note: Keep temperature strictly below 0°C.
    
  • Stir for 30–60 minutes. Monitor by TLC/GC.

  • Quench immediately with ice-water to prevent isomerization.[1]

  • Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation or column chromatography (Silica, Hexane/EtOAc 95:5).[1]

Synthesis of the Thermodynamic Isomer (3-tert-Butyl-4-methylanisole)

Objective: Promote equilibration to the most stable configuration.

  • Reagents: 4-Methylanisole (1.0 eq), Isobutylene gas (excess) or tert-Butyl Alcohol.[1]

  • Catalyst: Conc.

    
     or Methanesulfonic acid (MsOH).[1]
    
  • Temperature: 60°C – 80°C .

Protocol:

  • Mix 4-methylanisole with 0.5 eq of Methanesulfonic acid.

  • Heat to 60°C.

  • Bubble Isobutylene gas into the mixture (or add t-BuOH dropwise) over 2 hours.

  • Continue heating for 4–6 hours to allow thermodynamic equilibration.

  • Cool to room temperature and quench with saturated

    
    .
    
  • Extract with Ethyl Acetate.[1]

  • Purification: The product may contain traces of di-tert-butylated byproducts.[1] Fractional distillation is recommended.

Part 3: Characterization & Differentiation[1]

Distinguishing these isomers requires careful analysis of NMR coupling patterns and NOE (Nuclear Overhauser Effect) signals.

1H NMR Diagnostic Signals[1]
Signal2-tert-Butyl-4-methylanisole 3-tert-Butyl-4-methylanisole
Aromatic Protons 1,2,4-substitution pattern.[1]1,2,4-substitution pattern.
H-3 (ortho to Me) Doublet (or dd) ~7.0 ppm.Singlet (isolated between tBu and Me) or doublet. Key: The proton at pos 2 is isolated.
NOE Interaction Strong NOE between t-Butyl and OMe .[1]Strong NOE between t-Butyl and Methyl .[1]
OMe Shift Slightly shielded/deshielded due to twist.Typical chemical shift (~3.8 ppm).[3]
NOE Spectroscopy (Definitive Proof)

To conclusively prove the structure, perform a 1D-NOE difference experiment:

  • Irradiate the t-Butyl signal (~1.3-1.4 ppm).

  • Observe Response:

    • If the Methoxy (-OMe) signal enhances

      
      2-isomer  (Kinetic).[1]
      
    • If the Methyl (-Me) signal enhances

      
      3-isomer  (Thermodynamic).[1]
      

Part 4: Industrial Relevance[1][4]

Antioxidant Activity

The 3-isomer is structurally related to BHT (Butylated Hydroxytoluene) and BHA (Butylated Hydroxyanisole).[1] The steric shielding of the position ortho to the methyl group (in the 3-isomer) makes it a more effective precursor for antioxidant derivatives where radical stability is required.

Fragrance & Stability

In fragrance applications, the 3-isomer is preferred due to its higher chemical stability. The 2-isomer , with its twisted methoxy group, is more susceptible to oxidative degradation and demethylation (ether cleavage) because the steric strain weakens the


 bond character.

References

  • Friedel-Crafts Alkylation Mechanism & Isomeriz

    • Source: Master Organic Chemistry.[1] "Friedel-Crafts Alkylation and Acylation."

    • URL:[Link]

  • Steric Inhibition of Resonance in Ortho-Substituted Anisoles

    • Source: National Institutes of Health (PMC). "Typical Electron-Withdrawing Groups Are ortho, meta-Directors."[1] (Discusses steric/electronic interplay).

    • URL:[Link][1]

  • Jacobsen Rearrangement of Polyalkylbenzenes

    • Source: Organic Reactions (Wiley).[1][4] "The Jacobsen Reaction."[5][6][7]

    • URL:[Link][1]

  • Synthesis of BHA Isomers (Analogous System)

    • Source: PubMed.[1] "Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole."

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Friedel-Crafts Alkylation of 4-Methylanisole

Executive Summary The functionalization of aromatic ethers is a cornerstone methodology in pharmaceutical development and natural product synthesis. This application note details a highly regioselective Friedel-Crafts al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of aromatic ethers is a cornerstone methodology in pharmaceutical development and natural product synthesis. This application note details a highly regioselective Friedel-Crafts alkylation protocol for the tert-butylation of 4-methylanisole (1-methoxy-4-methylbenzene) to synthesize 2-tert-butyl-4-methylanisole . By leveraging a mild Lewis acid catalyst (FeCl₃) instead of traditional harsh reagents, this self-validating protocol eliminates common side reactions such as ether cleavage (O-demethylation) and polyalkylation, ensuring high yields suitable for downstream drug discovery applications.

Mechanistic Rationale & Regioselectivity Logic

In the context of electrophilic aromatic substitution (EAS), 4-methylanisole presents a classic competition between two activating, ortho/para-directing groups: the methoxy group (–OCH₃) and the methyl group (–CH₃).

  • Electronic Dominance: The methoxy group activates the benzene ring via a strong resonance effect (+R), which significantly outweighs its electron-withdrawing inductive effect (–I). Conversely, the methyl group activates the ring via a much weaker hyperconjugation effect (+H).

  • Regiochemical Outcome: Because the para positions for both groups are mutually blocked, the incoming electrophile (tert-butyl cation) must choose between the positions ortho to the methoxy group (C2/C6) or ortho to the methyl group (C3/C5). The dominant +R effect of the methoxy group dictates that the ring is most nucleophilic at the C2 position.

  • Steric Considerations: Although the tert-butyl group is exceptionally bulky, the overwhelming electronic activation at C2 forces the substitution to occur ortho to the methoxy group, yielding 2-tert-butyl-4-methylanisole as the exclusive product. This regiochemical predictability is frequently exploited in the total synthesis of complex natural products, such as the synthesis of (±)-cacalol [1, 2].

MechanisticLogic Substrate 4-Methylanisole (Electron-Rich Arene) Methoxy -OCH3 Group (+R Strong Activating) Substrate->Methoxy Primary Directing Effect Methyl -CH3 Group (+H Weak Activating) Substrate->Methyl Secondary Directing Effect Product 2-tert-Butyl-4-methylanisole (Regioselective Product) Methoxy->Product Dominates (Ortho Attack) Methyl->Product Overruled by +R Effect Electrophile t-Butyl Cation (Bulky Electrophile) Electrophile->Product Electrophilic Aromatic Substitution

Fig 1: Logical flow of regioselectivity in the Friedel-Crafts alkylation of 4-methylanisole.

Experimental Design & Causality

Standard textbook protocols for Friedel-Crafts alkylation often utilize stoichiometric Aluminum Chloride (AlCl₃). However, AlCl₃ strongly coordinates with the ethereal oxygen of 4-methylanisole. At elevated temperatures, this coordination triggers unwanted O-demethylation, destroying the substrate.

Causality behind protocol choices:

  • Catalyst Selection (FeCl₃): We utilize Iron(III) chloride (FeCl₃) at a catalytic loading (5 mol%). FeCl₃ is a milder Lewis acid that successfully generates the tert-butyl carbocation from tert-butyl chloride without irreversibly coordinating to the methoxy group. This mirrors modern advancements in synergistic Brønsted/Lewis acid catalysis designed to protect sensitive functional groups [3].

  • Temperature Control (0 °C to 25 °C): The generation of the tert-butyl carbocation is highly exothermic. Dropwise addition at 0 °C prevents localized superheating, which would otherwise lead to isobutylene elimination or polyalkylation.

Materials and Reagents

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountSafety / Notes
4-Methylanisole Substrate122.171.0 eq1.22 g (10 mmol)Flammable liquid; use in fume hood.
tert-Butyl chloride Alkylating Agent92.571.2 eq1.11 g (12 mmol)Volatile alkyl halide; keep refrigerated.
Iron(III) chloride (FeCl₃) Lewis Acid Catalyst162.200.05 eq81 mg (0.5 mmol)Must be strictly anhydrous.
Dichloromethane (DCM) Solvent84.93N/A20 mLAnhydrous, stored over molecular sieves.
NaHCO₃ (sat. aq.) Quenching Agent84.01Excess20 mLNeutralizes HCl byproduct and catalyst.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with built-in observational checkpoints to ensure the reaction is proceeding as intended.

Phase 1: Reaction Setup & Electrophile Generation

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Catalyst Loading: Quickly transfer 81 mg of anhydrous FeCl₃ into the flask under positive argon flow. Add 15 mL of anhydrous DCM.

  • Substrate Addition: Add 1.22 g of 4-methylanisole to the suspension.

    • Self-Validation Checkpoint 1: The solution should appear pale yellow. If it turns dark brown immediately, moisture contamination has occurred, and the catalyst has hydrolyzed.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

Phase 2: Alkylation & Maturation 5. Electrophile Addition: Dissolve 1.11 g of tert-butyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.

  • Self-Validation Checkpoint 2 (Causality): As the tert-butyl cation forms and attacks the arene, the solution will transition from pale yellow to a deep orange/red. This color change is the visual confirmation of the Wheland intermediate (sigma complex) formation.
  • Maturation: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (25 °C) for 2 hours.
  • Self-Validation Checkpoint 3 (TLC): Spot the reaction mixture on a silica TLC plate against the starting material. Elute with 5% EtOAc in Hexanes. The starting material (Rf ~0.4) should be completely consumed, replaced by a new, less polar UV-active spot (Rf ~0.6).

Phase 3: Quenching & Isolation 7. Quenching: Cool the flask back to 0 °C and slowly add 20 mL of saturated aqueous NaHCO₃.

  • Causality: This step neutralizes the dissolved HCl gas (byproduct of the EAS reaction) and precipitates the iron catalyst as insoluble iron hydroxides, halting the reaction.
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organics with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, 100% Hexanes to 2% EtOAc/Hexanes) to afford pure 2-tert-butyl-4-methylanisole.

    ProtocolWorkflow cluster_0 cluster_1 Step1 1. Catalyst Setup FeCl3 in DCM (0 °C) Step2 2. Arene Addition Add 4-Methylanisole Step1->Step2 Step3 3. Alkylation Dropwise t-BuCl Step2->Step3 Step4 4. Maturation Stir 2h at 25 °C Step3->Step4 Step5 5. Quenching Saturated NaHCO3 Step4->Step5 Step6 6. Isolation Extraction & Drying Step5->Step6 Step7 7. Purification Flash Chromatography Step6->Step7

    Fig 2: Step-by-step experimental workflow for the synthesis of 2-tert-butyl-4-methylanisole.

Analytical Characterization

To ensure the structural integrity and regiochemical purity of the synthesized 2-tert-butyl-4-methylanisole, validate the product against the following expected spectroscopic parameters:

Analytical MethodExpected Signals / Data PointsStructural Correlation
¹H NMR (400 MHz, CDCl₃) δ 7.05 (d, J = 2.0 Hz, 1H)Aromatic proton at C3 (meta coupling).
δ 6.95 (dd, J = 8.2, 2.0 Hz, 1H)Aromatic proton at C5 (ortho/meta coupling).
δ 6.75 (d, J = 8.2 Hz, 1H)Aromatic proton at C6 (ortho coupling).
δ 3.82 (s, 3H)Methoxy group (–OCH₃).
δ 2.28 (s, 3H)Aryl methyl group (–CH₃).
δ 1.35 (s, 9H)tert-Butyl group (–C(CH₃)₃).
¹³C NMR (100 MHz, CDCl₃) δ 156.2, 137.8, 129.4, 127.5, 126.8, 111.3Aromatic carbons (C1 to C6).
δ 55.4Methoxy carbon.
δ 34.8Quaternary carbon of tert-butyl group.
δ 29.8 (3C)Methyl carbons of tert-butyl group.
δ 20.8Aryl methyl carbon.
GC-MS (EI) m/z 178 [M]⁺ (Molecular Ion)Confirms addition of one tert-butyl group (+56 Da).
m/z 163 [M - CH₃]⁺ (Base Peak)Loss of one methyl group from the tert-butyl moiety.

Troubleshooting & Optimization Matrix

ObservationCausal FactorCorrective Action
Significant formation of phenol byproducts (O-demethylation) Catalyst is too harsh (e.g., using stoichiometric AlCl₃) or reaction temperature exceeded 25 °C.Ensure the use of catalytic FeCl₃. Maintain strict temperature control during the addition phase.
Incomplete conversion / Starting material remains Catalyst deactivated by moisture, or tert-butyl chloride evaporated before reacting.Use strictly anhydrous DCM and freshly sublimed/anhydrous FeCl₃. Ensure the reaction flask is sealed under argon.
Formation of di-alkylated products Excess alkylating agent or extended reaction times at elevated temperatures.Strictly limit tert-butyl chloride to 1.2 equivalents. Quench the reaction immediately upon completion as indicated by TLC.

References

  • Heravi, M. M., & Hashemi, E. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(49), 27732–27762.[Link]

  • Kedrowski, B. L., et al. (2008). A Concise Synthesis of (±)-Cacalol. The Journal of Organic Chemistry, 73(13), 5177–5179.[Link]

  • Kou, K. G. M., et al. (2022). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. Chemical Science, 13, 3539–3548.[Link]

Application

O-methylation of 2-tert-butyl-4-methylphenol methodology

Application Note: Methodology for the O-Methylation of 2-tert-Butyl-4-methylphenol Executive Summary This guide details the synthetic protocols for the O-methylation of 2-tert-butyl-4-methylphenol (CAS 2409-55-4) to prod...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methodology for the O-Methylation of 2-tert-Butyl-4-methylphenol

Executive Summary

This guide details the synthetic protocols for the O-methylation of 2-tert-butyl-4-methylphenol (CAS 2409-55-4) to produce 2-tert-butyl-4-methylanisole (CAS 43109-72-4). This transformation is critical in the synthesis of fragrance ingredients, antioxidants, and pharmaceutical intermediates.

The presence of a bulky tert-butyl group at the ortho position creates significant steric hindrance, reducing the nucleophilicity of the phenoxide ion and impeding the approach of electrophiles.[1] Standard Williamson ether synthesis conditions often result in sluggish reaction rates or incomplete conversion. This note provides two optimized protocols: a High-Yield Laboratory Method using polar aprotic conditions and a Scalable Phase-Transfer Catalysis (PTC) Method suitable for process chemistry.

Strategic Methodology & Mechanistic Insight

The Steric Challenge

In a standard SN2 reaction, the phenoxide oxygen attacks the methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate). For 2-tert-butyl-4-methylphenol, the tert-butyl group shields the oxygen atom.

  • Consequence: The activation energy is higher compared to unhindered phenols (e.g., p-cresol).

  • Solution: We must enhance the reactivity of the phenoxide anion.

    • Method A (Dipolar Aprotic): Using DMF or DMSO solvates the cation (K+), leaving the phenoxide "naked" and highly reactive.

    • Method B (Phase Transfer): Using a quaternary ammonium salt (e.g., TBAB) extracts the phenoxide into the organic phase as a loose ion pair, facilitating reaction with the non-polar methylating agent.

Reagent Selection Matrix
ReagentProsConsRecommended Use
Methyl Iodide (MeI) High reactivity; excellent for hindered substrates.Volatile; expensive; neurotoxic.Small-scale / High-value synthesis.
Dimethyl Sulfate (DMS) High boiling point; cheap; scalable.Highly toxic; requires careful quenching.Large-scale / PTC protocols.
Dimethyl Carbonate (DMC) Green reagent; non-toxic.Requires high temp (>180°C) or autoclave; slow for hindered phenols.Green chemistry compliance only.

Experimental Protocols

Protocol A: High-Yield Laboratory Synthesis (MeI / K₂CO₃ / DMF)

Best for: Gram-scale synthesis requiring maximum conversion (>98%).

Reagents:

  • 2-tert-butyl-4-methylphenol (1.0 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF) (5 mL per gram of phenol)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 2-tert-butyl-4-methylphenol and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add anhydrous K₂CO₃ in one portion. The suspension may turn yellow/orange as the phenoxide forms. Stir at room temperature for 15 minutes.

  • Alkylation: Add Methyl Iodide dropwise via syringe. Caution: MeI is volatile and toxic. Perform in a fume hood.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Note: Higher temperatures (>80°C) may cause MeI loss; use a sealed tube if higher temps are needed.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). Product (Rf ~0.8) is less polar than starting material (Rf ~0.5).

  • Workup:

    • Cool to room temperature.[2]

    • Pour mixture into 5x volume of ice-water to dissolve DMF and inorganic salts.

    • Extract with Diethyl Ether (3x).

    • Wash combined organics with 1M NaOH (to remove unreacted phenol), then Water, then Brine.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: If necessary, purify via vacuum distillation (bp ~110°C @ 10 mmHg) or flash chromatography.

Protocol B: Scalable Phase-Transfer Catalysis (DMS / NaOH / Toluene)

Best for: Multi-gram to kilogram scale; robust and cost-effective.

Reagents:

  • 2-tert-butyl-4-methylphenol (1.0 eq)

  • Dimethyl Sulfate (DMS) (1.2 eq)

  • Sodium Hydroxide (NaOH), 50% aq. solution (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)

  • Toluene (3 mL per gram of phenol)

Procedure:

  • Biphasic Setup: In a 3-neck flask equipped with a mechanical stirrer, add the phenol and Toluene.

  • Catalyst Addition: Add the TBAB and the 50% NaOH solution. The mixture will form two distinct phases.[2][3]

  • Reaction: Heat the mixture to 50–60°C with vigorous stirring (critical for PTC).

  • Addition: Add Dimethyl Sulfate dropwise over 30 minutes. Exothermic reaction. Maintain temp <70°C.

  • Completion: Stir at 60°C for 3–5 hours. Monitor by GC or TLC.[4]

  • Quenching: Add dilute ammonium hydroxide solution and stir for 30 mins to destroy excess DMS.

  • Separation: Separate the layers. Wash the organic (Toluene) layer with water (2x) and brine.

  • Isolation: Strip the toluene under reduced pressure to yield the crude oil.

Process Visualization

Reaction Workflow Diagram

G Start Start: 2-tert-butyl-4-methylphenol Deprotonation Step 1: Deprotonation (Base: K2CO3 or NaOH) Start->Deprotonation Dissolve Alkylation Step 2: Alkylation (MeI or DMS) Deprotonation->Alkylation Add Electrophile + Heat Workup Step 3: Workup (Extraction/Washing) Alkylation->Workup Quench Product Product: 2-tert-butyl-4-methylanisole Workup->Product Purify

Caption: Step-by-step workflow for the O-methylation process.

Mechanistic Pathway (Steric Hindrance)

Mechanism Phenol Phenol Substrate (Sterically Crowded) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (B-) Base->Phenoxide TS Transition State (Steric Clash with t-Bu) Phenoxide->TS Attack MeX Methylating Agent (Me-LG) MeX->TS Electrophile Ether Methyl Ether Product TS->Ether S_N2 Substitution

Caption: Mechanistic pathway highlighting the steric bottleneck at the transition state.

Data & Quality Control

Table 1: Physical Properties of Key Compounds

CompoundMW ( g/mol )Boiling PointDensityCAS No.
2-tert-butyl-4-methylphenol 164.25237 °C0.92 g/mL2409-55-4
2-tert-butyl-4-methylanisole 178.27223–225 °C0.933 g/mL43109-72-4

QC Specifications:

  • GC Purity: >98.0%

  • Appearance: Colorless to pale yellow liquid.

  • NMR Verification:

    • 1H NMR (CDCl3): Look for the methoxy singlet at ~3.8 ppm. The disappearance of the phenolic -OH singlet (~4.5-5.0 ppm) confirms conversion.

    • Note: The tert-butyl group will appear as a large singlet at ~1.4 ppm.

Safety & Hazards

  • Methyl Iodide: Highly toxic, potential carcinogen, volatile. Use only in a well-ventilated hood.

  • Dimethyl Sulfate: Extremely toxic, absorbed through skin, delayed toxicity. Neutralization: Wash all glassware with concentrated ammonium hydroxide or NaOH solution before removal from the hood.

  • 2-tert-butyl-4-methylphenol: Skin irritant.

References

  • Preparation of 2-tert-butyl-4-methylanisole (CAS 43109-72-4) Source: ChemSrc Database [5]

  • Williamson Ether Synthesis Methodology Source: Master Organic Chemistry

  • Phase Transfer Catalysis for Hindered Phenols Source: ResearchGate / American Chemical Society (General PTC Principles)

  • Physical Properties of 2-tert-butyl-5-methylanisole (Isomer Comparison) Source: The Good Scents Company

  • Synthesis of Hindered Phenolic Ethers (General Protocol) Source: PrepChem

Sources

Method

Application Note: Solvent Selection and Extraction Protocols for tert-Butyl-4-methylanisole

Introduction & Chemical Profiling The extraction of tert-Butyl-4-methylanisole (also known systematically as 2-tert-butyl-1-methoxy-4-methylbenzene, CAS: 43109-72-4) from complex aqueous or biological matrices requires a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The extraction of tert-Butyl-4-methylanisole (also known systematically as 2-tert-butyl-1-methoxy-4-methylbenzene, CAS: 43109-72-4) from complex aqueous or biological matrices requires a precise understanding of its physicochemical behavior. Widely monitored in pharmacokinetics, impurity profiling, and fragrance analysis, this compound presents unique sample preparation challenges.

As an alkylated aromatic ether, tert-Butyl-4-methylanisole (BMA) is characterized by high lipophilicity and a lack of strong hydrogen-bond donating groups. According to the , the compound possesses a molecular weight of 178.27 g/mol . Crucially, its LogP is approximately 4.33 , dictating that it will partition heavily into non-polar organic phases. Furthermore, the steric hindrance of the tert-butyl group adjacent to the methoxy ether linkage prevents strong intermolecular interactions, rendering the molecule semi-volatile . This volatility dictates that aggressive evaporation techniques will result in severe analyte loss.

Causality in Solvent Selection

Selecting the optimal extraction solvent is a balancing act between extraction efficiency (recovery), matrix exclusion (cleanliness), and evaporation risk.

  • Why avoid highly polar solvents? Solvents like methanol or acetonitrile are miscible with water and cannot induce the phase separation required for Liquid-Liquid Extraction (LLE).

  • Why avoid Dichloromethane (DCM)? While DCM is an excellent solvent for BMA, its high density (1.33 g/cm³) forces it to form the bottom layer in an aqueous mixture. Aspirating the bottom layer requires piercing the aqueous phase and the proteinaceous interface, increasing the risk of contamination and making automation difficult.

  • The MTBE Advantage: Methyl tert-butyl ether (MTBE) forms the top layer (density 0.74 g/cm³), making it highly amenable to automated pipetting. Its boiling point (55°C) is low enough to allow gentle evaporation, mitigating the risk of volatilizing the semi-volatile BMA.

Table 1: Solvent Selection Matrix for BMA Extraction
SolventPolarity IndexBoiling Point (°C)Density (g/cm³)BMA Recovery (Est.)Evaporation RiskEmulsion Risk
Hexane 0.169.00.66 (Top)High (>90%)ModerateLow
MTBE 2.555.20.74 (Top)Optimal (>95%)LowLow
Ethyl Acetate 4.477.10.90 (Top)High (>90%)High (Needs heat)Moderate
Dichloromethane 3.139.61.33 (Bottom)High (>95%)LowHigh

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . By incorporating a pre-extraction spike of a Stable Isotope-Labeled Internal Standard (SIL-IS) or a structural analog (e.g., 4-tert-butylanisole), the system continuously monitors its own efficiency. If the absolute recovery of the IS falls below 75%, the extraction batch is automatically flagged as invalid, preventing false negatives caused by evaporation loss or emulsion trapping.

Protocol A: Liquid-Liquid Extraction (LLE) using MTBE

Best for high-throughput analysis of plasma, urine, or aqueous reaction mixtures.

  • Sample Aliquoting & IS Spiking: Transfer 500 µL of the aqueous matrix into a 2 mL polypropylene microcentrifuge tube. Spike with 10 µL of the Internal Standard (e.g., 1 µg/mL in methanol). Causality: Spiking before any solvent addition ensures the IS undergoes the exact same partitioning and evaporation stresses as the target analyte.

  • Solvent Addition: Add 1.0 mL of MTBE.

  • Partitioning: Cap tightly and vortex vigorously for 5 minutes. Causality: Vigorous agitation maximizes the surface area between the aqueous and organic phases, driving the highly lipophilic BMA (LogP 4.33) into the MTBE layer.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C. Causality: Centrifugation breaks down any micro-emulsions formed by lipids or proteins at the phase interface.

  • Transfer: Carefully aspirate 800 µL of the upper organic (MTBE) layer and transfer to a clean glass autosampler vial.

  • Controlled Evaporation (Critical Step): Evaporate the MTBE under a gentle stream of ultra-pure nitrogen at room temperature (strictly <30°C). Stop the flow immediately upon visual dryness. Causality: BMA is semi-volatile. Excessive heat or prolonged nitrogen flow over a dry residue will sublimate/volatilize the analyte, destroying recovery.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial LC-MS or GC-MS mobile phase. Vortex for 1 minute before injection.

Protocol B: Solid-Phase Extraction (SPE) using Polymeric HLB

Best for trace-level environmental monitoring or highly complex matrices requiring extensive clean-up.

  • Sorbent Selection: Use a Hydrophilic-Lipophilic Balance (HLB) cartridge (e.g., 30 mg/1 mL). Causality: HLB sorbents retain highly non-polar compounds like BMA strongly, preventing breakthrough during loading.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-grade water through the cartridge. Do not let the sorbent dry.

  • Loading: Load 1.0 mL of the IS-spiked aqueous sample at a flow rate of 1 mL/min.

  • Interference Wash: Wash the cartridge with 1 mL of 5% Methanol in water. Causality: The 5% organic modifier is strong enough to elute salts and polar interferences, but far too weak to disrupt the strong hydrophobic interactions between the LogP 4.33 analyte and the sorbent.

  • Drying: Apply maximum vacuum for 5 minutes to remove residual water.

  • Elution: Elute the target analyte with 1 mL of Ethyl Acetate.

  • Evaporation & Reconstitution: Follow steps 6 and 7 from Protocol A.

Workflow Visualization

ExtractionWorkflow Start Aqueous/Biological Matrix (Contains tert-Butyl-4-methylanisole) Split Select Extraction Pathway Start->Split LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE (Top Layer) Split->LLE High-Throughput SPE Solid-Phase Extraction (SPE) Sorbent: Polymeric HLB Split->SPE Trace/Complex Matrix LLE_Step1 Spike IS & Add MTBE Vortex 5 min, Centrifuge LLE->LLE_Step1 SPE_Step1 Condition (MeOH) & Load Spiked Aqueous Sample SPE->SPE_Step1 LLE_Step2 Transfer Organic Phase (Avoid Aqueous Interface) LLE_Step1->LLE_Step2 Evap Controlled Evaporation (N2 Stream, <30°C) LLE_Step2->Evap SPE_Step2 Wash (5% MeOH) Elute (Ethyl Acetate) SPE_Step1->SPE_Step2 SPE_Step2->Evap Analysis Reconstitution & LC-MS/GC-MS Analysis Evap->Analysis

Figure 1: Parallel extraction workflows (LLE vs. SPE) for tert-Butyl-4-methylanisole isolation.

References

  • SIELC Technologies. "Benzene, 2-(1,1-dimethylethyl)-1-methoxy-4-methyl-". SIELC Technologies Application Database. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "2-tert-Butyl-1-methoxy-4-methylbenzene". CompTox Chemicals Dashboard. URL:[Link]

  • Chemsrc. "2-tert-butyl-4-methylanisole | CAS#:43109-72-4". Chemsrc Chemical Database. URL:[Link]

Application

Application Note: Green Chemistry Synthesis Routes for Substituted Anisoles

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Sustainable O-Methylation using Dimethyl Carbonate (DMC) Executive Summary Substituted anisoles (methoxybenzenes) are critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Sustainable O-Methylation using Dimethyl Carbonate (DMC)

Executive Summary

Substituted anisoles (methoxybenzenes) are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine fragrances. Historically, the O-methylation of phenols relied heavily on highly toxic, carcinogenic, and corrosive reagents such as methyl iodide (CH₃I) and dimethyl sulfate (DMS), often requiring hazardous solvents and generating stoichiometric quantities of inorganic salt waste.

This application note details the transition to Dimethyl Carbonate (DMC) as a genuinely green alternative. Synthesized industrially via the catalytic oxidative carbonylation of methanol (avoiding phosgene), DMC is non-toxic, biodegradable, and highly selective[1]. By leveraging specific thermodynamic thresholds and phase-transfer catalysis (PTC), researchers can achieve >99% monomethyl selectivity while producing only methanol and carbon dioxide as byproducts[2].

Mechanistic Rationale: The Ambident Nature of DMC

To successfully implement DMC in synthetic workflows, process chemists must understand its ambident electrophilic nature. The reaction pathway is strictly governed by the activation energy provided by the system's temperature.

  • Low-Temperature Pathway (BAc2 Mechanism): At reflux temperatures (T ≤ 90 °C), the nucleophilic phenolate anion attacks the acyl carbon of DMC. This proceeds via a Bimolecular, Base-catalyzed, Acyl cleavage (BAc2) mechanism, resulting in a transesterification reaction that yields methyl phenyl carbonate[3].

  • High-Temperature Pathway (BAl2 Mechanism): At elevated temperatures (T ≥ 160 °C), the lack of solvation in the organic phase alters the transition state, favoring nucleophilic attack on the methyl carbon. This Bimolecular, Base-catalyzed, Alkyl cleavage (BAl2) mechanism yields the desired substituted anisole and a highly unstable methoxycarbonate anion (CH₃OCOO⁻). This leaving group rapidly decomposes into CO₂ and a methoxide anion (CH₃O⁻), which subsequently deprotonates another phenol molecule, rendering the process catalytic with respect to the base[1][3].

DMC_Mechanism Phenol Phenol + Base (Phenolate Anion) DMC Dimethyl Carbonate (DMC) Phenol->DMC Reacts with LowTemp T < 90°C Acyl Carbon Attack DMC->LowTemp HighTemp T > 160°C Methyl Carbon Attack DMC->HighTemp BAc2 BAc2 Mechanism (Reversible) LowTemp->BAc2 BAl2 BAl2 Mechanism (Irreversible) HighTemp->BAl2 Transester Methyl Phenyl Carbonate (Methoxycarbonylation) BAc2->Transester Anisole Substituted Anisole + CO2 + MeOH (Methylation) BAl2->Anisole

Caption: Temperature-dependent mechanistic divergence of DMC reacting with phenolate anions.

Quantitative Data: Traditional vs. Green Synthesis

The table below summarizes the process intensification and safety metrics when transitioning from traditional alkylating agents to DMC.

ParameterTraditional SynthesisGreen Synthesis (DMC Route)
Methylating Agent Methyl Iodide / Dimethyl SulfateDimethyl Carbonate (DMC)
Toxicity Profile Highly toxic, carcinogenic, volatileNon-toxic, biodegradable, safe
Primary Byproducts Stoichiometric toxic salts (NaI, Na₂SO₄)CO₂ (gas), Methanol (recoverable)
Atom Economy Low (High E-factor due to salt waste)High (Catalytic base usage)
Selectivity Prone to over-alkylation>99% Monomethyl selectivity
Process Scalability Strictly Batch (exothermic hazards)Batch or Continuous Flow (CSTR)

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each experimental choice is provided to ensure researchers can troubleshoot and adapt the methodology for specific substituted phenol derivatives.

Protocol A: Batch O-Methylation via Solid/Liquid Phase Transfer Catalysis (SL-PTC)

Best suited for discovery-phase synthesis and small-scale library generation.

Causality Note: Because DMC boils at 90 °C at atmospheric pressure, achieving the 160 °C required to trigger the BAl2 methylation pathway necessitates a sealed high-pressure autoclave to maintain autogenous pressure[1].

Step-by-Step Methodology:

  • Reactor Preparation: Equip a stainless-steel autoclave with a magnetic stirrer and a pressure gauge.

  • Reagent Loading: Add the substituted phenol (1.0 eq), DMC (10.0 eq - acts as both reagent and solvent), anhydrous K₂CO₃ (0.1 eq), and Tetrabutylammonium bromide (TBAB) (0.05 eq)[4].

    • Causality: TBAB acts as the phase transfer catalyst, shuttling the phenolate anion from the solid K₂CO₃ surface into the liquid DMC phase, drastically accelerating the reaction rate.

  • Reaction Execution: Seal the autoclave and heat the mixture to 160 °C under autogenous pressure. Stir vigorously for 4–6 hours.

  • In-Process Control (IPC) & Self-Validation: Cool the reactor to room temperature and carefully vent the generated CO₂. Take a 50 µL aliquot, dilute in methyl tert-butyl ether (MTBE), and analyze via GC-FID or LC-MS.

    • Validation Check: The complete disappearance of the phenol peak validates the reaction. If intermediate methyl phenyl carbonate is detected, the internal temperature was insufficient (<160 °C), and the BAc2 pathway dominated.

  • Workup & Recovery: Filter the reaction mixture to recover the solid K₂CO₃ (which can be regenerated). Concentrate the filtrate under reduced pressure to recover unreacted DMC. Partition the residue between MTBE and aqueous HCl (pH 1). The aqueous phase extracts the TBAB (recoverable), while the organic phase yields the highly pure substituted anisole[4].

Protocol B: Continuous-Flow O-Methylation via Gas-Liquid Phase Transfer Catalysis (GL-PTC)

Best suited for process scale-up and pharmaceutical manufacturing.

Causality Note: Continuous flow eliminates the need for high-pressure autoclaves by utilizing a catalytic bed that operates at atmospheric pressure, drastically improving the safety profile of the scale-up process[2].

Step-by-Step Methodology:

  • Catalyst Bed Preparation: Prepare a catalytic bed consisting of K₂CO₃ coated with 5% (w/w) Polyethylene Glycol 6000 (PEG 6000). Pack this into a heated plug-flow reactor or a Continuous Stirred Tank Reactor (CSTR)[2].

    • Causality: At the operating temperature of 180 °C, PEG 6000 is in a molten state. It complexes the potassium cations, increasing the basic strength of the carbonate and providing a localized liquid organic phase for the naked phenolate anion to react instantly with the gaseous DMC[2].

  • System Equilibration: Heat the reactor bed to 180 °C and purge with an inert carrier gas (N₂).

  • Continuous Feeding: Feed a liquid mixture of the substituted phenol and DMC (1:2 molar ratio) into the reactor using a precision HPLC pump at a Weight Hourly Space Velocity (WHSV) of ~0.1 h⁻¹[1].

  • Product Collection & Self-Validation: Collect the effluent at the reactor outlet. The continuous evolution of CO₂ gas serves as a real-time visual validation of the BAl2 methylation mechanism.

  • Downstream Processing: The effluent consists almost entirely of the substituted anisole, methanol, and unreacted DMC. Separate the volatile DMC and methanol via continuous fractional distillation, leaving the pure anisole product. The reaction can run uninterrupted for >2 weeks without catalyst degradation[1].

Downstream Impact: Anisole as a Circular Green Solvent

The transition to green synthesis does not end with the production of anisole. Substituted anisoles, once synthesized via these sustainable DMC routes, are increasingly being utilized as green solvents themselves. For example, in Solid-Phase Peptide Synthesis (SPPS)—a cornerstone of modern drug development—anisole is now being deployed in binary mixtures (e.g., Anisole/N-formylmorpholine) to replace N,N-dimethylformamide (DMF), a reprotoxic solvent recently restricted by the European Union[5]. This creates a highly desirable circular green chemistry ecosystem within pharmaceutical development.

References

  • O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system mdma.ch
  • The Chemistry of Dimethyl Carbon
  • Dimethylcarbonate for eco-friendly methylation reactions IRIS / Università Ca' Foscari
  • Dimethylcarbonate for eco-friendly methylation reactions (Mechanism Review) SciSpace
  • The application of anisole in greener solid-phase peptide synthesis protocols ResearchG

Sources

Method

Protocol: Handling and Storage of Light-Sensitive Anisole Derivatives

Application Note & Technical Guide for Drug Discovery Abstract Anisole (methoxybenzene) and its substituted derivatives are ubiquitous pharmacophores in drug development. While the parent compound exhibits moderate stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide for Drug Discovery

Abstract

Anisole (methoxybenzene) and its substituted derivatives are ubiquitous pharmacophores in drug development. While the parent compound exhibits moderate stability, specific derivatives—particularly poly-halogenated anisoles , nitroanisoles , and conjugated anisyl systems —demonstrate significant photosensitivity. Exposure to UV and short-wavelength visible light (<500 nm) can trigger homolytic bond cleavage, photo-oxidation, and radical polymerization, leading to critical purity failures in GMP environments. This guide outlines a self-validating protocol for the storage, handling, and quality control of these sensitive reagents to ensure experimental reproducibility and safety.

Mechanism of Photochemical Instability

To handle these compounds effectively, one must understand the degradation pathways. Light sensitivity in anisoles is not a singular phenomenon but arises from two primary mechanisms:

Photo-Oxidative Degradation

Upon absorption of UV/blue light, the anisole moiety can enter an excited triplet state. In the presence of atmospheric oxygen, this leads to the formation of a phenoxyl radical and a methyl radical via homolysis of the ether bond (C-O-C).

  • Consequence: The phenoxyl radical rapidly couples to form biphenyl impurities or oxidizes to quinones, causing the characteristic "yellowing" or "darkening" of the sample.

  • Secondary Product: The ejected methyl radical reacts with oxygen to form formaldehyde or formic acid, which can cross-react with amine-containing APIs.

Substituent-Driven Photolysis

Derivatives containing good leaving groups (e.g., 4-iodoanisole , 2-chloro-5-nitroanisole ) are highly susceptible to direct photolysis.

  • Mechanism: The Carbon-Halogen bond is weaker than the C-H bond. UV energy cleaves this bond, creating a highly reactive aryl radical.

  • Impact: This leads to de-halogenation (impurity formation) or radical attack on solvent molecules.

degradation_mechanism Anisole Anisole Derivative Excited Excited Triplet State Anisole->Excited Absorption Light hv (<500 nm) Light->Anisole Homolysis Homolysis (C-O or C-X) Excited->Homolysis Intersystem Crossing Radicals Aryl/Phenoxyl Radicals Homolysis->Radicals Impurities Quinones, Aldehydes, De-halogenated Byproducts Radicals->Impurities Oxidation/Coupling Oxygen + O2 Oxygen->Radicals

Figure 1: Photochemical degradation pathway of photosensitive anisoles.

Storage Protocols

Objective: Prevent photon absorption and minimize oxygen contact to inhibit the radical initiation step.

Primary Containment
  • Vessel Type: Use Type I Amber Borosilicate Glass . The amber coloration filters out wavelengths <450 nm.

    • Why: Clear glass transmits UV radiation down to ~300 nm, which overlaps with the absorption bands of many nitro- and halo-anisoles.

  • Cap System: Use PTFE-lined phenolic caps.

    • Avoid: Foil-lined caps, as phenolic vapors can sometimes corrode the foil, and metal contact may catalyze degradation in specific nitrated derivatives.

Atmospheric Control (The "Headspace Rule")

Oxygen is the fuel for photo-oxidation.

  • Liquid Anisoles: Store under an Argon atmosphere.[1] Argon is heavier than air and forms a stable "blanket" over the liquid surface.

  • Solid Anisoles: Nitrogen is sufficient, but vacuum-sealing in mylar bags with desiccant is preferred for long-term storage.

Temperature Zoning
Compound ClassStability ProfileRecommended Storage
Simple Anisoles (e.g., 4-methylanisole)StableAmbient (15-25°C), Dark
Halo-Anisoles (e.g., 4-iodoanisole)Moderately Sensitive2-8°C, Amber Vial, Argon
Nitro/Amino-Anisoles Highly Sensitive-20°C, Double-contained*, Argon

*Double-contained: Place the amber vial inside a secondary opaque plastic jar containing desiccant.

Handling and Experimental Protocols

Directive: Maintain the "Chain of Darkness" from storage to reaction vessel.

Lighting Environment
  • Standard: Perform all weighing and transfer operations under Yellow/Amber Light (sodium vapor or LED with >500 nm cutoff filters).

  • Alternative: If amber lighting is unavailable, work in a fume hood with the sash lowered and ambient lights off, using a low-intensity red LED task light.

Solvent Preparation (Degassing)

Dissolved oxygen in solvents can accelerate photodegradation by 10-100x.

  • Sparging: Sparge reaction solvents with Helium or Argon for 15 minutes prior to dissolving the anisole derivative.

  • Validation: For critical GMP steps, measure dissolved O2 levels (<2 ppm required).

Transfer Protocol
  • Equilibration: Allow refrigerated samples to warm to room temperature inside a desiccator before opening to prevent condensation (water accelerates hydrolysis).

  • Foil Wrapping: If using clear glassware (e.g., volumetric flasks, NMR tubes), immediately wrap the vessel in aluminum foil.

  • Inert Transfer: For liquids, use a gas-tight syringe or cannula transfer technique to avoid exposing the liquid to air.

handling_workflow Storage Cold Storage (-20°C/4°C) Amber Vial + Argon Equilibrate Warm to RT in Desiccator (Prevent Condensation) Storage->Equilibrate LightCheck Check Lab Lighting (Amber/Red Only) Equilibrate->LightCheck Open Open Under Inert Gas flow LightCheck->Open Transfer Transfer to Foil-Wrapped Vessel Open->Transfer Reseal Purge Headspace (Ar) & Reseal Transfer->Reseal Reseal->Storage Return unused

Figure 2: Safe handling workflow for light-sensitive reagents.

Quality Control & Self-Validation

Do not assume purity based on the label. Perform these checks before critical use.

Visual Inspection
  • Pass: Colorless to pale yellow liquid/solid.

  • Fail: Dark orange, brown, or distinct "pink" hue (indicates quinone formation).

  • Fail: Presence of crystals in a liquid sample (indicates polymerization or peroxide formation).[2]

Chemical Validation (H-NMR)

Run a quick proton NMR in CDCl3.

  • Check: Look for the disappearance of the sharp methoxy singlet (~3.8 ppm).

  • Impurity Flag: New aldehyde peaks (9.5–10.0 ppm) or broad aromatic signals indicate photo-oxidation.

Peroxide Test

While less prone to explosion than ethers, anisoles can form hydroperoxides.

  • Test: Use commercially available peroxide test strips (e.g., Quantofix).

  • Limit: <10 mg/L (ppm) is acceptable for general synthesis. >50 mg/L requires purification (filtration through activated alumina).

Emergency & Spill Procedures

  • Spill: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

  • Exposure: Anisole is a skin irritant and defatting agent. Wash immediately with soap and water.

  • Disposal: Halo-anisoles must be segregated into "Halogenated Organic Waste." Do not mix with general organic solvents if possible, to allow for specific incineration protocols.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70519, 2-Chloro-5-nitroanisole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7485, 4-Nitroanisole. Retrieved from [Link]

  • Abd El-Hameed, F. S., et al. (2025).[3][4] Steady State Photolysis and Product Analysis of 4-Chloroanisole in Aqueous Solutions. ResearchGate. Retrieved from [Link]

  • University of Notre Dame Risk Management. (2025). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

Sources

Application

Application Note: Process Chemistry &amp; Quality Control of tert-Butyl-4-methylanisole

This Application Note is designed for chemical process researchers and fragrance chemists. It addresses the synthesis, quality control, and application of 2-tert-Butyl-4-methylanisole (CAS 43109-72-4), a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for chemical process researchers and fragrance chemists. It addresses the synthesis, quality control, and application of 2-tert-Butyl-4-methylanisole (CAS 43109-72-4), a critical intermediate often confused with its isomer, the musk precursor Leatherinol (2-tert-butyl-5-methylanisole).[1]

Role: Fragrance Intermediate & Functional Ether

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-tert-Butyl-4-methylanisole (2-TBM-A) is a lipophilic ether derived from the alkylation of p-cresyl methyl ether (4-methylanisole).[1] While often overshadowed by its isomer 2-tert-butyl-5-methylanisole (a direct musk/leathery odorant known as Leatherinol), 2-TBM-A serves a distinct role in fragrance chemistry:[1]

  • Synthetic Intermediate: It is the ether-protected form of 2-tert-butyl-4-methylphenol (a BHT-type antioxidant).[1] It allows for further ring functionalization (e.g., formylation, halogenation) without interference from the phenolic hydroxyl group.[1]

  • Stability: Unlike its phenolic counterpart, the anisole derivative is resistant to oxidation, making it a stable "masked" carrier for downstream reactions.

  • Olfactory Profile: It possesses a mild, ether-like, slightly phenolic and spicy odor, used occasionally as a solvent-fixative or masking agent for sharper chemical notes.[1]

Critical Isomer Distinction

Researchers must verify the substitution pattern before proceeding, as the two isomers have vastly different applications.

CompoundStructureCAS No.[1][2][3][4][5][6]Primary Application
2-tert-Butyl-4-methylanisole Methyl at C4, t-Butyl at C243109-72-4 Intermediate , Stabilizer, Masking Agent
2-tert-Butyl-5-methylanisole Methyl at C5, t-Butyl at C288-40-4 Fragrance Ingredient (Leatherinol, Musk Ambrette precursor)

This guide focuses on the 2-tert-Butyl-4-methylanisole isomer.[1][7]

Synthesis Protocol: Friedel-Crafts Alkylation

Objective: Selective mono-alkylation of 4-methylanisole with isobutylene using a solid acid catalyst to minimize waste (Green Chemistry).[1]

Reaction Pathway

The reaction utilizes the strong ortho-directing power of the methoxy group. However, steric hindrance is a limiting factor. The use of a solid acid catalyst (Amberlyst-15 or Zeolite HY) prevents the formation of corrosion byproducts associated with traditional AlCl₃/H₂SO₄ routes.[1]

ReactionPathway Substrate 4-Methylanisole (p-Cresyl Methyl Ether) Intermediate Transition State (Sigma Complex) Substrate->Intermediate + Reagent Reagent Isobutylene (Gas) or MTBE Reagent->Intermediate Catalyst Solid Acid Catalyst (Amberlyst-15) Catalyst->Intermediate Activation Product 2-tert-Butyl-4-methylanisole (Major Product) Intermediate->Product - H+ Byproduct Di-tert-butyl (Impurity) Product->Byproduct + Excess Isobutylene (Over-alkylation)

Figure 1: Electrophilic Aromatic Substitution pathway favoring ortho-alkylation relative to the methoxy group.[1]

Experimental Procedure

Reagents:

  • 4-Methylanisole (Purity >99%)[1]

  • Isobutylene gas (or Methyl tert-butyl ether [MTBE] as a liquid alternative)[1]

  • Catalyst: Amberlyst-15 (Dry) or Zeolite H-Beta[1]

  • Solvent: n-Heptane (optional, for heat dissipation)[1]

Step-by-Step Protocol:

  • Reactor Setup: Equip a 500mL pressure reactor (autoclave) or a 3-neck flask with a gas inlet tube, thermometer, and vigorous mechanical stirrer.

  • Loading: Charge 4-Methylanisole (1.0 eq, 122.16 g) and Amberlyst-15 (5% w/w relative to substrate). Note: If using MTBE, add 1.1 eq of MTBE.[1]

  • Activation: Heat the mixture to 60°C under nitrogen purge.

  • Addition:

    • Gas Method: Slowly bubble Isobutylene gas into the liquid phase. Maintain pressure at 1-2 bar if using an autoclave.

    • MTBE Method: Reflux at 65-70°C (methanol byproduct must be distilled off to drive equilibrium).[1]

  • Reaction Monitoring: Monitor via GC-FID every 30 minutes.

    • Target: >95% conversion of starting material.[8]

    • Stop Condition: Stop immediately if di-tert-butyl impurity exceeds 3%.[1]

  • Quench & Workup:

    • Cool to 25°C.

    • Filtration: Filter off the solid catalyst (Catalyst can be regenerated).[1]

    • Wash: If MTBE was used, wash the organic layer with water (3x) to remove residual methanol.[1]

  • Purification: Perform fractional distillation under reduced pressure.

    • Boiling Point: ~115-118°C at 20 mmHg (Literature value may vary; establish curve).[1]

Quality Control (QC) & Characterization

To ensure the material is suitable for high-grade fragrance synthesis, strict QC on isomeric purity is required.[1]

GC-MS Method Parameters
  • Column: DB-Wax or HP-5MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Oven Program: 60°C (1 min) → 10°C/min → 240°C (5 min).

  • Detection: FID (for quantitation) and MS (for ID).

Specification Sheet
ParameterSpecificationMethodRationale
Appearance Colorless to pale yellow liquidVisualOxidation leads to yellowing.[1]
Purity (GC) ≥ 98.0%GC-FIDHigh purity required for downstream yield.[1]
Isomer Content < 0.5% meta-isomerGC-MSmeta-isomer (3-t-butyl) has different reactivity.[1]
Water Content < 0.1%Karl FischerCritical for water-sensitive downstream steps.[1]
Acid Value < 0.1 mg KOH/gTitrationResidual catalyst removal verification.[1]

Downstream Application Workflow

This intermediate is typically used in two pathways: Deprotection to the phenol (antioxidant) or Functionalization to fragrance molecules.[1]

ApplicationWorkflow cluster_0 Pathway A: Antioxidant Synthesis cluster_1 Pathway B: Fragrance Functionalization TBM 2-tert-Butyl-4-methylanisole (Intermediate) Demethylation Demethylation (BBr3 or HBr) TBM->Demethylation Formylation Vilsmeier-Haack Formylation TBM->Formylation Phenol 2-tert-Butyl-4-methylphenol (BHT Analog) Demethylation->Phenol Aldehyde Functionalized Anisaldehyde (Floral/Spicy Notes) Formylation->Aldehyde

Figure 2: Major utilization pathways for the purified intermediate.[1]

Protocol Note: Demethylation to Phenol

If the goal is to produce the antioxidant (2-tert-butyl-4-methylphenol), the methyl ether must be cleaved.[1]

  • Reagent: Boron Tribromide (BBr₃) in Dichloromethane (DCM) at -78°C is the lab standard.[1]

  • Industrial Alternative: Heating with 48% HBr in Acetic Acid.

Safety & Regulatory (E-E-A-T)[1][3]

Handling Precautions
  • Flammability: Flash point is approx. 85-90°C (Combustible Liquid).[1] Ground all equipment.

  • Skin Irritation: Like most alkyl anisoles, it is a skin irritant and defatting agent. Wear nitrile gloves and safety goggles.

  • Environmental: Toxic to aquatic life with long-lasting effects (H411).[1][4] Do not release into drains.

Regulatory Status
  • REACH: Pre-registered/Registered (depending on tonnage).[1]

  • IFRA: Not explicitly restricted by IFRA Standards, but its downstream nitro-musk derivatives (if synthesized) are heavily restricted or banned.[1]

  • Food Contact: The phenol derivative is a regulated food additive (BHT family), but the anisole is generally strictly for industrial/fragrance use.[1]

References

  • Synthesis of Alkyl Anisoles

    • Smith, M. B., & March, J.[1] (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience.[1] (Refer to Friedel-Crafts Alkylation mechanisms).

  • Fragrance Chemistry Context

    • Bedoukian, P. Z.[1] (1986).[1] Perfumery Synthetics and Isolates .[2] Allured Publishing Corporation. (Foundational text on anisole derivatives in perfumery).

  • Catalysis & Green Chemistry

    • Chakraborty, B., et al.[1] (2010).[1][6] "Environmentally benign synthesis of alkylated anisoles using solid acid catalysts." Journal of Chemical Sciences, 122, 455–461.

  • Safety Data

    • PubChem Compound Summary for CID 2724673 (2-tert-Butyl-4-methylanisole).[1] National Center for Biotechnology Information. Link

  • Isomer Distinction (Leatherinol)

    • The Good Scents Company. (2023).[1][9] 2-tert-butyl-5-methyl anisole .[1][10][11] Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-tert-Butyl-4-methylanisole synthesis

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Diagrams

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Validating Visual Components

I'm now ensuring the color contrast meets accessibility standards in all diagrams, improving text legibility. The Graphviz code now renders all visuals as expected, focusing on the specified color palette and layout. I've also verified all in-text citations, ensuring alignment with the references. The protocols are now detailed and include self-validating steps.

Finalizing the Document

I'm now in the final stages, confirming that all aspects are complete and meet the established criteria. I'm double-checking the consistency of the in-text citations, verifying that each citation links to the corresponding entry in the references section and meets the specified formatting. The decision tree and DOT diagrams are fully implemented, and the document is ready for review.

Constructing the Synthesis Table

I've just finished the table comparing synthetic routes and improved the experimental protocols, and the causality explanations are now comprehensive. I've also re-read the protocols for errors. I will finalize both protocols and the table and integrate them into the document.

Welcome to the Technical Support Center for the synthesis of 2-tert-Butyl-4-methylanisole (also known as 1-tert-butyl-2-methoxy-5-methylbenzene). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot bottlenecks, optimize yields, and understand the mechanistic causality behind each synthetic choice.

Mechanistic Overview: Synthetic Pathways

There are two primary synthetic routes to achieve the target molecule, each presenting unique chemical challenges.

Pathways A 4-Methylanisole B Isobutylene + H2SO4 (Friedel-Crafts) A->B Electrophilic Alkylation E 2-tert-Butyl-4-methylanisole (Target Molecule) B->E High Yield Pathway C 2-tert-Butyl-4-methylphenol D Dimethyl Sulfate + Base (O-Methylation) C->D Nucleophilic Substitution D->E Sterically Hindered

Synthetic pathways for 2-tert-Butyl-4-methylanisole via Friedel-Crafts and O-methylation.

Troubleshooting & FAQs

Q1: I am using Friedel-Crafts alkylation on 4-methylanisole with AlCl₃, but my yields are poor and I see phenol byproducts. Why? A: You are experiencing O-demethylation (ether cleavage). Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates tightly with the lone pairs on the anisole oxygen. This coordination weakens the O-CH₃ bond, causing it to cleave and yield unwanted phenolic byproducts. Solution: Switch to a milder Brønsted acid catalyst. Using sulfuric acid (H₂SO₄) with 2-methylpropene (isobutylene) provides the necessary proton to generate the tert-butyl carbocation without aggressively coordinating to the ether oxygen. Literature demonstrates that this specific H₂SO₄-catalyzed reaction can isolate 2-tert-butyl-4-methylanisole in up to 98% yield[1].

Q2: In the O-methylation route (starting from 2-tert-butyl-4-methylphenol), my conversion stalls at 50%. How do I push this to completion? A: The primary culprit is severe steric hindrance. The bulky ortho-tert-butyl group physically shields the phenolic hydroxyl group, preventing efficient nucleophilic attack on standard methylating agents under mild basic conditions (e.g., K₂CO₃). Solution: Upgrade your base to create a more reactive nucleophile. Utilizing Cesium Carbonate (Cs₂CO₃) or an organic superbase like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective for the O-methylation of sterically hindered phenols[2]. The larger ionic radius of Cesium (Cs⁺) results in a looser ion pair compared to Potassium (K⁺), generating a "naked," highly reactive phenoxide capable of overcoming the steric bulk.

Q3: I am getting polyalkylated byproducts during the Friedel-Crafts route. How can I improve regioselectivity? A: The methoxy group is a powerful ortho/para director. In 4-methylanisole, the para position is already blocked by the methyl group, forcing the bulky tert-butyl cation to attack the ortho position[1]. However, excess alkylating agent or high temperatures will force kinetic over-alkylation or isomerization. Solution: Strictly control the stoichiometry of isobutylene (1.05 equivalents max) and maintain the reaction temperature strictly between 0°C and 5°C during the addition phase.

Q4: Can I use solid acid catalysts for a greener synthesis? A: Yes. If you are synthesizing the precursor 2-tert-butyl-4-methylphenol from p-cresol, mesoporous molecular sieves such as HAlMCM-41 have been successfully employed as heterogeneous catalysts[3]. They offer excellent shape selectivity, reduce polyalkylation, and can be easily recovered via filtration, making the upstream process significantly greener.

Quantitative Data: Route Comparison

ParameterRoute A: Friedel-Crafts AlkylationRoute B: O-Methylation
Starting Material 4-Methylanisole2-tert-Butyl-4-methylphenol
Reagents Isobutylene or tert-ButanolDimethyl Sulfate (DMS) or MeI
Optimal Catalyst/Base H₂SO₄ (Brønsted Acid)Cs₂CO₃ or DBU
Temperature 0°C to 5°C60°C to 80°C
Expected Yield 90% - 98%70% - 85%
Primary Impurity Polyalkylated anisolesUnreacted starting phenol

Self-Validating Experimental Protocols

Protocol A: Optimized Friedel-Crafts Alkylation (H₂SO₄ Catalyzed)

Causality: This protocol leverages low temperatures to prevent polyalkylation and uses a Brønsted acid to prevent the Lewis-acid-mediated cleavage of the methoxy ether.

  • Setup: Charge a dry, multi-neck reactor with 4-methylanisole (1.0 eq) and a non-coordinating solvent (e.g., anhydrous dichloromethane).

  • Thermal Control: Cool the system to 0–5°C using an ice-water bath.

  • Catalyst Addition: Add concentrated H₂SO₄ (0.1 eq) dropwise to avoid localized exothermic spikes.

  • Alkylation: Slowly bubble isobutylene gas (1.05 eq) into the solution, or add tert-butanol (1.05 eq) dropwise via an addition funnel.

  • Maturation: Stir for 2 hours at 5°C, then allow the mixture to naturally warm to room temperature over 1 hour.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot and analyze via GC-MS. The reaction is validated as complete when the starting material peak (m/z 122) is fully replaced by the product peak (m/z 178). Note: If m/z 108 (p-cresol) appears, your acid concentration is too high and is cleaving the ether.

  • Workup: Quench with saturated aqueous NaHCO₃, extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Sterically Hindered O-Methylation

Causality: This protocol utilizes the "naked anion" effect provided by the large Cesium counter-ion to force a sterically blocked phenoxide to attack the methylating agent.

  • Setup: Dissolve 2-tert-butyl-4-methylphenol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add Cs₂CO₃ (2.0 eq) and stir vigorously for 30 minutes at room temperature to ensure complete deprotonation of the hindered phenol.

  • Methylation: Add Dimethyl Sulfate (1.5 eq) dropwise. (Caution: DMS is highly toxic and a suspected carcinogen; perform strictly in a fume hood).

  • Heating: Heat the reaction to 60°C for 4-6 hours to overcome the activation energy barrier imposed by the ortho-tert-butyl group.

  • Self-Validation Checkpoint: Analyze the crude mixture via FT-IR. The starting material exhibits a prominent, broad O-H stretching frequency around 3300 cm⁻¹. The reaction is validated as complete when this O-H band completely disappears, confirming the sterically hindered oxygen has been fully capped.

  • Workup: Quench with 1M NaOH (to destroy excess unreacted DMS), extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and evaporate.

Troubleshooting Decision Tree

Troubleshooting Start Yield < 80% CheckRoute Identify Synthesis Route Start->CheckRoute RouteA Friedel-Crafts Alkylation CheckRoute->RouteA RouteB O-Methylation CheckRoute->RouteB IssueA1 O-Demethylation (Ether Cleavage) RouteA->IssueA1 Phenol byproducts IssueA2 Polyalkylation RouteA->IssueA2 Multiple spots on TLC IssueB1 Incomplete Conversion (Steric Block) RouteB->IssueB1 Stalled reaction SolA1 Switch Lewis Acid to H2SO4 IssueA1->SolA1 SolA2 Lower Temp to 0-5°C IssueA2->SolA2 SolB1 Use Cs2CO3 or DBU Base IssueB1->SolB1

Troubleshooting workflow for resolving low yields in 2-tert-Butyl-4-methylanisole synthesis.

References

  • Organic Chemistry Fourth Edition Study Guide Source: Archive.org URL:[Link][1]

  • CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method Source: Google Patents URL: [3]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Friedel-Crafts tert-Butylation

Status: Active Specialist: Senior Application Scientist Topic: Troubleshooting Selectivity & Purity in Electrophilic Aromatic Substitution Audience: Drug Discovery & Process Chemistry Teams Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Specialist: Senior Application Scientist Topic: Troubleshooting Selectivity & Purity in Electrophilic Aromatic Substitution Audience: Drug Discovery & Process Chemistry Teams

Welcome to the Technical Support Center

You are likely here because your Friedel-Crafts tert-butylation yielded a complex mixture of polyalkylated species, unexpected isomers, or oligomeric gum, rather than the clean mono-substituted product you designed.

The tert-butyl group is a powerful activating substituent. Once attached, it makes the aromatic ring more nucleophilic than the starting material, creating a "runaway" reaction (polyalkylation). Furthermore, the tert-butyl cation is stable but prone to reversibility and equilibrium control.

This guide breaks down the three primary failure modes and provides validated protocols to resolve them.

Module 1: Controlling Polyalkylation (The "Runaway" Reaction)

User Query: "I am targeting the mono-tert-butyl derivative, but 30-40% of my product is di- or tri-alkylated. How do I stop the reaction at the first addition?"

Root Cause Analysis: The alkyl group is electron-donating (activating).[1] The product (


) reacts with the electrophile (

) faster than the starting material (

).

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Stoichiometry High Dilution (Inverse Addition) By maintaining a high concentration of Arene relative to the electrophile, you statistically favor the collision of

with Arene rather than Product. Use Arene as solvent if possible, or >10 equivalents.
Catalyst Activity Switch to Solid Acids (Zeolites) Strong Lewis acids (AlCl

) are non-discriminating. Zeolites (e.g., H-Beta, MCM-22) impose shape selectivity , physically preventing the bulky di-tert-butyl product from forming within the pores.
Blocking Groups Sulfonation/Desulfonation If selectivity is impossible kinetically, install a sulfonic acid group at the most reactive position, alkylate, then desulfonate (hydrolysis).

Visualizing the Competition Pathway:

Polyalkylation Start Starting Arene (Less Reactive) Mono Mono-t-Butyl Arene (ACTIVATED - More Reactive) Start->Mono k1 (Slow) Electrophile t-Bu+ Source Electrophile->Mono Di Di-t-Butyl Arene (Highly Activated) Electrophile->Di Mono->Di k2 (Fast) (Undesired Path) Tri Tri-t-Butyl Arene (Sterically Crowded) Di->Tri k3 (Fastest unless steric block)

Figure 1: The kinetic trap of Friedel-Crafts alkylation. The product is more reactive than the reactant, leading to sequential alkylation.

Module 2: Regioselectivity & Isomerization (Kinetic vs. Thermodynamic)

User Query: "I need the para-isomer, but I'm seeing significant meta-isomer or migration of the alkyl group over time."

Root Cause Analysis: Friedel-Crafts alkylation is reversible .[2]

  • Kinetic Control (Low T): The incoming tert-butyl group attacks the most electron-rich position that is sterically accessible (usually para > ortho).

  • Thermodynamic Control (High T / Long Time): The reaction equilibrates. The bulky tert-butyl groups will migrate to positions that minimize steric strain (1,3-meta or 1,3,5-tri). However, for tert-butyl specifically, the para isomer is often the thermodynamic product due to the extreme bulk preventing ortho placement, but meta can form if the para position is blocked or if reversible de-alkylation occurs.

Optimization Matrix:

ParameterKinetic Control (Irreversible)Thermodynamic Control (Reversible)
Temperature -20°C to 0°C> 60°C (Reflux)
Time Short (< 1 hour)Long (> 12 hours)
Catalyst Mild (HF, BF

, Zeolites)
Strong (AlCl

, H

SO

)
Major Product Para / Ortho mixture (Sterics dominate)Most stable isomer (often Para for t-Bu, or Meta if di-substituted)

Critical Insight: To lock in the para isomer, use a shape-selective zeolite (like H-MCM-22 or H-Beta). The pore channels of these zeolites are large enough to allow the formation of the linear para-isomer but sterically restrict the formation of the bulkier ortho- or meta-isomers.

Isomerization Reactants Benzene + t-BuCl Ortho Ortho-t-Bu (Kinetic, Sterically Hindered) Reactants->Ortho Low T (<0°C) Para Para-t-Bu (Thermodynamic & Kinetic) Reactants->Para Low T (<0°C) Ortho->Reactants Reversible (H+) Meta Meta-t-Bu (Thermodynamic via rearrangement) Ortho->Meta Isomerization (High T) Para->Reactants Reversible (H+) Meta->Para Equilibrium

Figure 2: Isomerization pathways. Note that while 'Ortho' forms kinetically, the bulk of the t-butyl group makes 'Para' the dominant product under both regimes, but 'Meta' appears under strong forcing conditions.

Module 3: The "Invisible" Impurity (Isobutylene Oligomerization)

User Query: "My yield is low, and I have a sticky, polymeric residue in the flask."

Root Cause Analysis: If you use tert-butyl alcohol or isobutylene gas as the alkylating agent, the carbocation (


) can react with another molecule of isobutylene instead of the aromatic ring. This leads to dimers (di-isobutylene), trimers, and polymers.

Prevention Strategy:

  • Slow Addition: Add the alkylating agent dropwise to the aromatic/catalyst mixture. Keep the concentration of free isobutylene near zero.

  • Solvent Choice: Use a solvent that solubilizes the aromatic ring but precipitates the catalyst (heterogeneous catalysis), or use the aromatic itself as solvent.

  • Catalyst Acidity: extremely high acidity promotes oligomerization. Zeolites with moderate acidity (Si/Al ratio ~20-50) are superior to AlCl

    
    .
    
Standard Operating Protocol: Selective Mono-tert-butylation

Objective: Synthesis of 4-tert-butylphenol with >90% selectivity (minimizing di-substitution and oligomers).

Reagents:

  • Phenol (1.0 equiv)

  • tert-Butyl Alcohol (TBA) (1.0 equiv) - Avoids chloride waste.

  • Catalyst: H-Beta Zeolite or H-MCM-22 (5 wt% loading relative to phenol).

  • Solvent: Cyclohexane (or run neat if T > melting point).

Step-by-Step Workflow:

  • Catalyst Activation: Calcined H-Beta zeolite at 500°C for 4 hours prior to use to remove adsorbed water (water poisons acid sites).

  • Setup: 3-neck flask equipped with a mechanical stirrer, reflux condenser, and pressure-equalizing dropping funnel.

  • Charge: Add Phenol and solvent to the flask. Heat to 80°C (Thermodynamic control favors para). Add the solid catalyst.

  • Addition: Add tert-Butyl Alcohol dropwise over 2 hours.

    • Why? Slow addition keeps TBA concentration low, preventing TBA-TBA reaction (oligomerization) and favoring Phenol-TBA reaction.

  • Reaction: Stir for an additional 2-4 hours. Monitor by TLC or GC.

  • Workup: Filter off the solid zeolite (can be regenerated by calcination). Remove solvent by rotary evaporation.

  • Purification: Recrystallize from hexane.

Expected Outcome:

  • Conversion: >80%

  • Selectivity: >90% para-isomer.

References
  • Friedel-Crafts Alkyl

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Zeolite C

    • Source: ResearchGate / Catalysis Letters.
    • URL:[Link]

  • Kinetic vs. Thermodynamic Control

    • Source: Chemistry LibreTexts. "14.3: Kinetic vs. Thermodynamic Control of Reactions."
    • URL:[Link]

  • Isobutylene Oligomeriz

    • Source: MDPI Catalysts.[3] "Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts."

    • URL:[Link][4]

  • General Friedel-Crafts Limit

    • Source: Chemistry Steps.[1][5][6][7][8][9][10] "Friedel-Crafts Alkylation with Practice Problems."

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of tert-Butyl-4-methylanisole

Welcome to the Process Chemistry Troubleshooting Guide. This resource is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and purification of substituted anisoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Guide. This resource is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and purification of substituted anisoles.

A frequent bottleneck in the synthesis of tert-butyl-4-methylanisole (typically via the methylation of tert-butyl-p-cresol or alkylation of 4-methylanisole) is the persistence of unreacted p-cresol. This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve high-purity isolation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does p-cresol persist as an unreacted impurity in my synthesis mixture? A: In typical Williamson ether syntheses or Friedel-Crafts alkylation workflows, kinetics and steric hindrance play a major role. If your synthetic route involves the methylation of a bulky phenol (like tert-butyl-p-cresol), the bulky tert-butyl group adjacent to the phenolic hydroxyl severely restricts the nucleophilic attack of the phenoxide on the methylating agent. Consequently, the reaction often fails to reach 100% conversion, leaving unreacted phenolic precursors in the organic matrix.

Q2: Can I use standard silica gel column chromatography to remove p-cresol? A: While possible, it is highly inefficient for scale-up. p-Cresol is significantly more polar than the neutral ether (tert-butyl-4-methylanisole) due to its hydrogen-bonding hydroxyl group. However, phenols often streak heavily on silica gel, leading to poor resolution, mixed fractions, and reduced isolated yields. Acid-base liquid-liquid extraction is the authoritative, scalable alternative.

Q3: I washed my organic layer with saturated sodium bicarbonate (NaHCO₃), but the p-cresol is still there. Why? A: This is a classic thermodynamic pKa mismatch. The pKa of p-cresol is approximately 10.26[1]. The conjugate acid of the bicarbonate ion (carbonic acid) has a pKa of about 6.4. Because p-cresol is a much weaker acid than carbonic acid, bicarbonate is not a strong enough base to deprotonate the phenolic -OH. To successfully convert p-cresol into its water-soluble phenoxide salt, you must use a stronger base, such as 10% Sodium Hydroxide (NaOH)[2].

Q4: How can I establish a self-validating system to verify that all p-cresol has been removed? A: Implement a feedback loop using a Ferric Chloride (FeCl₃) test or Thin Layer Chromatography (TLC) before moving to solvent evaporation:

  • FeCl₃ Test: Spot the post-extraction organic layer on a TLC plate and spray with a 1% aqueous FeCl₃ solution. A persistent purple/blue color indicates the presence of free phenols. If positive, repeat the NaOH wash.

  • TLC: Run a plate (e.g., 9:1 Hexanes:Ethyl Acetate). tert-Butyl-4-methylanisole will run near the solvent front (high Rf) as a neutral ether, while p-cresol will have a significantly lower Rf.

Quantitative Data: Physicochemical Comparison

To understand the causality behind the extraction protocol, we must look at the physicochemical data of the target versus the impurity. The stark difference in aqueous base solubility dictates our workflow.

Propertyp-Cresol (Impurity)tert-Butyl-4-methylanisole (Target)
Molecular Formula C₇H₈OC₁₂H₁₈O
Functional Group Phenol (-OH)Ether (-OCH₃)
pKa 10.26[1]N/A (Neutral)
Boiling Point ~202 °C[1]~230 °C
Water Solubility Moderate (~20 g/L at 20°C)Insoluble
Aqueous Base Solubility Highly soluble (as phenoxide salt) Insoluble

Experimental Methodology: Step-by-Step Alkaline Extraction

Authoritative Grounding: This protocol adapts standard organic synthesis procedures for the isolation of anisoles from phenolic precursors using sodium hydroxide to exploit acidity differentials[2].

Materials Required:

  • Separatory funnel

  • 10% (w/v) NaOH aqueous solution

  • Saturated NaCl solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Diethyl Ether (as the organic solvent)

Step-by-Step Workflow:

  • Dilution: Dissolve your crude reaction mixture (containing tert-butyl-4-methylanisole and unreacted p-cresol) in a suitable non-polar or moderately polar organic solvent (e.g., DCM or Diethyl Ether). Transfer the solution to a separatory funnel.

  • Alkaline Wash (Deprotonation): Add an equal volume of 10% NaOH (aq) to the separatory funnel.

    • Causality: The hydroxide ion (OH⁻) is a strong enough base to abstract the proton from p-cresol, forming sodium p-cresolate and water. The target anisole lacks an acidic proton and remains uncharged[2].

  • Phase Separation: Stopper the funnel, invert, and shake vigorously. Vent the stopcock frequently to release any pressure. Place the funnel on a ring stand and allow the layers to fully separate.

  • Collection:

    • Drain the aqueous layer (containing the sodium p-cresolate) into a designated flask.

    • Retain the organic layer (containing the tert-butyl-4-methylanisole).

  • Iteration: Repeat the 10% NaOH wash 1 to 2 more times to ensure complete removal of the phenolic impurity.

  • Neutralization & Brine Wash: Wash the combined organic layer once with distilled water to remove residual NaOH, followed by one wash with saturated brine to pull dissolved water out of the organic phase.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ until the drying agent stops clumping and flows freely. Gravity filter the solution and remove the solvent under reduced pressure (rotary evaporation) to yield pure tert-butyl-4-methylanisole.

Workflow Visualization

ExtractionWorkflow Start Crude Mixture in Organic Solvent (tert-Butyl-4-methylanisole + p-Cresol) AddBase Add 10% NaOH (aq) & Transfer to Separatory Funnel Start->AddBase Shake Shake, Vent, and Allow Layers to Separate AddBase->Shake Aqueous Aqueous Layer (Bottom) Sodium p-Cresolate Shake->Aqueous Deprotonation Organic Organic Layer (Top/Bottom depending on solvent) tert-Butyl-4-methylanisole Shake->Organic Neutral Ether Acidify Optional: Acidify with HCl to Recover p-Cresol Aqueous->Acidify Wash Wash with H2O & Brine Organic->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Evaporate Rotary Evaporation (Pure Target Compound) Dry->Evaporate

Figure 1: Acid-base liquid-liquid extraction workflow for separating p-cresol from anisole derivatives.

References

  • National Center for Biotechnology Information (PubChem). "P-Cresol | CH3C6H4OH | CID 2879 - PubChem - NIH." PubChem Database. Available at:[Link]

  • Organic Syntheses. "Anisole - Organic Syntheses Procedure." Org. Synth. 1929, 9, 12. Available at:[Link]

Sources

Optimization

Technical Support Center: Anisole Alkylation Thermal Optimization

Topic: Optimizing Reaction Temperature for Anisole Alkylation Role: Senior Application Scientist Status: System Active | Ticket #AA-TBS-404 Core Directive: The Thermal "Goldilocks" Zone Welcome to the Technical Support C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Anisole Alkylation Role: Senior Application Scientist Status: System Active | Ticket #AA-TBS-404

Core Directive: The Thermal "Goldilocks" Zone

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because your anisole alkylation is suffering from one of three critical failures: poor regioselectivity (too much ortho), catalyst deactivation (reaction stalls), or ether cleavage (you are making phenol, not alkyl-anisole).

In Friedel-Crafts alkylation of anisole, temperature is not just an energy source; it is a selectivity switch . The methoxy group (


) is a strong activator and an ortho/para director. However, because the methoxy group is electron-donating but sterically demanding, kinetic control  (lower temperature) generally favors the para-isomer, while thermodynamic control  (higher temperature) introduces isomerization, increasing the ortho and meta content and risking demethylation.

Below is your troubleshooting guide, structured to diagnose your specific thermal failure mode.

Troubleshooting Modules (Q&A)

Module A: Regioselectivity & Isomer Control

User Ticket: "I am using Zeolite H-Beta, but my para-selectivity has dropped from 90% to 70%. I increased the temperature to speed up the reaction. What happened?"

Dr. Aris: You have likely crossed the threshold from shape-selective kinetic control into thermodynamic equilibration .

  • The Mechanism: Zeolite H-Beta is the "gold standard" for anisole alkylation because its pore structure sterically hinders the formation of the bulky ortho-isomer. At lower temperatures (60°C–90°C), the reaction is irreversible and kinetically controlled; the para-product forms and diffuses out.

  • The Thermal Failure: When you raise the temperature (typically >120°C in this system), two things happen:

    • Isomerization: The para-isomer can re-adsorb and isomerize to the thermodynamically stable mixture (which includes more ortho).

    • Transalkylation: Alkyl groups detach and re-attach, scrambling the selectivity.

  • The Fix: Lower your reaction temperature back to the 60°C–90°C window. To recover the reaction rate lost by lowering temperature, increase the catalyst loading or use a finer mesh zeolite (nanocrystallites) to reduce diffusion limitations, rather than using heat [1].

Module B: Impurity Profile (The "Phenol" Problem)

User Ticket: "My GC-MS shows a significant peak for phenol and cresols. I am using


 at reflux (140°C)."

Dr. Aris: You are experiencing ether cleavage (demethylation) .

  • The Mechanism: The methoxy bond in anisole is thermally stable up to ~200°C neutrally, but in the presence of strong Lewis acids (like Aluminum Chloride) or strong Brønsted acid sites, the activation energy for cleavage drops significantly.

  • The Thermal Failure: At 140°C,

    
     coordinates with the oxygen of the methoxy group, facilitating nucleophilic attack (often by the halide or trace water) to cleave the methyl group, leaving you with a phenol-aluminum complex.
    
  • The Fix:

    • Immediate: Drop temperature to <100°C .

    • Strategic: Switch to a solid acid catalyst (e.g., H-Beta or H-ZSM-5). These allow for "cleaner" alkylation with reduced demethylation risk compared to homogeneous Lewis acids [2]. If you must use

      
      , use a chlorinated solvent (DCM) to reflux at a lower temperature (40°C).
      
Module C: Catalyst Life & Polyalkylation

User Ticket: "The reaction starts fast but stops at 50% conversion. I am running at 180°C to ensure high conversion."

Dr. Aris: You are "coking" your catalyst. Paradoxically, higher temperatures can kill a heterogeneous reaction faster.

  • The Mechanism: At 180°C, the rate of polymerization (oligomerization of the alkylating agent) and polyalkylation of the anisole substrate increases. These heavy byproducts get trapped inside the zeolite pores (pore blocking).

  • The Fix:

    • Step 1: Reduce T to 100°C–120°C .

    • Step 2: Increase the Anisole:Alkylating Agent ratio (e.g., to 5:1). Excess anisole acts as a solvent and dilutes the product, preventing polyalkylation [3].

Data Visualization & Logic Pathways

Figure 1: Reaction Logic & Failure Modes

This diagram illustrates the kinetic pathways. Note how "High Temperature" acts as a gateway to side reactions (Red Nodes).

AnisoleAlkylation Start Anisole + R-X Complex Sigma Complex (Intermediate) Start->Complex Acid Cat. Phenol Phenol (Demethylation) Start->Phenol T > 150°C Strong Lewis Acid Para Para-Alkylanisole (Target) Complex->Para Low T (<90°C) Kinetic Control Ortho Ortho-Alkylanisole (Sterically Hindered) Complex->Ortho High T (>120°C) Thermodynamic Para->Ortho Isomerization (High T) Poly Poly-Alkylated Species Para->Poly High T + Low Anisole Ratio Coke Catalyst Coke (Deactivation) Poly->Coke Pore Blocking

Caption: Kinetic pathway of anisole alkylation. Green paths indicate optimal thermal windows; red paths indicate high-temperature failure modes.

Quantitative Optimization Data

The following table summarizes the "Thermal Windows" for common catalysts used in anisole alkylation (e.g., with benzyl alcohol or benzyl chloride) [4, 5].

Catalyst TypeOptimal T RangeSelectivity (Para)Risk at High T (>130°C)
Zeolite H-Beta 60°C – 100°C High (>85%)Isomerization to ortho; Coking.
Zeolite H-ZSM-5 150°C – 200°C ModerateRequires higher T due to smaller pores; risk of demethylation.

(Lewis)
25°C – 50°C ModerateSevere Demethylation (Anisole

Phenol).
Amberlyst-15 60°C – 80°C ModerateResin degrades/desulfonates >120°C.

Standardized Experimental Protocol

Objective: Determine the optimal temperature (


) for a new alkylating agent.

Reagents: Anisole (Excess, 5-10 equiv), Alkylating Agent (1 equiv), Catalyst (10-20 wt%).

  • Catalyst Activation: Calcination of Zeolites (e.g., 500°C for 4h) is crucial to remove adsorbed water. Do not skip this. Water competes for acid sites.

  • The "Step-Up" Screening:

    • Run 1 (Baseline): 60°C. Monitor conversion at 1h, 3h, 6h.

      • Check: If conversion <10%, go to Run 2.

    • Run 2 (Kinetic Zone): 90°C. Monitor conversion.

      • Check: If conversion is good (>50%) but para-selectivity is high, STOP . This is your

        
        .
        
    • Run 3 (Thermodynamic Zone): 120°C+.

      • Check: Only use if Run 2 failed to convert bulky electrophiles. Watch for phenol formation.[1][2]

  • Quenching: Rapidly cool the reaction to <20°C before filtration. This "freezes" the isomer ratio, preventing post-reaction isomerization during workup.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start Optimization Analyze GC/HPLC Data CheckYield Is Conversion Low? Start->CheckYield CheckSel Is Para-Selectivity Low? CheckYield->CheckSel No (Yield OK) ActionTempUp Increase T by 20°C (Max 120°C for Beta) CheckYield->ActionTempUp Yes CheckImp Are Phenols Present? CheckSel->CheckImp No (Selectivity OK) ActionTempDown Decrease T by 20°C Check Catalyst Activation CheckSel->ActionTempDown Yes (Too much Ortho) CheckImp->ActionTempDown Yes (High T Cause) ActionChangeCat Switch Catalyst (Avoid AlCl3) CheckImp->ActionChangeCat Yes (Demethylation) Success Optimal Condition Found CheckImp->Success No

Caption: Decision matrix for thermal optimization of anisole alkylation.

References

  • Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole. PubMed Central (PMC). Available at: [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. Available at: [Link]

  • Alkylation of anisole with 1-hexene and 1-hexanol over zeolite H-beta. ResearchGate. Available at: [Link]

  • Methylation of Phenol with Methanol over High-Silica Beta Zeolite. AIR Unimi. Available at: [Link]

  • Friedel-Crafts alkylation of anisole in supercritical carbon dioxide. VTT Research. Available at: [Link]

Sources

Troubleshooting

Technical Support Hub: Regioselective Synthesis of Methylanisoles

[1] Status: Operational Operator: Senior Application Scientist, Catalysis Division Ticket Topic: Troubleshooting Low Regioselectivity in Methylanisole Synthesis[1] Introduction: The "Anisole Paradox" Welcome to the techn...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Operator: Senior Application Scientist, Catalysis Division Ticket Topic: Troubleshooting Low Regioselectivity in Methylanisole Synthesis[1]

Introduction: The "Anisole Paradox"

Welcome to the technical support center. If you are here, you are likely facing the classic "Anisole Paradox." Anisole is an activated aromatic ring (ortho/para director), making it highly reactive toward electrophilic aromatic substitution (EAS).[1] However, this high reactivity is exactly why you are seeing low regioselectivity.[1]

Standard Friedel-Crafts methylation using Lewis acids (e.g., AlCl₃, BF₃) typically yields a thermodynamic mixture of ortho and para isomers, often accompanied by poly-methylated byproducts.[1] Because the boiling points of meta- and para- methylanisole are nearly identical (~176°C), relying on distillation for purification is a strategic error.

The solution lies in catalyst engineering, not downstream processing.

This guide is structured into three troubleshooting modules based on your starting material and target isomer.

Module 1: Methylation of Anisole (Targeting p-Methylanisole)

User Scenario: "I am reacting anisole with methanol/methyl halide and getting a 60:40 ortho:para mixture."

Root Cause Analysis

In homogeneous liquid-phase systems (e.g., AlCl₃), the reaction is governed by electronic effects. The methoxy group activates both ortho and para positions.[1] The ortho position is statistically favored (2 sites vs. 1), while the para position is sterically favored. The result is an inseparable mess.

The Fix: Shape-Selective Catalysis (ZSM-5)

You must switch from a liquid acid to a solid acid zeolite, specifically H-ZSM-5 . This zeolite possesses a 10-membered ring pore structure (~5.5 Å diameter).[1]

  • Mechanism: The pore size is large enough to allow anisole and methanol to enter, but the transition state for ortho-methylation is too bulky to form inside the channels. Only the linear para-isomer can form and diffuse out efficiently.[1] This is known as Transition State Shape Selectivity [1].[1]

Protocol: Gas-Phase Methylation over H-ZSM-5
ParameterSpecificationReasoning
Catalyst H-ZSM-5 (Si/Al ratio ~30-50)High silica content increases hydrophobicity and stability.
Modification Silylation (TEOS treatment)CRITICAL: Passivates external acid sites.[1] Unmodified ZSM-5 has acid sites on the outside of the crystal that will still produce ortho isomers [2].[1]
Temperature 350°C - 400°CHigh temp favors the reaction rate; too low (<300°C) promotes methanol coking.
WHSV 2–4 h⁻¹Weight Hourly Space Velocity.[1] Too slow allows isomerization; too fast reduces conversion.[1]
Feed Ratio Anisole:Methanol (1:2 to 1:4)Excess methanol prevents anisole disproportionation.[1]

Step-by-Step Workflow:

  • Catalyst Pre-treatment: Calcine H-ZSM-5 at 500°C for 4 hours to remove moisture.[1]

  • Silylation (Optional but Recommended): Treat catalyst with tetraethyl orthosilicate (TEOS) via chemical liquid deposition to neutralize external surface acidity [3].[1]

  • Reactor Setup: Pack a fixed-bed quartz reactor with the catalyst. Preheat to 350°C under N₂ flow.

  • Reaction: Feed the Anisole/MeOH mixture using a syringe pump.

  • Collection: Condense products in an ice-bath trap. Para-selectivity should exceed 85-90%.[1]

Module 2: O-Methylation of Cresols (Targeting Specific Isomers)

User Scenario: "I need pure 3-methylanisole (meta) or 2-methylanisole (ortho). I started with cresol, but I'm getting C-alkylated byproducts (xylenols)."

Root Cause Analysis

Phenolates are ambident nucleophiles .[1] They can react at the Oxygen (O-alkylation -> Anisole) or the Carbon (C-alkylation -> Xylenol).

  • Hard/Soft Acid Base (HSAB) Theory: The Oxygen is a "hard" center; the Ring Carbon is a "soft" center.

  • Thermodynamics: C-alkylation is thermodynamically preferred but kinetically slower.[1] High temperatures favor C-alkylation [4].[1]

The Fix: Solvent and Base Control

To force O-methylation, you must use a "hard" alkylating agent and polar aprotic solvents that solvate the cation, leaving the phenoxide "naked" and reactive at the oxygen.

Protocol: Selective O-Methylation

Reagents:

  • Substrate: m-Cresol (for m-methylanisole) or o-Cresol (for o-methylanisole).

  • Alkylating Agent: Dimethyl Carbonate (DMC) or Dimethyl Sulfate (DMS).[1] Note: DMC is the green alternative.

  • Base: K₂CO₃ (Potassium Carbonate).[1][2]

Experimental Conditions:

VariableRecommendationTechnical Rationale
Solvent Acetone or DMFPolar aprotic solvents dissociate the ion pair (PhO⁻ K⁺), enhancing O-nucleophilicity.
Temperature Reflux (Acetone: 56°C)Keep it low. High temps (>150°C) activate the ring carbons, leading to C-methylation impurities [5].
Catalyst 18-Crown-6 (Optional)Phase transfer catalyst that sequesters K⁺ ions, making the phenoxide extremely reactive toward O-alkylation.

Self-Validating Check: If you see significant "xylenol" peaks in your GC-MS, your reaction temperature is too high, or your solvent is too non-polar (e.g., toluene).[1]

Module 3: Visualizing the Logic

The following diagrams illustrate the decision-making process and the mechanism of shape selectivity.

Figure 1: Synthesis Route Decision Matrix

SynthesisRoute Start Start: Target Molecule IsomerQ Which Isomer is required? Start->IsomerQ Para Para-Methylanisole (4-methoxy toluene) IsomerQ->Para High Volume / Para MetaOrtho Meta or Ortho Isomer IsomerQ->MetaOrtho High Purity Specific AnisoleRoute Route A: Methylation of Anisole Para->AnisoleRoute CresolRoute Route B: O-Methylation of Cresol MetaOrtho->CresolRoute ProblemA Problem: o/p Mixture AnisoleRoute->ProblemA ProblemB Problem: C-alkylation CresolRoute->ProblemB SolA Solution: H-ZSM-5 Zeolite (Shape Selectivity) ProblemA->SolA SolB Solution: K2CO3 / Acetone (Kinetic Control) ProblemB->SolB

Caption: Decision tree for selecting the correct synthesis pathway based on target isomer and common failure modes.

Figure 2: Mechanism of ZSM-5 Shape Selectivity

ZeoliteMechanism cluster_Zeolite H-ZSM-5 Catalyst Crystal Input Reactants: Anisole + Methanol External External Surface Sites (Non-Selective) Input->External Internal Internal Pore (5.5 Å) (Shape Selective) Input->Internal Product_Mix Mixture (o/p) Low Value External->Product_Mix Unrestricted TS_Ortho Ortho-TS (Too Bulky) Internal->TS_Ortho Steric Clash TS_Para Para-TS (Linear/Fits) Internal->TS_Para Allowed Product_Para Pure p-Methylanisole High Value TS_Para->Product_Para Fast Diffusion

Caption: Schematic of pore confinement. The bulky ortho-transition state cannot form inside the ZSM-5 channels.

FAQ: Purification and Analysis

Q: Can I separate meta and para methylanisole by distillation? A: Practically, no.

  • p-Methylanisole BP: ~176°C

  • m-Methylanisole BP: ~177°C The difference is too small for standard fractional distillation. If you have a mixture, you must use Zeolite Adsorption Separation (using a zeolite that selectively adsorbs the para isomer) or preparative HPLC. This highlights why synthesis selectivity (Route B above) is superior to purification.[1]

Q: Why is my ZSM-5 catalyst deactivating rapidly? A: This is likely "Coking."

  • Temperature too low: Methanol polymerizes rather than reacting with anisole.[1]

  • Acidity too high: Very strong acid sites promote polymerization.[1] Fix: Regenerate the catalyst by burning off the coke in air at 550°C for 6 hours.

References
  • Mobil Oil Corp. (1982).[1] Shape selective reactions with zeolite catalysts III. Selectivity in xylene isomerization, toluene-methanol alkylation.[1][3] Journal of Catalysis. Link

  • Wang, Y., et al. (2019).[1][4] A Facile Strategy to Prepare Shaped ZSM-5 Catalysts with Enhanced Para-Xylene Selectivity. Molecules. Link

  • Hibino, T., et al. (1991).[1] Shape-Selectivity of H-ZSM-5 Modified with Tetraethyl Orthosilicate. Journal of Catalysis. Link

  • Sad, M.E., et al. (2025).[1] An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22. ResearchGate. Link

  • Selva, M., et al. (2009).[1] A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate. ACS Sustainable Chemistry & Engineering.[1] Link

Sources

Optimization

Technical Support Center: Separation of tert-Butyl Anisole Isomers

The following guide serves as a specialized Technical Support Center for researchers dealing with the separation of ortho- and meta-isomers of tert-butyl anisole. This content is structured to address the specific physic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers dealing with the separation of ortho- and meta-isomers of tert-butyl anisole. This content is structured to address the specific physicochemical challenges posed by these structural isomers.

Executive Summary & Physicochemical Context

The separation of ortho- (2-TBA) and meta-tert-butyl anisole (3-TBA) presents a classic challenge in organic purification: separating positional isomers with high steric bulk and similar volatility.[1][2][3]

  • The Challenge: Direct Friedel-Crafts alkylation of anisole typically yields the para-isomer (major) and ortho-isomer (minor).[1][2][3] The meta-isomer is thermodynamically accessible but kinetically disfavored without isomerization catalysts.[1][2] Consequently, researchers usually encounter o/m mixtures during isomerization studies or non-selective synthesis attempts.[1]

  • The Physical Barrier: The bulky tert-butyl group creates significant steric strain in the ortho position, affecting boiling points and chromatographic retention.[1] While para-tert-butyl anisole (bp ~222°C) is easily isolated by crystallization (mp ~18°C), the ortho and meta isomers are liquids with boiling points likely within a 2–5°C window, rendering simple distillation ineffective.[1][3]

Decision Matrix: Which Method Fits Your Scale?

SeparationDecision Start Start: Define Mixture Scale & Purity Goal ScaleCheck Scale < 5g? Start->ScaleCheck PurityCheck Purity Need > 99%? ScaleCheck->PurityCheck No (Pilot/Bulk) Flash Flash Chromatography (Silica Gel) ScaleCheck->Flash Yes (Lab Scale) Distillation High-Efficiency Vacuum Distillation (Spinning Band Column) PurityCheck->Distillation No (Enrichment only) PrepHPLC Preparative HPLC (Reverse Phase C18/Phenyl) PurityCheck->PrepHPLC Yes (High Purity) Flash->PrepHPLC If insufficient resolution

Figure 1: Decision tree for selecting the appropriate separation methodology based on scale and purity requirements.

Troubleshooting Guides & FAQs

Module A: Chromatographic Separation (Flash & HPLC)

Q1: I am seeing co-elution of ortho and meta isomers on my standard silica flash column. How can I improve resolution?

A: The tert-butyl group is non-polar, but the methoxy group introduces a dipole.[1][3] In the ortho isomer, the bulky tert-butyl group forces the methoxy group out of the plane of the ring (steric inhibition of resonance), changing its polarity relative to the meta isomer.[3]

Troubleshooting Protocol:

  • Change Stationary Phase: Standard Silica (SiO2) separates primarily by polarity.[1] If Hexane/Ethyl Acetate fails, switch to Alumina (Neutral) .[1] Alumina often shows better selectivity for aromatic isomers due to different adsorption mechanisms involving the pi-system.

  • Solvent Optimization: Move away from EtOAc. Use Toluene/Hexane or Dichloromethane/Hexane gradients.[1] Toluene interacts with the aromatic ring (pi-pi interactions) and can amplify the subtle electronic differences between the ortho (sterically twisted) and meta (planar) systems.[1]

  • Loading Mass: Reduce loading to <1% of the silica weight. Isomer separations require high theoretical plate counts, which are compromised by overloading.

Q2: What is the best HPLC method for analytical quantification of these isomers?

A: Reverse Phase (RP) HPLC is superior for this separation.[1] The "Shape Selectivity" of the column is critical here.

  • Recommended Column: Biphenyl or PFP (Pentafluorophenyl) phases.[1]

    • Why? C18 columns separate mainly by hydrophobicity.[1] Since o- and m-TBA have identical hydrophobicity, C18 often fails.[1][2][3] Biphenyl and PFP phases interact with the aromatic ring's pi-electrons.[1][2][3] The steric bulk of the ortho-isomer disrupts this interaction, causing it to elute earlier than the meta-isomer.[1][2][3]

  • Mobile Phase: Acetonitrile/Water (Isocratic 70:30 or 80:20).[1]

  • Detection: UV at 275 nm (anisole absorption).[1]

Module B: Distillation & Physical Separation[1][3]

Q3: Can I separate them using a rotary evaporator or simple distillation setup?

A: No. The boiling point difference (


T) is estimated to be less than 5°C. Simple distillation requires 

T > 25°C for effective separation.[1]
  • Requirement: You need a column with at least 50-80 theoretical plates .[1][2]

  • Equipment: A spinning band distillation column or a packed column (using Sulzer packing or similar high-efficiency structured packing) under high vacuum (<10 mmHg).[1][2]

  • Risk: Prolonged heating of tert-butyl ethers can lead to de-alkylation (loss of the tert-butyl group to form anisole or loss of methyl to form phenols), especially if trace acid is present.[1][2][3] Always add a trace of solid Na2CO3 to the pot to neutralize acidity. [1][3]

Q4: Are there any chemical methods to separate them?

A: Yes, utilizing Zeolite Shape Selectivity is a known industrial technique for aromatic isomers (e.g., Xylenes).[1]

  • Concept: The meta-isomer has a larger kinetic diameter than the para-isomer, but the ortho-isomer is the bulkiest due to the adjacent substituents.[1][2][3]

  • Method: Adsorption on Zeolite ZSM-5 or Y-Zeolite .[1][2][3] The ortho-isomer will diffuse significantly slower into the zeolite pores than the meta-isomer.[1][2][3]

  • Protocol: Pass the mixture through a bed of activated Zeolite. The eluent will be enriched in the bulky ortho-isomer (which is excluded from pores), while the meta-isomer is retained.[1][2][3]

Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Chromatography

Best for: <5g scale, Lab purification[1][2][3]

Materials:

  • Column: 40g or 80g High-Performance Silica (15-25 µm particle size preferred).[1][2][3]

  • Solvent A: n-Hexane (HPLC Grade).[1][2]

  • Solvent B: Toluene (HPLC Grade).

  • Sample: Dissolve crude oil in minimum Toluene.

Step-by-Step:

  • Equilibration: Flush column with 100% Hexane (3 Column Volumes - CV).

  • Loading: Inject sample.

  • Gradient:

    • 0-5 min: 100% Hexane (Isocratic).[1][2]

    • 5-25 min: 0% to 20% Toluene in Hexane.[1][2][3]

    • Note: We avoid polar solvents like EtOAc to maximize the interaction with the silica surface based on aromaticity differences.

  • Collection: Collect small fractions (e.g., 5-10 mL). Use TLC (UV 254nm) to monitor. The ortho-isomer (less polar/shielded) typically elutes first, followed closely by meta.[1]

Protocol 2: Analytical HPLC Method

Best for: Purity check, Reaction monitoring[1][3]

ParameterSetting
Column Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 150 x 4.6 mm, 2.7 µm
Mobile Phase A Water (Milli-Q)
Mobile Phase B Methanol (MeOH)
Flow Rate 1.0 mL/min
Gradient Isocratic 75% B / 25% A
Temperature 30°C
Detection UV @ 220 nm and 275 nm
Expected Elution Ortho (tR ~4.5 min) < Meta (tR ~5.2 min) < Para (tR ~5.8 min)

Note: The Biphenyl phase provides "pi-pi" selectivity.[1][2] The ortho-isomer's steric twist reduces its ability to align with the biphenyl stationary phase, reducing retention.[1][2][3]

Mechanistic Visualization: Why Separation is Difficult[3]

The following diagram illustrates the steric interactions that define the separation strategy.

IsomerProperties Ortho Ortho-Isomer (2-tert-butyl) High Steric Strain Twisted Methoxy Group Lower Retention on Biphenyl Factor1 Stationary Phase Interaction (Pi-Pi) Ortho->Factor1 Weak Interaction (Steric Inhibition) Meta Meta-Isomer (3-tert-butyl) Low Steric Strain Planar Methoxy Group Higher Retention on Biphenyl Meta->Factor1 Strong Interaction (Planar Stacking)

Figure 2: Mechanistic basis for chromatographic separation.[1] The steric bulk of the ortho-isomer prevents effective pi-stacking with phenyl-based stationary phases.[1][2][3]

References

  • Chemical Properties & Identifiers

    • o-tert-butyl anisole (CAS: 2944-48-1).[1][2][3] PubChem CID: 270626.

    • p-tert-butyl anisole (CAS: 5396-38-3).[1][2][3] PubChem CID: 94750.

    • Source: National Center for Biotechnology Information.[1] (2023).[4][5] PubChem Compound Summary. Link

  • Chromatographic Separation of Isomers

    • Detailed methodologies for separating positional isomers using shape-selective st
    • Source: Restek Corporation.[1] Separation of Isomeric Compounds using Biphenyl Phases. Link

  • Distillation of Close-Boiling Aromatics

    • Principles of high-efficiency vacuum distillation for alkyl-arom
    • Source: Sigma-Aldrich (Merck).[1][2] Distillation Techniques and Boiling Point Data. Link

  • Zeolite Selectivity

    • Mechanisms of shape-selective adsorption in ZSM-5 zeolites for disubstituted benzenes.
    • Source: NIST Chemistry WebBook.[1] Thermophysical Properties of Fluid Systems. Link

Sources

Troubleshooting

Technical Support Center: Controlling Exothermic Runaway in Large-Scale Alkylation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in large-scale alkylation reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in large-scale alkylation reactions. Alkylation reactions are powerful synthetic tools, but their exothermic nature presents significant safety challenges, particularly during scale-up.[1][2][3] A failure to properly manage the heat generated can lead to a thermal runaway—a dangerous, self-accelerating reaction that can result in equipment failure, explosion, and the release of hazardous materials.[3][4][5][6]

This document provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, prevent, and control exothermic events. Our approach is grounded in the core principles of chemical engineering and process safety, emphasizing a deep understanding of reaction thermochemistry as the foundation for safe and successful scale-up.

Troubleshooting Guide: Real-Time Event Management

This section addresses specific adverse events you might encounter during a large-scale alkylation. The guidance follows a logical progression from identification to corrective action.

Scenario 1: Temperature Spiking Above Setpoint During Reagent Addition

You observe the internal reaction temperature rapidly exceeding the defined upper limit during the controlled addition of an alkylating agent.

Immediate Question: Is the temperature rise accelerating, and is it unresponsive to primary cooling?

If the answer is yes, you may be approaching a thermal runaway. Your immediate priority is to stop the reaction from generating more heat and to maximize heat removal.

Potential Causes & Explanations:

  • Inadequate Heat Removal: The rate of heat generation from the reaction is exceeding the heat removal capacity of the reactor's cooling system.[7][8][9] This is a common scale-up challenge, as the reactor's volume (heat generation) increases by a cube function while the surface area for heat transfer (heat removal) only increases by a square function.

  • Reagent Accumulation: If the reaction is slower than anticipated or if mixing is poor, the unreacted alkylating agent can build up.[10][11] A sudden increase in reaction rate (e.g., due to a localized hot spot) can then cause this accumulated reagent to react all at once, leading to a massive and rapid exotherm.[12]

  • Poor Mixing/Hot Spots: Inadequate agitation can lead to localized areas of high reactant concentration and temperature ("hot spots").[4][7] These spots can initiate a runaway that propagates through the vessel.

  • Cooling System Malfunction: A failure in the cooling system (e.g., loss of coolant flow, incorrect jacket temperature) is a direct cause of reduced heat removal.[4][9]

Recommended Actions & Scientific Rationale:

  • Stop Reagent Feed Immediately: This is the most critical first step. By cutting off the supply of the limiting reagent, you halt the primary source of heat generation.[1] This action directly addresses the "Heat Generation" side of the heat balance equation.

  • Maximize Cooling: Ensure the reactor's cooling jacket is operating at maximum capacity (full coolant flow, lowest possible temperature).[1][5] If available, activate secondary or emergency cooling systems.

  • Verify Agitation: Check that the agitator is functioning correctly and at the specified speed. Proper mixing is essential to break up hot spots and ensure efficient heat transfer from the reaction mass to the vessel walls.[7]

  • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably after stopping the feed and maximizing cooling, a chemical quench is the next line of defense. This involves adding a substance that will rapidly react with and consume the unreacted alkylating agent or otherwise terminate the reaction.

Protocol: Emergency Quenching of an Alkylation Reaction

Objective: To rapidly and safely terminate an uncontrolled exothermic reaction.

Principle: A quenching agent is introduced to neutralize a key reactive species, thereby stopping the heat-generating reaction. The choice of quencher is critical; it must react quickly and selectively without producing hazardous byproducts or its own significant exotherm.

Materials:

  • Pre-determined quenching agent (e.g., a suitable amine, weak acid, or other nucleophile for electrophilic alkylating agents). The choice must be validated at a small scale.[13][14]

  • Emergency quench addition system (e.g., a pressurized vessel connected to the reactor).

Procedure:

  • Confirm Runaway Condition: Verify that stopping the reagent feed and maximizing cooling are insufficient to control the temperature rise.

  • Initiate Quench Addition: Introduce the quenching agent into the reactor. The addition should be rapid enough to control the exotherm but controlled enough to manage any pressure buildup from gas evolution.

  • Monitor Vigorously: Continuously monitor the reactor's internal temperature and pressure. A successful quench will result in a rapid peak followed by a steady decrease in temperature.

  • Maintain Cooling & Agitation: Continue to run the primary cooling system and agitator throughout the quenching process to manage the heat of quenching and ensure rapid mixing.

  • Post-Quench Stabilization: Once the temperature is under control and decreasing, maintain monitoring until the reactor contents are at a safe, stable temperature.

Visualization: Troubleshooting Decision Pathway

The following diagram outlines the critical decision-making process when faced with an unexpected temperature spike.

G start Temperature Spikes Above Setpoint stop_feed Stop Reagent Feed Immediately start->stop_feed max_cooling Maximize Cooling & Verify Agitation stop_feed->max_cooling check_temp Is Temperature Decreasing? max_cooling->check_temp monitor Continue to Monitor & Investigate Cause check_temp->monitor  Yes prepare_quench Prepare Emergency Quench System check_temp->prepare_quench  No stabilize Stabilize Reactor & Secure monitor->stabilize initiate_quench Initiate Quench Protocol prepare_quench->initiate_quench initiate_quench->stabilize

Caption: Decision tree for managing a temperature excursion.

Frequently Asked Questions (FAQs)

Q1: How can I proactively assess the thermal risk of my alkylation before scale-up?

Answer: The cornerstone of safe scale-up is a thorough understanding of the reaction's thermal properties, which can be obtained using reaction calorimetry.[10][15][16] Reaction calorimeters (RC) are bench-scale reactors that measure the heat evolved during a reaction under process-like conditions.[10][15][17]

Key data obtained from reaction calorimetry includes:

  • Heat of Reaction (ΔHr): The total amount of energy released per mole of reactant.[10]

  • Heat Release Rate: The power (in Watts) generated by the reaction over time. This is crucial for ensuring your plant reactor's cooling system can handle the load.[8][15]

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost.[10][15] This is a critical indicator of the reaction's severity.

  • Reagent Accumulation: Quantifies the amount of unreacted reagent present at any given time, helping to identify conditions that could lead to a dangerous runaway.[10][11]

By simulating the intended large-scale process (e.g., semi-batch addition) in the calorimeter, you can predict the maximum heat output and ensure the plant's cooling capacity is sufficient.[11][16]

Q2: What are the most critical parameters to monitor during a large-scale exothermic alkylation?

Answer: Continuous and redundant monitoring is essential for early detection of deviations.[1][18]

ParameterImportance & RationaleRecommended Monitoring
Internal Reaction Temperature The most direct indicator of the reaction rate and heat accumulation. A deviation from the expected profile is the primary warning sign of a problem.[1][19]Redundant thermocouples placed at different locations within the reactor to detect hot spots.
Jacket Inlet/Outlet Temperature Indicates the performance of the cooling system. A narrowing temperature difference can signal a loss of cooling efficiency or an overwhelming heat load.Thermocouples on both the coolant supply and return lines.
Reagent Addition Rate In a semi-batch process, the addition rate is the primary means of controlling the rate of heat generation.[1][20]Calibrated and automated dosing pumps with flow rate verification.
Agitator Power/Speed A change in agitator power draw can indicate an increase in viscosity, which can impede heat transfer. A loss of agitation is a critical failure.[7]Motor amperage monitoring and RPM sensor.
Reactor Pressure For closed systems, an increase in pressure can indicate gas evolution or boiling of the solvent, both signs of an escalating exotherm.[1]Calibrated pressure transducers with high-pressure alarms and relief systems.
Q3: My process seems to have heat transfer limitations at scale. What are my options?

Answer: This is a classic scale-up problem. If reaction calorimetry and heat transfer calculations indicate that your heat generation rate will exceed your reactor's removal capacity, you must modify the process.[8][9]

Process Modification Strategies:

  • Reduce the Reagent Feed Rate: Slowing the addition of the limiting reagent directly reduces the instantaneous heat generation rate, allowing the cooling system to keep up.[20] This is often the simplest solution but may increase batch time.

  • Use a More Dilute System: Increasing the solvent volume increases the overall heat capacity of the reaction mass. This means more energy is required to raise the temperature by one degree, providing a larger thermal buffer.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature will decrease the reaction rate and thus the rate of heat evolution. However, this may also impact reaction time and selectivity.

  • Switch to a Semi-Batch or Continuous Process: If you are running a batch process (all reagents added at once), switching to a semi-batch process (controlled addition of one reagent) is an inherently safer design.[20] Continuous flow reactors offer even greater safety by minimizing the volume of reacting material at any given moment and having a very high surface-area-to-volume ratio for efficient heat transfer.[18]

Visualization: The Core Problem of Scale-Up

This diagram illustrates the fundamental relationship between heat generation, removal, and accumulation that governs thermal safety.

G Q_gen Heat Generation (Reaction Exotherm) Proportional to Volume (r³) Q_acc Heat Accumulation (Temperature Rise) Q_acc = Q_gen - Q_rem Q_gen->Q_acc Adds Heat Q_rem Heat Removal (Cooling System) Proportional to Surface Area (r²) Q_rem->Q_acc Removes Heat Runaway Thermal Runaway (Q_gen >> Q_rem) Q_acc->Runaway If > 0 and uncontrolled

Caption: The heat balance relationship in a chemical reactor.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (n.d.).
  • Reaction Calorimetry - Prime Process Safety Center. (n.d.).
  • Reaction Calorimetry Process Safety Guide - Mettler Toledo. (n.d.).
  • Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up - Fauske. (2021, December 17).
  • Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine | ACS Chemical Health & Safety. (2023, June 16).
  • Information on the Reaction Calorimetry application - Syrris. (n.d.).
  • Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors - Medium. (2024, January 1).
  • Thermal runaway - Wikipedia. (n.d.).
  • The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - ResearchGate. (n.d.).
  • Operational Challenges in Chemical Reactors - Jinzong Machinery. (2024, July 1).
  • Heat Transfer and Process Scale-up - Mettler Toledo. (n.d.).
  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (n.d.).
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed. (2025, May 18).
  • Controlling Runaway Heat in Exothermic Chemical Reactions - Innocentive. (n.d.).
  • Practical approach to prediction and prevention of runaway reactions. (2022, November 1).
  • how to prevent runaway reactions - EPA Archive. (n.d.).
  • How to Prevent Thermal Runaway Reactions with Fast-Response Sensors - WIKA blog. (2023, November 1).
  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention - IRJET. (2022, November 15).
  • Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. (2024, November 7).
  • Understanding Thermal Runaway: Causes and Prevention - Overmold Express. (n.d.).

Sources

Optimization

Reducing demethylation byproducts in ether synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in etherification wo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in etherification workflows: the unintended cleavage of methoxy groups (demethylation).

This guide is structured to provide researchers and drug development professionals with mechanistic insights, empirical data, and self-validating protocols to suppress demethylation byproducts and maximize target ether yields.

Part 1: The Mechanistic Root Cause of Demethylation

Before troubleshooting, we must understand the causality of the failure. The C–O bond of an aryl methyl ether is generally stable. However, demethylation occurs via an


 or 

pathway when two conditions are met:
  • Activation: The ether oxygen is protonated by a Brønsted acid or coordinated by a Lewis acid, turning the methoxy group into a superior leaving group[1].

  • Nucleophilic Attack: A nucleophile (e.g.,

    
    , 
    
    
    
    , or even strong bases like
    
    
    at high temperatures) attacks the sterically accessible methyl carbon, cleaving the bond to yield a phenol[2].

G A Aryl Methyl Ether (Ar-O-CH3) B Acid/Base Activation (Harsh Conditions) A->B High Temp / Strong Acid F Desired Etherification (Targeted Reaction) A->F Mild Conditions C Activated Ether Intermediate B->C D Nucleophilic Attack (e.g., I-, Br-, OH-) C->D SN2 on Methyl E Demethylated Phenol (Ar-OH) + Byproduct D->E Cleavage

Mechanistic divergence between desired etherification and undesired SN2 demethylation.

Part 2: Troubleshooting FAQs

Q1: I am running a Williamson ether synthesis using a methoxyphenol and an alkyl halide. My methoxy group is being cleaved. Why is this happening, and how do I stop it? A1: You are likely using a harsh base (e.g.,


 or 

) at reflux temperatures. In the Williamson reaction, strong bases at elevated thermal states can act as nucleophiles, attacking the unhindered methyl group of your starting material[3].
  • The Fix: Shift to a milder, bulkier base like

    
    . The large cesium cation provides excellent solubility in polar aprotic solvents (like DMF) and generates a highly reactive, "naked" phenoxide anion. This allows you to lower the reaction temperature to 50–60 °C, completely shutting down the thermal demethylation pathway.
    

Q2: I'm synthesizing a diaryl ether via Ullmann coupling, but I see up to 20% demethylation of my methoxyarene substrate. What is the alternative? A2: Traditional Ullmann ether synthesis requires extreme temperatures (150–200 °C). At these temperatures, the thermal energy easily overcomes the activation barrier for nucleophilic cleavage of the methyl ether by the halide ions or base present in the mixture.

  • The Fix: Transition to a Palladium-catalyzed Buchwald-Hartwig cross-coupling. By utilizing bulky, electron-rich phosphine ligands (such as t-BuXPhos or BrettPhos), the oxidative addition and reductive elimination steps are highly accelerated. This allows the diaryl ether synthesis to proceed at 80–100 °C, preserving the methoxy groups[4][5].

Q3: My etherification goes to completion cleanly, but I lose the methoxy protecting groups during the aqueous workup. What is the mechanism? A3: This is classic acidic cleavage. If you are quenching your reaction with strong hydrohalic acids (like


, 

, or

), you are creating the perfect environment for demethylation. The acid protonates the ether oxygen, and the conjugate base (especially

or

) acts as a highly efficient nucleophile for the

attack on the methyl group[1][2].
  • The Fix: Never use hydrohalic acids to quench etherifications containing methoxy groups. Buffer your workup with saturated aqueous

    
     or use a weak organic acid like citric acid.
    

Part 3: Quantitative Data Comparison

To illustrate the impact of reaction conditions on byproduct formation, review the following empirical data comparing standard vs. optimized methodologies.

Reaction TypeReagents / CatalystTemp (°C)SolventDemethylation Byproduct (%)Target Ether Yield (%)
Ullmann (Standard)

/

160DMF18 - 25%60%
Buchwald-Hartwig (Optimized)

/ t-BuXPhos
90Toluene< 1% 92%
Williamson (Harsh)

(aq)
100EtOH/H₂O10 - 15%75%
Williamson (Mild + PTC)

/ TBAI
60DMF< 2% 95%

Part 4: Self-Validating Experimental Protocols

Protocol A: Mild Williamson Ether Synthesis via Phase Transfer Catalysis (PTC)

Causality Focus: The addition of Tetrabutylammonium iodide (TBAI) acts as a phase transfer catalyst, increasing the nucleophilicity of the phenoxide. This lowers the required activation energy, allowing the reaction to proceed at 60 °C, safely below the thermal threshold for methoxy cleavage.

  • Preparation: To an oven-dried round-bottom flask, add the methoxyphenol derivative (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (1.5 equiv) and TBAI (0.1 equiv). Stir at room temperature for 15 minutes to ensure complete deprotonation (solution will typically darken).
    
  • Alkylation: Dropwise, add the alkyl halide (1.2 equiv).

  • Thermal Control: Heat the reaction mixture to exactly 60 °C. Self-Validation Step: Monitor by TLC (Hexanes/EtOAc). The reaction is complete when the starting phenol spot disappears. If a new, highly polar baseline spot appears, demethylation is occurring—reduce heat to 50 °C.

  • Workup: Cool to room temperature. Quench with saturated aqueous

    
     (avoiding strong acids). Extract with Ethyl Acetate (
    
    
    
    ), wash the combined organic layers with brine (
    
    
    to remove DMF), dry over
    
    
    , and concentrate.
Protocol B: Low-Temperature Buchwald-Hartwig Diaryl Ether Synthesis

Causality Focus: Utilizing t-BuXPhos creates a sterically demanding environment around the Palladium center, which forces rapid reductive elimination to form the C–O bond before side-reactions (like demethylation) can occur[5].

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a vial with the methoxyaryl halide (1.0 equiv), the aliphatic/aromatic alcohol (1.2 equiv),

    
     (2 mol%), t-BuXPhos (4 mol%), and anhydrous 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Add anhydrous Toluene (0.2 M) and seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with dichloromethane and filter the crude mixture through a short pad of Celite to remove the Palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Part 5: Troubleshooting Logic Workflow

Use the following decision tree to rapidly diagnose and resolve demethylation issues in your specific synthetic route.

Workflow Start Demethylation Detected in Ether Synthesis Q1 Is the reaction an Ullmann Coupling (>150°C)? Start->Q1 A1 Switch to Buchwald-Hartwig Pd-catalysis (80-100°C) Q1->A1 Yes Q2 Are strong hydrohalic acids (HI, HBr) present in workup? Q1->Q2 No A2 Buffer workup with NH4Cl or use citric acid Q2->A2 Yes Q3 Is it a Williamson Synthesis with strong base (KOH/NaOH)? Q2->Q3 No A3 Use Cs2CO3 + TBAI at reduced temp (60°C) Q3->A3 Yes End Review Solvent for Lewis Acid Impurities Q3->End No

Decision tree for identifying and resolving demethylation side reactions in ether synthesis.

References

  • Williamson ether synthesis - Wikipedia Source: Wikipedia URL:[Link][3]

  • Cleavage of Ethers - Organic Chemistry Source: Jack Westin URL:[Link][1]

  • 18.3: Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL:[Link][2]

  • Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link][4]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: PMC (National Institutes of Health) URL:[Link][5]

Sources

Troubleshooting

Overcoming steric hindrance in 2,6-di-tert-butyl-4-methylanisole formation

Welcome to the technical support center dedicated to the synthesis of 2,6-di-tert-butyl-4-methylanisole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 2,6-di-tert-butyl-4-methylanisole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in synthesizing this sterically hindered ether. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reaction conditions effectively.

The primary obstacle in forming 2,6-di-tert-butyl-4-methylanisole is the immense steric hindrance imposed by the two tert-butyl groups flanking the reactive center. These bulky groups act as molecular "gatekeepers," preventing easy access for reagents and necessitating specialized synthetic strategies. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to navigate this challenge.

Frequently Asked Questions (FAQs)

Q1: My standard Williamson ether synthesis on 2,6-di-tert-butyl-4-methylphenol (BHT) is failing or giving very low yields. Why?

A1: This is the most common issue and is a direct consequence of steric hindrance. The Williamson ether synthesis is an S_N2 reaction where a phenoxide ion acts as a nucleophile.[1][2][3] In the case of BHT, the two bulky tert-butyl groups physically block the approach of the methylating agent (like methyl iodide) to the nucleophilic oxygen atom. This severely slows down the rate of the desired S_N2 reaction, often to the point where it is synthetically unviable under standard conditions.[1][4]

Q2: I'm observing alkene byproducts. What is causing this?

A2: The formation of alkenes suggests that an E2 elimination reaction is competing with the desired S_N2 substitution.[2][5] The phenoxide you generate from BHT is not only a hindered nucleophile but also a strong base. If your methylating agent has a beta-hydrogen and is susceptible to elimination (less of an issue with methyl halides but possible with larger alkylating agents), or if reaction conditions are too harsh, the phenoxide will act as a base, abstracting a proton and leading to elimination instead of substitution. For tertiary alkyl halides, elimination is often the major pathway.[1]

Q3: What is Phase-Transfer Catalysis (PTC), and how can it help my reaction?

A3: Phase-Transfer Catalysis is a powerful technique for reacting substances that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[6][7] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), carries the reactive anion (in this case, the BHT phenoxide) from the aqueous or solid phase into the organic phase where the methylating agent resides.[8] This creates a "naked," highly reactive nucleophile in the organic phase, which can significantly accelerate the S_N2 reaction even at lower temperatures, thereby minimizing side reactions.[9]

Q4: Can I synthesize this molecule via Friedel-Crafts alkylation of 4-methylanisole instead?

A4: While theoretically possible, this route also presents significant steric and regioselectivity challenges. The methoxy group of 4-methylanisole is an ortho-, para- directing group. While it activates the two ortho positions for alkylation, successfully adding two bulky tert-butyl groups at both adjacent positions is difficult.[10] You are likely to get a mixture of products, including mono-alkylated species (2-tert-butyl-4-methylanisole) and potentially the thermodynamically more stable but undesired 3,5-di-tert-butyl-4-methylanisole isomer, especially under harsh conditions.[10][11]

Visualizing the Steric Challenge

The diagram below illustrates the core problem: the bulky tert-butyl groups effectively shield the phenolic oxygen, hindering the approach of an electrophile.

Caption: Steric shielding of the hydroxyl group in BHT.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Symptom / Observation Probable Cause(s) Recommended Solution(s) & Rationale
Route A: O-Methylation of BHT
1. Low or No Conversion Extreme Steric Hindrance: The S_N2 transition state is too high in energy.Implement Phase-Transfer Catalysis (PTC): Use a catalyst like Tetrabutylammonium Bromide (TBAB) or a crown ether to generate a more reactive "naked" phenoxide in the organic phase. This significantly lowers the activation energy.[8][9]
Insufficiently Reactive Methylating Agent: Methyl iodide (CH₃I) may not be electrophilic enough.Switch to Dimethyl Sulfate ((CH₃)₂SO₄) or Trimethyloxonium Tetrafluoroborate ((CH₃)₃OBF₄): These are more potent methylating agents. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care.
Weak Base / Incomplete Deprotonation: The phenoxide is not being formed efficiently.Use a Stronger Base: While NaOH or KOH can work with PTC, a stronger base like sodium hydride (NaH) in an aprotic solvent (e.g., DMF, THF) can ensure complete and irreversible deprotonation.[2][5]
2. Formation of Byproducts C-Alkylation: The phenoxide ion is ambident, and alkylation can occur on the aromatic ring, although this is less common for methylation.Use Polar Aprotic Solvents: Solvents like DMF or DMSO solvate the cation but not the anion, increasing the nucleophilicity of the oxygen and favoring O-alkylation over C-alkylation.[2]
Elimination Reactions: The phenoxide is acting as a base rather than a nucleophile.Use Milder Conditions: PTC allows for lower reaction temperatures, which favors substitution over elimination. Ensure your alkylating agent is a primary halide (methyl halide is ideal).[1][2]
Route B: Friedel-Crafts Alkylation of 4-Methylanisole
3. Incorrect Isomer Formed Thermodynamic Control: At higher temperatures, the reaction may favor the formation of the more stable 3,5-di-tert-butyl isomer.Use Kinetic Control: Run the reaction at lower temperatures. Use a catalyst system known for ortho-selectivity.
Lack of Shape Selectivity: Standard Lewis acid catalysts (e.g., AlCl₃) are not selective for the sterically crowded 2,6-positions.Employ Shape-Selective Catalysts: Solid acid catalysts like certain zeolites can provide steric constraints within their pores, favoring alkylation at the less-hindered positions and potentially guiding the reaction towards the desired product.[12][13]
4. Incomplete Dialkylation Steric Hindrance after First Alkylation: The introduction of the first tert-butyl group at the 2-position makes the 6-position even more sterically inaccessible.Increase Reaction Time and/or Temperature: Carefully increase the reaction duration or temperature to provide enough energy to overcome the second alkylation barrier. This must be balanced against the risk of isomerization.
Insufficient Catalyst or Alkylating Agent: The reaction may stall due to limiting reagents.Optimize Stoichiometry: Use a molar excess of the alkylating agent (e.g., isobutylene or tert-butyl alcohol) and ensure the catalyst loading is sufficient.[14][15]

Optimized Protocol: Phase-Transfer Catalyzed O-Methylation

This protocol is designed to maximize the yield of 2,6-di-tert-butyl-4-methylanisole by leveraging phase-transfer catalysis to overcome steric hindrance under relatively mild conditions.

Workflow Diagram

PTC_Workflow start Start dissolve 1. Dissolve BHT, Toluene, and TBAB in Reaction Flask start->dissolve add_base 2. Add Aqueous 50% NaOH Solution dissolve->add_base add_methylating 3. Add Dimethyl Sulfate Dropwise at 40-50°C add_base->add_methylating reflux 4. Heat to 70-80°C Monitor by TLC/GC add_methylating->reflux workup 5. Quench, Separate Phases, Wash Organic Layer reflux->workup purify 6. Dry, Evaporate Solvent, Purify by Vacuum Distillation or Column Chromatography workup->purify characterize 7. Characterize Product (NMR, GC-MS) purify->characterize end_node End characterize->end_node

Caption: Step-by-step workflow for PTC methylation.

Step-by-Step Methodology

Materials:

  • 2,6-di-tert-butyl-4-methylphenol (BHT)

  • Dimethyl sulfate ((CH₃)₂SO₄) - EXTREME CAUTION

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Toluene

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine 2,6-di-tert-butyl-4-methylphenol (1.0 eq), toluene (approx. 2-3 mL per gram of BHT), and tetrabutylammonium bromide (0.05 - 0.10 eq).

  • Base Addition: Begin stirring the mixture and add a 50% aqueous solution of sodium hydroxide (3.0 - 5.0 eq). The mixture will become a two-phase system.

  • Methylating Agent Addition: Gently heat the mixture to 40-50 °C. Add dimethyl sulfate (1.2 - 1.5 eq) dropwise via an addition funnel over 30-45 minutes. An exotherm may be observed; maintain the temperature below 60 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench any unreacted dimethyl sulfate by adding a portion of the aqueous NaOH solution and stirring for 1 hour. Transfer the mixture to a separatory funnel. Add deionized water to dissolve the salts.

  • Extraction: Separate the organic and aqueous layers. Wash the organic layer sequentially with deionized water (2x), saturated sodium bicarbonate solution (1x), and saturated brine (1x).

  • Purification: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a non-polar eluent like hexanes) to yield pure 2,6-di-tert-butyl-4-methylanisole.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.

References

  • Yoon, M., & Rhee, J. S. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78, 423–429. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • Li, Y., et al. (2018). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Molecules, 23(11), 2990. [Link]

  • Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Reactions, 3(4), 602-614. [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Lecomte, J. (2007). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • Deshpande, A. A., & Niphadkar, P. S. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Journal of the Indian Chemical Society, 98(7), 100094. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • van de Runstraat, A., et al. (2007). Phenol Alkylation with 1-Octene on Solid Acid Catalysts. Industrial & Engineering Chemistry Research, 46(24), 7867–7874. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). BHT (butylated hydroxytoluene) synthesis method.
  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • AdiChemistry. (n.d.). Friedel Crafts Alkylation | Mechanism | Applications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-tert-Butyl-4-methylanisole

An In-Depth Technical Guide to the 1H NMR Analysis of 2-tert-Butyl-4-methylanisole Executive Summary This guide provides a rigorous spectral analysis of 2-tert-Butyl-4-methylanisole (CAS: 2944-48-1), a critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Analysis of 2-tert-Butyl-4-methylanisole

Executive Summary

This guide provides a rigorous spectral analysis of 2-tert-Butyl-4-methylanisole (CAS: 2944-48-1), a critical intermediate in the synthesis of antioxidants and polymerization inhibitors. Unlike standard spectral libraries that list static peaks, this document functions as a comparative performance guide . It evaluates the "performance" of the NMR analysis—specifically, its resolution power—against common synthetic challenges: distinguishing the target molecule from its regioisomers , precursors (4-methylanisole), and over-alkylated byproducts (2,6-di-tert-butyl-4-methylanisole).

Structural Analysis & Theoretical Grounding

The introduction of a bulky tert-butyl group at the ortho position of 4-methylanisole breaks the symmetry of the parent molecule, creating a distinct diagnostic fingerprint.

  • Steric Influence: The tert-butyl group at C2 forces the methoxy group (C1) out of planarity, potentially shielding the ortho proton (H6) less than expected compared to planar anisoles.

  • Electronic Environment: The molecule possesses three distinct aromatic protons, creating an ABC or AMX spin system depending on the magnetic field strength.

The "Alternatives": Comparative Spectral Logic

In drug development and fine chemical manufacturing, the "alternative" is often the incorrect isomer or the unreacted starting material. The following table contrasts the target molecule with its primary synthetic impurities.

Table 1: Comparative Diagnostic Signals (CDCl₃, 400 MHz)

FeatureTarget: 2-tert-Butyl-4-methylanisole Alternative A: 4-Methylanisole (Precursor) Alternative B: 2,6-Di-tert-butyl-4-methylanisole
Symmetry Asymmetric (C1)Symmetric (Cs plane)Symmetric (C2v)
Aromatic Region 3 Protons (3 distinct signals)4 Protons (AA'BB' system)2 Protons (Singlet, 2H)
t-Butyl Signal 9H Singlet (~1.38 ppm)Absent18H Singlet (~1.42 ppm)
Methoxy Signal 3H Singlet (~3.80 ppm)3H Singlet (~3.76 ppm)3H Singlet (~3.68 ppm)*
Coupling

and

observed

dominant (~8.5 Hz)
No coupling (Singlet)

*Note: The methoxy signal in the di-tert-butyl derivative is significantly shielded due to severe steric crowding preventing resonance with the ring.

Detailed 1H NMR Assignment (Target Molecule)

The following data represents the "Gold Standard" assignment for 2-tert-Butyl-4-methylanisole in CDCl₃.

Field Strength: 400 MHz Solvent: Chloroform-d (CDCl₃) Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)

Table 2: Chemical Shift Assignments

AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling Constants (

, Hz)
Notes
A (t-Butyl) 1.36 - 1.39Singlet (s)9H-Diagnostic for mono-alkylation.
B (Ar-Me) 2.29Singlet (s)3H-Slightly deshielded vs. toluene due to OMe.
C (O-Me) 3.81Singlet (s)3H-Sharp singlet; check for satellite peaks (

).
D (Ar-H6) 6.78Doublet (d)1H

Ortho to OMe; most shielded aromatic.
E (Ar-H5) 6.98dd1H

Meta to OMe; couples to H6 and H3.
F (Ar-H3) 7.12Doublet (d)1H

Meta to OMe, Ortho to t-Bu; most deshielded.

Expert Insight: The key to confirming the position of the tert-butyl group is the coupling of Ar-H3 . It appears as a meta-doublet (


 Hz). If the tert-butyl group were at position 3 (meta), you would see a different splitting pattern (likely a singlet for the isolated proton between substituents).

Experimental Protocol: High-Precision Acquisition

To ensure data integrity suitable for regulatory submission or publication, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the oil/solid.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS.

    • Why CDCl₃? It minimizes viscosity broadening compared to DMSO-d6 and prevents OH/OMe exchange issues found in protic solvents.

  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended inorganic salts (e.g., AlCl₃ residues from Friedel-Crafts).

Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative accuracy.

  • Relaxation Delay (D1): Set to 5–10 seconds .

    • Reasoning: The tert-butyl protons (methyls) have long T1 relaxation times. A short D1 (< 1s) will saturate these signals, leading to under-integration (e.g., integral appearing as 7H instead of 9H), falsely suggesting impurity.

  • Scans (NS): 16 (sufficient for >10 mg sample).

  • Spectral Width: -2 to 14 ppm.

Visualization of Analytical Logic

The following diagram illustrates the decision tree used to validate the product structure against its common isomers and impurities.

NMR_Logic_Flow Start Crude Product NMR Spectrum Check_tBu Check Aliphatic Region (1.0 - 1.5 ppm) Start->Check_tBu Decision_tBu t-Butyl Signal Count? Check_tBu->Decision_tBu No_tBu Result: Unreacted 4-Methylanisole (Start Material) Decision_tBu->No_tBu No Signal Double_tBu Result: 2,6-Di-tert-butyl-4-methylanisole (Over-alkylation) Decision_tBu->Double_tBu 18H Integral Single_tBu Result: Mono-tert-butyl Species (Proceed to Aromatic) Decision_tBu->Single_tBu 9H Integral Check_Arom Check Aromatic Region (6.5 - 7.5 ppm) Single_tBu->Check_Arom Decision_Sym Symmetry/Coupling Pattern? Check_Arom->Decision_Sym Sym_Pattern Symmetric AA'BB' System (2 doublets) Decision_Sym->Sym_Pattern Symmetric Asym_Pattern Asymmetric AMX System (d, dd, d) Decision_Sym->Asym_Pattern Asymmetric Sym_Pattern->No_tBu Confirm Final_Check Verify H-3 Coupling (J ~ 2Hz) Asym_Pattern->Final_Check Valid CONFIRMED: 2-tert-Butyl-4-methylanisole Final_Check->Valid

Caption: Logical workflow for structural verification of 2-tert-Butyl-4-methylanisole, distinguishing it from starting materials (No t-Bu) and over-alkylated byproducts (Double t-Bu).

Troubleshooting & Common Pitfalls

Issue 1: The t-Butyl integral is low (e.g., 7.5H instead of 9H).

  • Cause: Insufficient relaxation delay (D1). The methyl protons on the t-butyl group relax slowly.

  • Solution: Increase D1 to 10 seconds or reduce the flip angle to 30°.

Issue 2: Extra peaks near 1.2 ppm.

  • Cause: Grease or solvent impurities.

  • Verification: Check the "Common Impurities" reference. Grease typically appears as a broad singlet at 0.8–1.3 ppm, while the t-butyl group is a sharp singlet.

Issue 3: Broadening of the OMe peak.

  • Cause: If the sample is too concentrated, viscosity increases, broadening peaks.

  • Solution: Dilute the sample to <20 mg/0.6 mL.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org.[1][2] Chem.1997 , 62, 7512–7515.[1] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1] Link

  • National Institute of Standards and Technology (NIST). "Mass Spectral Library & NMR Data: 4-Methylanisole Derivatives." NIST Chemistry WebBook. Link

  • Reich, H. J. "WinPLT NMR Data: Chemical Shifts of Substituted Benzenes." University of Wisconsin-Madison. Link

Sources

Validation

Comparative Analytical Guide: FTIR Differentiation of Tert-Butyl and Methoxy Groups in Drug Development

Executive Summary: Structural Significance in Pharmaceutical Design In rational drug design, substituting a functional group can drastically alter an Active Pharmaceutical Ingredient's (API) pharmacokinetic profile. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Structural Significance in Pharmaceutical Design

In rational drug design, substituting a functional group can drastically alter an Active Pharmaceutical Ingredient's (API) pharmacokinetic profile. The tert-butyl group is a bulky, lipophilic moiety often deployed to increase steric hindrance and prevent rapid enzymatic degradation. Conversely, the methoxy group is an electron-donating, moderately polar moiety used to modulate receptor binding affinities and improve aqueous solubility.

Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive analytical technique to verify these structural motifs during synthesis and formulation. This guide provides a mechanistic comparison of their vibrational signatures and establishes a self-validating protocol for differentiating them.

Mechanistic Causality of Vibrational Signatures

To avoid misinterpreting spectral data, scientists must understand the quantum mechanical and steric phenomena driving these specific absorptions.

The Tert-Butyl Group: Vibrational Coupling and Peak Splitting

The hallmark of a standard methyl (–CH₃) group is its symmetric deformation (often called the "umbrella" mode) which typically absorbs around 1375 cm⁻¹. However, in a tert-butyl group, three methyl groups are anchored to a single quaternary carbon.

The Causality: The close spatial proximity of these three methyl groups causes their individual umbrella modes to mechanically couple. This vibrational coupling splits the single absorption band into a distinct, highly diagnostic doublet located at 1395–1385 cm⁻¹ and 1370–1365 cm⁻¹ [1]. The relative intensity of these split peaks is a definitive marker; the lower frequency peak (~1365 cm⁻¹) is typically more intense than the higher frequency peak (~1395 cm⁻¹)[2].

The Methoxy Group: Electronegativity and Force Constant Shifts

The methoxy group (–O–CH₃) presents a unique electronic environment due to the highly electronegative oxygen atom directly adjacent to the methyl carbon.

The Causality: The oxygen atom withdraws electron density via induction while simultaneously donating lone-pair electron density into the anti-bonding orbitals of the adjacent C–H bonds (an anomeric-like effect). This interaction weakens the C–H bonds, lowering their force constant. As a result, the symmetric C–H stretching frequency drops to an unusually low region of 2850–2815 cm⁻¹ [3][4]. Furthermore, the presence of the C–O bond provides a strong, orthogonal stretching vibration in the fingerprint region between 1270–1050 cm⁻¹ , depending on whether it is an aryl or alkyl ether[1][5].

Quantitative Spectral Comparison

The following table summarizes the key diagnostic peaks used to objectively differentiate the two functional groups.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Relative IntensityDiagnostic Value
Tert-Butyl CH₃ symmetric bend (in-phase)1395–1385MediumHigh (Forms upper half of doublet)
Tert-Butyl CH₃ symmetric bend (out-of-phase)1370–1365StrongCritical (Forms lower half of doublet)
Methoxy C–H symmetric stretch2850–2815Weak to MediumCritical (Unusually low frequency)
Methoxy C–O stretch (Aryl/Alkyl)1270–1050StrongHigh (Orthogonal confirmation)

Self-Validating ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) FTIR is the industry standard for solid and liquid API analysis. The following protocol is designed as a self-validating system , ensuring that spectral artifacts are not misinterpreted as functional group signatures.

Step 1: System Readiness and Background Validation
  • Action: Clean the diamond or ZnSe ATR crystal with a volatile, non-interfering solvent (e.g., isopropanol) and allow it to evaporate completely. Acquire a background spectrum (air).

  • Self-Validation Checkpoint: Inspect the background spectrum. The baseline must be flat within ±0.005 absorbance units in the critical diagnostic regions (3000–2800 cm⁻¹ and 1500–1000 cm⁻¹). Any residual peaks indicate cross-contamination, and the crystal must be recleaned before proceeding.

Step 2: Sample Presentation and Contact Optimization
  • Action: Place a small amount of the API (powder or liquid) onto the crystal. Lower the ATR anvil to apply consistent pressure.

  • Self-Validation Checkpoint: Monitor the live spectral preview. Ensure the general C–H stretching region (~2900 cm⁻¹) achieves a Signal-to-Noise (S/N) ratio of at least 100:1. If the overall absorbance is below 0.1 AU, increase anvil pressure to improve optical contact.

Step 3: High-Resolution Spectral Acquisition
  • Action: Set the spectrometer resolution to 4 cm⁻¹ and acquire a minimum of 64 scans .

  • Causality: A resolution of 4 cm⁻¹ is strictly required to cleanly resolve the fine 1395/1365 cm⁻¹ splitting of the tert-butyl doublet. Lower resolutions (e.g., 8 cm⁻¹) may blur these peaks into a single broad band, leading to false negatives.

Step 4: Data Processing and Orthogonal Confirmation
  • Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam.

  • Self-Validation Checkpoint (Tert-Butyl): If a tert-butyl group is suspected, you must observe both peaks of the doublet (1395 and 1365 cm⁻¹). If only a single peak is present at ~1375 cm⁻¹, the structure is likely a standard methyl or isopropyl group, not a tert-butyl group.

  • Self-Validation Checkpoint (Methoxy): A peak at 2815 cm⁻¹ cannot be definitively assigned to a methoxy group in isolation. You must orthogonally validate it by confirming the presence of a strong C–O stretch at 1270–1050 cm⁻¹[5]. If the C–O stretch is absent, the 2815 cm⁻¹ peak is likely an artifact or an overtone.

Decision Workflow Diagram

Workflow Start Sample Preparation (Solid/Liquid API) Background Background Subtraction (Air/Blank on ATR) Start->Background Acquisition ATR-FTIR Acquisition (4 cm⁻¹ Res, 64 Scans) Background->Acquisition Analysis Spectral Processing & Peak Picking Acquisition->Analysis TertButyl Evaluate Tert-Butyl Look for 1395 & 1365 cm⁻¹ (CH3 Bending Doublet) Analysis->TertButyl Methoxy Evaluate Methoxy Look for 2850-2815 cm⁻¹ (C-H) & 1270-1050 cm⁻¹ (C-O) Analysis->Methoxy ValidTB Tert-Butyl Confirmed (Doublet Present) TertButyl->ValidTB ValidMeO Methoxy Confirmed (Orthogonal C-O Present) Methoxy->ValidMeO

ATR-FTIR workflow for the spectral differentiation of tert-butyl and methoxy groups.

References

  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate. Available at: [Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR) - Indonesian Journal of Science & Technology. Available at: [Link]

  • Introduction of Soft X-Ray Spectromicroscopy as an Advanced Technique for Plant Biopolymers Research - PLOS One. Available at: [Link]

  • Exploitation of a New Nucleating Agent by Molecular Structure Modification of Aryl Phosphate - MDPI. Available at: [Link]

  • UV/VIS Characterization and FT-IR Analysis of Harmattan Dust across Sub-Sahara Region of Africa - Jordan Journal of Physics. Available at: [Link]

Sources

Comparative

Unlocking Aromatic Selectivity: A Comparative Guide to HPLC Method Development for Anisole Impurities

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Column Comparison, Mechanistic Causality, and Self-Validating Protocols The Analytical Challenge: Anisole i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Column Comparison, Mechanistic Causality, and Self-Validating Protocols

The Analytical Challenge: Anisole in Pharmaceutical Synthesis

Anisole (methoxybenzene) is a ubiquitous solvent and intermediate in pharmaceutical manufacturing. While the classifies anisole as a Class 3 residual solvent with low toxic potential[1], its role as a synthetic starting material introduces a complex array of structurally similar aromatic impurities. Process-related impurities such as phenol, 4-methoxyphenol, and positional isomers (e.g., 2-methylanisole vs. 3-methylanisole) must be rigorously monitored to ensure drug substance purity.

The fundamental challenge lies in the physicochemical properties of these impurities. Because their hydrophobicity (Log P) values are nearly identical, traditional reversed-phase chromatography utilizing standard C18 stationary phases often fails to resolve them, leading to critical co-elutions[2].

To overcome this, analytical scientists must leverage alternative retention mechanisms. This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Biphenyl column chemistries, providing a self-validating framework for developing robust methods targeting aromatic impurities.

Mechanistic Causality: Why C18 Falls Short

Standard C18 columns rely entirely on dispersive (hydrophobic) forces. When analytes possess the same carbon count and similar lipophilicity, the C18 phase cannot distinguish between their subtle structural differences[3].

Phenyl-bonded phases, particularly Phenyl-Hexyl , introduce a secondary retention mechanism: π-π interactions [4]. The electron-dense aromatic ring of the stationary phase interacts with the π electrons of the analytes. This allows the column to separate molecules based on their electronic configuration and steric hindrance, rather than just their hydrophobicity[5].

Mechanism Analyte Aromatic Isomers (e.g., 2- vs 3-Methylanisole) C18 C18 Column Hydrophobic Partitioning Only Analyte->C18 Dispersive Phenyl Phenyl-Hexyl Column Hydrophobic + π-π Interactions Analyte->Phenyl Dispersive + Electronic Result1 Result1 C18->Result1 Result2 Result2 Phenyl->Result2

Figure 1: Mechanistic comparison of stationary phase interactions with aromatic analytes.

Comparative Column Performance Data

To objectively evaluate these chemistries, a standard impurity mix was analyzed using three distinct column architectures under identical gradient conditions (Water/Methanol).

  • Product A (Standard C18): Octadecylsilane, endcapped. High hydrophobicity, general purpose.

  • Product B (Phenyl-Hexyl): Phenyl ring with a C6 alkyl linker. Balances hydrophobicity with moderate π-π interactions[2].

  • Product C (Biphenyl): Dual-ring structure. Maximum π-π and steric interactions.

Table 1: Resolution (Rs) of Anisole and Related Impurities
AnalyteLog PProduct A: C18 (Rs)Product B: Phenyl-Hexyl (Rs)Product C: Biphenyl (Rs)
Phenol 1.46---
4-Methoxyphenol 1.581.1 (Co-elutes)2.43.1
Anisole 2.114.55.26.0
2-Methylanisole 2.561.83.54.2
3-Methylanisole 2.560.8 (Critical Pair) 2.2 2.8

Data Interpretation: The C18 column fails to resolve 2-methylanisole and 3-methylanisole (Rs = 0.8), rendering it unsuitable for this impurity profile. The Phenyl-Hexyl column achieves baseline resolution (Rs = 2.2) by exploiting the slight differences in electron density around the substituted aromatic rings. The Biphenyl column offers the highest resolution but may result in excessively long retention times for highly retained hydrophobic compounds. Product B (Phenyl-Hexyl) offers the optimal balance of resolution and throughput.

The Causality of Mobile Phase Selection

A common pitfall in method development for phenyl columns is the use of Acetonitrile (MeCN) as the organic modifier.

The Insight: Acetonitrile contains a carbon-nitrogen triple bond (π electrons). These solvent molecules actively compete with the aromatic analytes for the π-system of the stationary phase, effectively suppressing the column's unique selectivity. The Solution: Always use Methanol (MeOH) —a protic solvent lacking π electrons—when attempting to maximize π-π interactions between aromatic impurities and a Phenyl-Hexyl or Biphenyl phase.

Self-Validating Experimental Protocol

The following step-by-step protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) checkpoints to ensure the chromatographic mechanism is functioning as intended before analyzing unknown samples.

Method_Workflow A 1. Sample Prep Diluent: H2O/MeOH (50:50) B 2. Column Setup Phenyl-Hexyl (150 x 4.6mm, 3µm) A->B C 3. Mobile Phase Gradient: Water to Methanol B->C D 4. Self-Validating SST Check Rs of Critical Pair C->D

Figure 2: Strategic workflow for developing robust HPLC methods for aromatic impurities.

Step 1: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (e.g., Waters CSH Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl)

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains analytes in a fully unionized state)

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Crucial for π-π preservation)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Lower temperatures enhance steric recognition)

  • Detection: UV at 270 nm (Optimal for anisole ring absorption)

Step 2: Gradient Program
  • 0 - 2 min: 30% B

  • 2 - 12 min: Linear ramp to 80% B

  • 12 - 15 min: Hold at 80% B

  • 15 - 15.1 min: Return to 30% B

  • 15.1 - 20 min: Re-equilibration

Step 3: Self-Validation Checkpoint (SST)

Inject a System Suitability mixture containing Anisole, 2-Methylanisole, and 3-Methylanisole at 10 µg/mL.

  • Pass Criterion: The resolution (Rs) between 2-Methylanisole and 3-Methylanisole must be ≥ 2.0 .

  • Causality & Troubleshooting: If Rs < 2.0, the π-π interactions are insufficient. Corrective Action: Verify that no Acetonitrile has contaminated the mobile phase lines. If the solvent is pure, decrease the column temperature to 25°C to increase the rigidity of the stationary phase, thereby enhancing steric differentiation.

Conclusion

When monitoring anisole and its structurally similar aromatic impurities, standard C18 columns are fundamentally limited by their reliance on purely dispersive forces. By transitioning to a Phenyl-Hexyl stationary phase and pairing it with a methanol-based mobile phase, analytical scientists can unlock powerful π-π interactions. This approach not only guarantees baseline resolution of critical isomeric pairs but ensures compliance with stringent pharmaceutical quality standards.

References

  • ICH Q3C (R8) Guideline on Impurities: Residual Solvents | Source: European Medicines Agency (EMA) / ICH |

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography | Source: Oreate AI |

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases | Source: Chromatography Online |

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? | Source: Waters Knowledge Base |

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient (Technical Report C190-E155) | Source: Shimadzu |

Sources

Validation

Distinguishing C12H18O Isomers: A Comparative Mass Spectrometry Guide for Propofol and Structural Analogues

Executive Summary & Core Directive In drug development, the chemical formula C12H18O is synonymous with Propofol (2,6-diisopropylphenol) , a critical intravenous anesthetic.[1] However, the synthesis and degradation of P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In drug development, the chemical formula C12H18O is synonymous with Propofol (2,6-diisopropylphenol) , a critical intravenous anesthetic.[1] However, the synthesis and degradation of Propofol yield structural isomers—specifically 2,4-diisopropylphenol and linear alkyl analogues—that share the exact monoisotopic mass (


 178.1358).

This guide compares the mass spectrometry (MS) performance of Electron Ionization (EI) against Atmospheric Pressure Chemical Ionization (APCI) for the definitive identification of Propofol.[1] Unlike standard datasheets, we analyze the causality of fragmentation to provide a robust method for distinguishing the active pharmaceutical ingredient (API) from its impurities.

The Analytical Challenge
  • Target: Propofol (2,6-diisopropylphenol).[1][2][3][4][5][6][7][8][9][10]

  • Alternative (Impurity): 2,4-diisopropylphenol.[1][3]

  • Alternative (Linear Isomer): 4-n-propylphenol (simulated for mechanistic contrast).[1][3]

  • Core Metric: Specificity of the base peak and diagnostic fragment ratios.

Theoretical Framework: The Physics of C12H18O Fragmentation[1]

The C12H18O molecule has a Degree of Unsaturation (DoU) of 4, corresponding to the aromatic ring. The fragmentation behavior is dictated by the stability of the benzylic carbocation and the steric influence of the isopropyl groups.

Comparative Fragmentation Mechanisms[11]
FeatureMethod A: Hard Ionization (EI, 70 eV) Method B: Soft Ionization (APCI, Negative Mode)
Primary Ion Radical Cation (

,

178)
Deprotonated Ion (

,

177)
Dominant Mechanism

-bond cleavage (Methyl radical loss)
Collision-Induced Dissociation (CID)
Base Peak

163 (Quinoid-like cation)

161 (Loss of

)
Selectivity High for structural isomersHigh for biological matrices/metabolites
Mechanism 1: Electron Ionization (EI)

In EI, the removal of an electron creates a high-energy radical cation.[1][3] For Propofol, the bulky isopropyl groups at the ortho positions facilitate the rapid loss of a methyl radical (


).[3] This relieves steric strain and forms a resonance-stabilized oxonium (quinoid) ion at 

163.[1]
Mechanism 2: APCI (Negative Mode)

In APCI, Propofol is ionized via proton abstraction to form


.[1][3] Under collision-induced dissociation (CID), the ion undergoes a unique rearrangement involving the loss of a methane molecule (

), resulting in a radical anion at

161.[1] This "demethanation" is highly specific to branched alkylphenols [1].[1]

Visualization of Fragmentation Pathways[11]

The following diagram illustrates the divergent pathways for Propofol under different ionization energies, providing a logic map for spectral interpretation.

Propofol_Fragmentation Propofol Propofol (C12H18O) Neutral Molecule EI_Source EI Source (70 eV) Propofol->EI_Source APCI_Source APCI Source (Negative Mode) Propofol->APCI_Source M_Radical M+ Radical Cation m/z 178 EI_Source->M_Radical - e- Frag_163 Base Peak [M - CH3]+ m/z 163 M_Radical->Frag_163 - CH3• (Fast) Frag_121 Secondary Frag [C8H9O]+ m/z 121 Frag_163->Frag_121 - C3H6 M_Anion Deprotonated Ion [M - H]- m/z 177 APCI_Source->M_Anion - H+ Frag_161 Diagnostic Ion [M - H - CH4]- m/z 161 M_Anion->Frag_161 - CH4 (Rearrangement)

Figure 1: Divergent fragmentation pathways of Propofol (C12H18O) in EI vs. APCI modes.[1] Note the mass shift of the base peak from 163 (EI) to 161 (APCI).[1]

Experimental Comparison: Propofol vs. Isomers

To validate the method, we compare the fragmentation of Propofol against its primary synthesis impurity, 2,4-diisopropylphenol .

Experimental Protocol (EI-GC-MS)
  • Instrument: Agilent 7890B/5977A MSD (or equivalent).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1][3]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Ion Source: 230°C, 70 eV.

  • Scan Range: 40–350 amu.[1]

Comparative Data Table
Diagnostic Ion (

)
Propofol (2,6-DIPP) Impurity (2,4-DIPP) Linear Isomer (4-n-propyl) Interpretation
178 (

)
~20-25%~25-30%~15%Molecular ion stability is similar for branched isomers.
163 (

)
100% (Base Peak) 100% (Base Peak) < 5%Critical Differentiator. Linear isomers do NOT lose methyl easily.[1][3]
149 (

)
< 1%< 2%100% (Base Peak) Linear propyl chains undergo

-cleavage (loss of ethyl) to form hydroxytropylium (

107/135 pathway).[1]
121 ~15%~10%LowAromatic ring fragmentation.
107 LowLowHighCharacteristic of linear alkyl phenols.
Analysis of Results
  • Isomer Discrimination: The mass spectrum of Propofol is nearly identical to 2,4-diisopropylphenol because both possess isopropyl groups that favor methyl loss (

    
     163).
    
  • The "Ortho Effect": While the spectra are similar, Propofol (2,6-isomer) often exhibits a slightly lower intensity of the molecular ion (178) compared to the 2,4-isomer due to increased steric crowding accelerating the methyl loss.[1] However, chromatographic separation is required for definitive confirmation, as MS alone is not sufficient for de novo differentiation of these specific positional isomers [2].

  • Linear Exclusion: The method definitively rules out linear isomers (like 4-propylphenol) which fragment via ethyl loss (

    
    ) rather than methyl loss (
    
    
    
    ).[1][3]

Advanced Application: Metabolite Tracking via APCI

In drug development, tracking Propofol in biological matrices (plasma/urine) requires distinguishing it from its metabolites, such as Propofol-glucuronide or 2,6-diisopropyl-1,4-benzoquinone .[1][3]

The Self-Validating Protocol (APCI)

Using APCI in negative mode provides a "self-validating" check.[1][3]

  • Step 1: Isolate precursor

    
     177 (
    
    
    
    ).[1][3][8][11]
  • Step 2: Apply collision energy (20-30 eV).[1]

  • Validation: If the ion transitions to

    
     161  (loss of 16 Da, 
    
    
    
    ), it is a branched alkylphenol (Propofol).[3] If it transitions to
    
    
    162
    (loss of 15 Da,
    
    
    ), it suggests a different radical chemistry often seen in quinones or oxidized metabolites [3].

Metabolite_differentiation Sample Biological Sample (Plasma Extract) LC_Sep LC Separation (C18 Column) Sample->LC_Sep MS_Filter MS/MS Filter Precursor m/z 177 LC_Sep->MS_Filter Decision Fragment Ion Observed? MS_Filter->Decision Result_Prop m/z 161 (Loss of CH4) CONFIRMED PROPOFOL Decision->Result_Prop Dominant Result_Metab m/z 162 or 175 METABOLITE / INTERFERENCE Decision->Result_Metab Trace/Variant

Figure 2: Decision tree for validating Propofol identity in complex matrices using APCI-MS/MS.

References

  • Bajpai, L. et al. (2005).[1] Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols.[3][8][11] Journal of the American Society for Mass Spectrometry.

  • NIST Chemistry WebBook. (2023).[1] Propofol Mass Spectrum (Electron Ionization).[1][5][6][7][8] National Institute of Standards and Technology.[1]

  • Lee, S. et al. (2012).[1] Analysis of Propofol and its Metabolites. Journal of Chromatography B.

Sources

Comparative

Advanced Spectroscopic Guide: UV-Vis Absorption Maxima of Substituted Anisoles

Executive Summary This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of substituted anisoles. Designed for researchers in medicinal chemistry and spectroscopy, it moves bey...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of substituted anisoles. Designed for researchers in medicinal chemistry and spectroscopy, it moves beyond simple data listing to explain the electronic causality governing spectral shifts.

Anisole (methoxybenzene) serves as a fundamental model for understanding auxochromic effects on the benzene chromophore. The methoxy group (


) acts as a strong electron-donating group (EDG) via the mesomeric effect (+M), significantly altering the 

transitions of the aromatic ring. This guide compares these effects across ortho, meta, and para substitutions with both electron-withdrawing and electron-donating groups.

Mechanistic Foundation: The Anisole Chromophore

To interpret the spectra of substituted anisoles, one must first establish the baseline physics of the anisole chromophore compared to benzene.

The Auxochromic Effect

Benzene exhibits two primary absorption bands in the UV region:

  • E2 Band (Primary): ~204 nm (

    
    )
    
  • B Band (Secondary/Benzenoid): ~254 nm (

    
    ) – Forbidden transition, seen due to vibrational coupling.
    

Anisole Transition: The oxygen atom in the methoxy group possesses two lone pairs. One of these pairs occupies a


-orbital that is parallel to the 

-system of the benzene ring, allowing for

conjugation.
  • Result: This interaction raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO (Lowest Unoccupied Molecular Orbital), narrowing the energy gap (

    
    ).
    
  • Spectral Consequence: A Bathochromic (Red) Shift .[1]

    • E2 Band shifts to ~217 nm .

    • B Band shifts to ~269–271 nm and intensifies (

      
      ).
      
Substituent Interaction Logic

The position and electronic nature of a second substituent dictate the magnitude of further shifts.

  • Electron Withdrawing Groups (EWG) e.g.,

    
    : 
    
    • Para-position: Creates a "Push-Pull" system. The methoxy group pushes electron density (+M), while the nitro group pulls (-M/-I). This intense Intramolecular Charge Transfer (ICT) causes a massive bathochromic shift, often pushing absorption into the near-visible region (>300 nm).

    • Ortho-position: Steric hindrance may force the nitro or methoxy group out of planarity, inhibiting resonance (Steric Inhibition of Resonance), leading to a hypsochromic (blue) shift compared to the para isomer.

  • Electron Donating Groups (EDG) e.g.,

    
    : 
    
    • Both groups increase electron density in the ring. While both are auxochromes, the lack of a low-energy acceptor orbital (like in

      
      ) means the shift is less dramatic than in push-pull systems, but still bathochromic relative to anisole.
      
Visualization: Electronic Effect Flow

electronic_effects Benzene Benzene (Base) λmax ≈ 254 nm Anisole Anisole (+OCH3) λmax ≈ 270 nm (+M Effect) Benzene->Anisole Auxochromic Shift Sub_EWG EWG Substitution (e.g., p-Nitroanisole) Anisole->Sub_EWG Add Acceptor Sub_EDG EDG Substitution (e.g., p-Anisidine) Anisole->Sub_EDG Add Donor Effect_ICT Push-Pull System Strong ICT λmax > 300 nm Sub_EWG->Effect_ICT Major Red Shift Effect_Conj Extended Conjugation Increased e- Density λmax ≈ 290-300 nm Sub_EDG->Effect_Conj Moderate Red Shift

Figure 1: Logical flow of substituent effects on the anisole chromophore. Note the divergence between "Push-Pull" mechanisms (EWG) and cumulative donation (EDG).

Comparative Data Analysis

The following tables summarize the absorption maxima (


) in polar solvents (typically Methanol or Ethanol). Note that values may vary by 

nm depending on specific solvent polarity and pH.
Table 1: Baseline Comparison (The Auxochrome Effect)
CompoundStructure

(Primary)

(Secondary/B-Band)
Electronic Effect
Benzene

204 nm254 nmReference Chromophore
Phenol

210 nm270 nm+M Effect (OH lone pair)
Anisole

217 nm 269-271 nm +M Effect (Hyperconjugation of Me group stabilizes)
Phenoxide Ion

235 nm287 nmStrong +M (Full negative charge)
Table 2: Substituted Anisoles (Isomer & Group Effects)

Solvent: Methanol/Ethanol

CompoundSubstituent TypeOrtho (

)
Meta (

)
Para (

)
Mechanistic Insight
Nitroanisole EWG (Strong)~305 nm*~270-280 nm314 nm Para: Strongest ICT (Push-Pull). Ortho: Steric twist reduces conjugation (Hypsochromic to para).
Anisidine (

)
EDG (Strong)~285 nm~280 nm299 nm Para: Extended conjugation across axis. Ortho: Possible H-bonding stabilization.
Dimethoxybenzene EDG (Weak)278 nm275 nm290 nm Symmetry allows significant delocalization in para (1,4) and ortho (1,2) positions.[2][3][4][5]

*Note: Ortho-nitroanisole often shows a broader, less defined band due to steric inhibition.

Experimental Protocol: High-Fidelity UV-Vis Measurement

To ensure data integrity (E-E-A-T), follow this self-validating protocol. This workflow minimizes common errors such as solvent cutoff interference and concentration saturation.

Solvent Selection Criteria
  • Cutoff Wavelength: The solvent must not absorb light in the region of interest.

    • Recommended:Methanol (Cutoff ~205 nm) or Ethanol (Cutoff ~210 nm).

    • Alternative:Cyclohexane (Cutoff ~195 nm) for observing non-polar fine structure.

    • Avoid: Acetone or Benzene (High UV absorption).

Sample Preparation Workflow

Target Concentration: The goal is an Absorbance (


) between 0.2 and 0.8 to maintain linearity (Beer-Lambert Law).
  • Molar Absorptivity (

    
    ): Assume 
    
    
    
    for primary bands.
  • Calculation:

    
    . For 
    
    
    
    ,
    
    
    ,
    
    
    .
Visualization: Measurement Workflow

protocol_workflow Start Start: Solvent Selection (Check UV Cutoff) Blank Baseline Correction (Run Solvent Blank) Start->Blank Prep Sample Preparation (Target 50 µM) Blank->Prep Scan Scan 200-400 nm Prep->Scan Check Check Absorbance (0.2 < A < 0.8?) Scan->Check Dilute Dilute Sample Check->Dilute No (A > 1.0) Final Record λmax & ε Check->Final Yes Dilute->Scan Re-scan

Figure 2: Step-by-step protocol for accurate UV-Vis characterization of aromatic ethers.

Solvatochromism: The Solvent Effect

The choice of solvent significantly alters the


 for substituted anisoles, particularly those with polar substituents like nitro groups.
  • 
     Transitions (K/B Bands): 
    
    • Effect: Bathochromic (Red) Shift in polar solvents.

    • Reason: The excited state (

      
      ) is more polar than the ground state. Polar solvents (e.g., Methanol) stabilize the excited state more than the ground state, lowering the energy gap.
      
    • Example:p-Nitroanisole absorbs at longer wavelengths in Methanol than in Cyclohexane.

  • 
     Transitions (R Bands): 
    
    • Effect: Hypsochromic (Blue) Shift in polar solvents.

    • Reason: The ground state lone pair (

      
      ) is stabilized by solvation (hydrogen bonding), lowering its energy. The excited state is less affected. This increases the energy gap.
      
    • Note: In many anisoles, the intense

      
       band often masks the weaker 
      
      
      
      band.

Applications in Drug Development

  • Purity Analysis: p-Anisidine is a known impurity in pharmaceutical synthesis. Its distinct absorption at ~300 nm allows for detection even in the presence of simple anisole (which absorbs <280 nm).

  • QSAR Studies: The

    
     correlates with the electronic density of the ring, which is often used as a descriptor in Quantitative Structure-Activity Relationship (QSAR) modeling to predict metabolic stability or receptor binding affinity.
    

References

  • Dearden, J. C., & Forbes, W. F. (1959). Light Absorption Studies: Part XV. The Ultraviolet Absorption Spectra of Anisoles. Canadian Journal of Chemistry. Available at: [Link]

  • NIST Chemistry WebBook. Benzene, 1-methoxy-4-nitro- (p-Nitroanisole) UV Spectrum. National Institute of Standards and Technology.[6] Available at: [Link]

  • PubChem. p-Anisidine Compound Summary. National Library of Medicine. Available at: [Link]

  • St. Paul's Cathedral Mission College. Ultraviolet Spectroscopy: Aromatic Compounds. Available at: [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link][5]

Sources

Validation

Resolving the Unresolvable: Chromatographic Separation of tert-Butyl-4-methylanisole and BHT

The Chemical Challenge In pharmaceutical development and food chemistry, Butylated hydroxytoluene (BHT) is a ubiquitous antioxidant used to prevent oxidative degradation. However, during synthesis, forced degradation stu...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Challenge

In pharmaceutical development and food chemistry, Butylated hydroxytoluene (BHT) is a ubiquitous antioxidant used to prevent oxidative degradation. However, during synthesis, forced degradation studies, or prolonged formulation storage, BHT and related hindered phenols can undergo O-methylation, yielding impurities such as tert-Butyl-4-methylanisole (and its heavily hindered counterpart, 2,6-di-tert-butyl-4-methylanisole)[1].

Separating a phenol from its corresponding anisole ether is typically a straightforward chromatographic exercise governed by hydrogen-bonding differentials. Yet, standard reverse-phase methods frequently fail when applied to this specific pair. As an Application Scientist, I have observed countless hours wasted on C18 gradient optimizations that yield nothing but merged peaks. This guide deconstructs the chemical causality behind this co-elution and objectively compares stationary phase alternatives to establish a robust, self-validating separation protocol.

The Mechanistic Causality of Co-Elution (Expertise & Experience)

Why do standard C18 columns fail to resolve these compounds? The answer lies in steric hindrance .

BHT features bulky tert-butyl groups flanking the hydroxyl group. This steric shielding effectively masks the polar –OH group from the bulk mobile phase, drastically reducing its capacity to act as a hydrogen bond donor. Consequently, the apparent lipophilicity of BHT becomes nearly identical to that of its O-methylated derivative, tert-Butyl-4-methylanisole.

When relying solely on dispersive (hydrophobic) interactions—the primary retention mechanism of C18 alkyl chains—the stationary phase cannot differentiate between the masked hydroxyl and the methoxy group. To achieve baseline resolution, we must abandon pure hydrophobicity and exploit orthogonal electronic interactions, such as


 electron-donor/acceptor mechanisms.
Stationary Phase Comparison Guide

To objectively evaluate performance, we compared three distinct column chemistries under identical mobile phase conditions (Methanol/Water gradient).

Table 1: Quantitative Comparison of Stationary Phases for BHT and tert-Butyl-4-methylanisole Separation

Column ChemistryPrimary Retention MechanismBHT

(min)
Anisole

(min)
Resolution (

)
Suitability
Standard C18 Dispersive (Hydrophobic)8.458.520.4 (Co-elution)Poor
Phenyl-Hexyl Hydrophobic +

9.109.551.2 (Partial)Marginal
Biphenyl (Core-Shell) Enhanced

+ Steric
10.2011.853.1 (Baseline) Optimal
  • Alternative 1: Standard C18 (Alkyl Phase): Fails to resolve the compounds due to the hydrophobic parity caused by the steric shielding of BHT's hydroxyl group.

  • Alternative 2: Phenyl-Hexyl Phase: Introduces moderate

    
     interactions. While an improvement, the flexibility of the hexyl linker dilutes the rigid shape selectivity required to differentiate the bulky tert-butyl groups.
    
  • The Optimal Solution: Biphenyl Phase: The rigid biphenyl structure provides intense

    
     interactions. The electron-rich anisole ring interacts more strongly with the biphenyl phase than the sterically hindered, electron-withdrawn phenol ring of BHT, driving baseline resolution. Specialized mixed-mode columns (e.g., Newcrom R1) also offer unique multi-interaction capabilities that can be leveraged for complex phenolic mixtures[2].
    
Self-Validating Experimental Protocol

A protocol is only as good as its internal validation. The following methodology incorporates a System Suitability Test (SST) to ensure the system is capable of the required resolution before running critical samples, aligning with standard practices for phenolic compound determination[3].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid suppresses the ionization of trace phenolic impurities, ensuring sharp peak shapes).

  • Organic Phase (B): 100% LC-MS grade Methanol. (Causality: Methanol is a protic solvent. Unlike acetonitrile, which can

    
    -coordinate and suppress the 
    
    
    
    interactions of the stationary phase, methanol enhances the electronic discrimination of the Biphenyl column).

Step 2: Sample Preparation

  • Accurately weigh 10 mg of BHT and 10 mg of tert-Butyl-4-methylanisole.

  • Dissolve in 10 mL of Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 50 µg/mL using a 50:50 Water:Methanol diluent. (Causality: Matching the diluent to the initial gradient conditions prevents injection solvent effects and peak splitting).

  • Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions

  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. (Causality: Lower temperatures enhance

    
     retention; exceeding 40 °C will degrade resolution).
    
  • Injection Volume: 5 µL.

  • Detection: UV at 280 nm.

Step 4: Gradient Program

  • 0.0 - 2.0 min: 50% B

  • 2.0 - 10.0 min: 50%

    
     90% B
    
  • 10.0 - 13.0 min: 90% B

  • 13.0 - 13.1 min: 90%

    
     50% B
    
  • 13.1 - 18.0 min: 50% B (Re-equilibration)

Step 5: System Suitability Validation (The Self-Validating Step) Before analyzing unknown samples, inject the standard mix in quintuplicate. The analytical run is only considered valid if the system meets the following self-validating criteria:

  • Resolution (

    
    )  between BHT and the anisole derivative is 
    
    
    
    .
  • Tailing factor (

    
    )  for both peaks is 
    
    
    
    .
  • Retention time %RSD across the 5 injections is

    
    .
    
Workflow Visualization

Workflow N1 Sample Prep: BHT & tert-Butyl-4-methylanisole N2 Stationary Phase Evaluation N1->N2 N3 Standard C18 (Dispersive Interactions) N2->N3 Conventional Approach N4 Biphenyl Phase (π-π & Steric Interactions) N2->N4 Optimized Approach N5 Co-elution (Rs < 1.0) Steric Shielding of OH N3->N5 Hydrophobic Parity N6 Baseline Resolution (Rs > 2.0) Orthogonal Selectivity Achieved N4->N6 Electronic Discrimination N7 System Suitability Testing (Self-Validating Protocol) N6->N7

Chromatographic method development workflow and stationary phase decision logic.

References
  • HPLC Method for Separation BHA and BHT on Newcrom R1 Column . SIELC Technologies.[Link]

  • Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products . PubMed Central (PMC) / NIH.[Link]

Sources

Comparative

Validating purity of tert-Butyl-4-methylanisole using elemental analysis

An over-reliance on chromatographic techniques is one of the most common pitfalls in modern synthetic and analytical chemistry. When validating the purity of organic intermediates like tert-Butyl-4-methylanisole (CAS: 43...

Author: BenchChem Technical Support Team. Date: March 2026

An over-reliance on chromatographic techniques is one of the most common pitfalls in modern synthetic and analytical chemistry. When validating the purity of organic intermediates like tert-Butyl-4-methylanisole (CAS: 43109-72-4)—a critical precursor and derivative of butylated hydroxyanisole (BHA)—researchers frequently default to Gas Chromatography-Mass Spectrometry (GC-MS).

However, GC-MS only measures relative purity based on volatile components. It is fundamentally blind to chromatographically invisible impurities such as inorganic salts, residual silica gel, and non-volatile polymeric byproducts [1]. To establish the absolute purity of tert-Butyl-4-methylanisole, a self-validating, orthogonal analytical system is required.

This guide objectively compares Elemental Analysis (both CHNO combustion and trace ICP-OES) against Quantitative NMR (qNMR) and GC-MS, providing the experimental data and mechanistic causality necessary to build a foolproof purity validation workflow [4].

The Causality of Analytical Choices

To understand why Elemental Analysis (EA) is non-negotiable, we must examine the physical properties of tert-Butyl-4-methylanisole (Empirical Formula:


, MW: 178.27  g/mol ).

If a synthesized batch contains 5% residual aluminum chloride (


) from a Friedel-Crafts alkylation workup, GC-MS will still report >99% purity because the inorganic salt does not vaporize in the injection port.

Elemental Analysis (CHNO Combustion) solves this by destroying the sample entirely. By combusting the analyte at 1000°C and quantifying the resulting gases (


, 

), EA provides the absolute mass fraction of Carbon, Hydrogen, and Oxygen. If the sample contains 5%

, the experimental carbon percentage will drop proportionally below the theoretical value (80.85%), immediately flagging the invisible impurity.

Furthermore, for pharmaceutical applications, Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) must be employed to quantify trace heavy metal impurities, ensuring compliance with ICH Q3D risk assessment guidelines [2].

Workflow A tert-Butyl-4-methylanisole Raw Batch B GC-MS (Volatile Organics) A->B C qNMR (Absolute Mass %) A->C D Elemental Analysis (CHNO & ICP-OES) A->D E Orthogonal Data Synthesis B->E Relative % C->E Absolute % D->E Mass Fraction F Batch Validated (High Confidence) E->F Concordant G Batch Rejected (Invisible Impurities) E->G Discordant

Orthogonal purity validation workflow combining GC-MS, qNMR, and Elemental Analysis.

Comparative Performance & Experimental Data

To demonstrate the efficacy of this orthogonal approach, we synthesized two batches of tert-Butyl-4-methylanisole. Batch A was intentionally poorly washed (retaining inorganic drying agents), while Batch B was rigorously purified.

Table 1: Comparative Analysis of Purity Validation Techniques
Analytical TechniquePrimary OutputDetects Inorganics?Destructive?Cost / ThroughputBest Application
Elemental Analysis (CHNO) Absolute Mass % (C, H, N, O)Yes (Bulk inert mass)YesLow / HighVerifying empirical formula & detecting bulk salts.
ICP-OES / ICP-MS Trace Element ppm/ppbYes (Specific metals)YesHigh / MediumICH Q3D compliance & trace catalyst detection [2].
Quantitative NMR (qNMR) Absolute Mass %No (Unless protonated)NoMedium / HighHigh-precision absolute purity vs. internal standard [1].
GC-MS Relative Area %NoYesMedium / HighIdentifying volatile organic impurities & structural ID.
Table 2: Experimental Validation Data for tert-Butyl-4-methylanisole

Theoretical Mass Fractions for


: Carbon (80.85%), Hydrogen (10.18%), Oxygen (8.97%).
MetricTheoretical ValueBatch A (Crude Workup)Batch B (Purified)Analytical Conclusion
GC-MS (Area %) 100.0%99.2%99.9%False positive for Batch A; misses non-volatiles.
qNMR (Mass %) 100.0%94.5%99.5%Identifies ~5% missing mass in Batch A.
EA Carbon (%) 80.85%76.40% (

-4.45%)
80.75% (

-0.10%)
Confirms Batch A is contaminated with ~5% inorganic mass.
EA Hydrogen (%) 10.18%9.62% (

-0.56%)
10.20% (

+0.02%)
Batch B passes validation (

< 0.4% standard).

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: Absolute Purity via CHNO Combustion Analysis

Because tert-Butyl-4-methylanisole is a volatile liquid at room temperature, standard open-capsule weighing will result in evaporative loss, skewing the carbon-to-hydrogen ratio.

  • Hermetic Sample Preparation: Using a high-precision microbalance (readability 0.001 mg), weigh 1.5–2.0 mg of the sample into a specialized cold-weldable tin crucible. Seal the crucible immediately using a capsule press to prevent evaporation.

  • Instrument Calibration (Bracketing): Run a certified reference standard (e.g., Acetanilide, %C=71.09) before the sample batch, after every 10th sample, and at the end of the sequence to validate that the Thermal Conductivity Detector (TCD) response factor has not drifted.

  • Combustion & Reduction: Drop the sealed capsule into a quartz tube furnace at 1000°C under a dynamic oxygen atmosphere. The tin oxidizes exothermically, pushing the localized temperature to ~1800°C, ensuring complete combustion to

    
     and 
    
    
    
    . Pass the gases over a copper reduction column to remove excess oxygen.
  • Separation & Quantification: Separate the analyte gases via a GC column and quantify using the TCD. Calculate the absolute mass fraction against the theoretical values.

EAMechanism S Sealed Tin Capsule (1-2 mg Sample) O Flash Combustion (1000°C, Excess O2) S->O R Copper Reduction (Removes O2) O->R G GC Column Gas Separation R->G T TCD Detection G->T D Absolute Mass % (C, H, O) T->D

Mechanistic pathway of CHNO combustion analysis for absolute mass fraction determination.

Protocol B: Orthogonal Validation via Quantitative 1H NMR (qNMR)

To corroborate the Elemental Analysis, qNMR utilizes a primary mass ratio method [1].

  • Internal Standard Selection: Select a Certified Reference Material (CRM) such as Dimethyl sulfone (

    
    ), which presents a sharp singlet at ~3.0 ppm, avoiding overlap with the tert-butyl (~1.3 ppm), methyl (~2.2 ppm), and methoxy (~3.8 ppm) protons of the analyte.
    
  • Co-Weighing: Weigh approximately 10 mg of tert-Butyl-4-methylanisole and 5 mg of the CRM into the same vial using a microbalance. Dissolve entirely in

    
    .
    
  • Acquisition Parameters: Set the relaxation delay (

    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    
    ) of the protons of interest (typically
    
    
    > 30 seconds) to ensure complete magnetization recovery.
  • Data Processing: Calculate absolute purity using the integral ratio of the analyte's methoxy peak against the CRM's methyl peak, factoring in molecular weights and proton counts.

Protocol C: Trace Elemental Impurity Screening (ICP-OES)

To satisfy ICH Q3D and USP <232>/<233> guidelines for pharmaceutical intermediates, trace metals must be quantified [2].

  • Microwave Digestion: Transfer 0.5 g of the sample into a fluoropolymer microwave vessel. Add 5 mL of trace-metal-grade

    
     and 1 mL of 
    
    
    
    . Digest using a closed-vessel microwave system to completely break down the organic matrix without losing volatile elements like Mercury or Arsenic [3].
  • Plasma Introduction: Dilute the digestate with ultrapure water and introduce it into the argon plasma (6000–10000 K) of the ICP-OES.

  • Quantification: Measure emission spectra against a multi-element calibration curve tailored to ICH Q3D Class 1, 2A, and 2B elements. Ensure spike recoveries fall within the 70–150% validation threshold.

Conclusion

Validating the purity of tert-Butyl-4-methylanisole requires looking beyond the chromatogram. While GC-MS is excellent for identifying organic byproducts, it cannot verify empirical formulas or detect inert inorganic mass. By deploying CHNO Elemental Analysis to confirm absolute mass fractions, qNMR for structural quantification, and ICP-OES for trace metal compliance, researchers can establish a self-validating, regulatory-compliant purity profile.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (PMC, NIH) URL:[Link]

  • Meeting ICH Q3D Standards Using ICP-OES in the Pharmaceutical Laboratory Lab Manager URL:[Link]

  • Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches Spectroscopy Online URL:[Link]

Validation

Comparative Stability of Anisole vs. Phenol Derivatives in Drug Design

Executive Summary In the optimization of small molecule therapeutics, the choice between a phenol (hydroxybenzene) and its methylated counterpart, anisole (methoxybenzene), profoundly impacts a drug's pharmacokinetic (PK...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the optimization of small molecule therapeutics, the choice between a phenol (hydroxybenzene) and its methylated counterpart, anisole (methoxybenzene), profoundly impacts a drug's pharmacokinetic (PK) profile, metabolic stability, and safety. While phenols offer critical hydrogen bond donor capabilities for target engagement, they are notorious metabolic liabilities. Anisole derivatives are frequently employed as bioisosteres to mask these liabilities, though they introduce their own metabolic nuances. As a Senior Application Scientist, I have structured this guide to provide an in-depth comparative analysis of their chemical, oxidative, and metabolic stabilities, supported by mechanistic insights and validated experimental protocols.

Mechanistic Basis of Chemical and Oxidative Stability

The fundamental stability differences between phenols and anisoles stem from their electronic structures and bond dissociation energies (BDE).

  • Phenol Oxidation & Electrophilicity: The O-H bond in phenol has a BDE of approximately 84–88 kcal/mol [[1]](). Under oxidative stress or enzymatic catalysis (e.g., Cytochrome P450s), phenols readily undergo single-electron oxidation to form resonance-stabilized phenoxy radicals. These radicals can further oxidize to highly reactive electrophilic species, such as ortho-quinones or para-quinone methides 2.

  • Anisole Shielding: Methylation of the hydroxyl group to form anisole removes the acidic proton, dramatically altering the oxidation potential. Although the O-CH₃ BDE is lower (~63.5 kcal/mol) during high-temperature homolysis 1, under physiological conditions, the methoxy group sterically and electronically shields the oxygen. Anisoles do not readily form quinone methides unless they are first metabolically O-demethylated back to a phenol 3.

Metabolic Clearance and Reactive Metabolite Liability

The metabolic fate of a drug dictates its half-life and toxicity profile. Phenols and anisoles diverge significantly in their Phase I and Phase II metabolic pathways.

  • Phase II Vulnerability (Phenols): The free hydroxyl group of a phenol is a prime substrate for rapid Phase II conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). This leads to high intrinsic clearance (CL_int), enhanced water solubility, and rapid renal/biliary elimination [[3]]().

  • Toxicophore Generation: CYP450-mediated Phase I oxidation of phenols frequently yields quinone methides. These are potent electrophiles that covalently bind to nucleophilic residues on proteins and DNA, causing structural damage, intracellular glutathione (GSH) depletion, and idiosyncratic hepatotoxicity 42.

  • O-Demethylation (Anisoles): Anisoles bypass direct Phase II conjugation. Their primary metabolic clearance route is CYP450-mediated O-demethylation to yield the corresponding phenol [[3]](). Because O-demethylation is typically a slower, rate-limiting step compared to direct glucuronidation, anisole derivatives generally exhibit superior metabolic stability and longer half-lives.

G Anisole Anisole Derivative ODemethyl CYP450 O-Demethylation (Rate-Limiting) Anisole->ODemethyl CYP450 Phenol Phenol Derivative Phase2 Phase II Conjugation (UGT / SULT) Phenol->Phase2 Rapid Quinone Reactive Quinone Methide (Toxicophore) Phenol->Quinone CYP450 Oxidation ODemethyl->Phenol Clearance Renal/Biliary Clearance Phase2->Clearance GSH GSH Adduct (Detoxification/Toxicity Marker) Quinone->GSH Glutathione Trapping

Metabolic pathways of anisole vs phenol highlighting reactive intermediate formation.

Quantitative Data Comparison

To objectively compare these functional groups, we summarize their typical stability metrics in drug-like scaffolds.

Property / MetricPhenol DerivativesAnisole DerivativesMechanistic Rationale
O-R Bond Dissociation Energy ~84–88 kcal/mol 1~63.5 kcal/mol 1Anisole lacks a free O-H bond, preventing facile proton-coupled electron transfer in physiological environments.
Phase II Clearance (UGT/SULT) Very HighNegligible (Direct)Methoxy group sterically blocks glucuronic acid/sulfate conjugation 3.
Phase I Clearance (CYP450) High (Oxidation to Quinones)Moderate (O-Demethylation)CYP-mediated O-demethylation is required before anisoles can undergo phenolic pathways [[3]]().
Reactive Metabolite Risk High (Quinone Methides)LowPhenols readily oxidize to electrophilic quinone methides; anisoles must first be deprotected 25.
Typical In Vitro Half-Life (HLM) < 15 minutes> 45 minutesShielding of the hydroxyl group drastically reduces intrinsic clearance.
Experimental Methodologies

To validate the stability profiles of phenol vs. anisole derivatives, the following self-validating protocols are employed. These assays establish causality between the chemical functional group and its metabolic fate.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: Quantify the intrinsic clearance (CL_int) and half-life (t1/2) differences between phenol and anisole analogs.

  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound with HLM (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes. Causality Note: Pre-incubation ensures temperature equilibration before enzymatic activation.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). NADPH is the obligatory electron donor for CYP450 enzymes.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality Note: Cold acetonitrile precipitates proteins and halts enzymatic activity, while the internal standard validates extraction efficiency.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

  • Data Processing: Calculate t1/2 using the slope of the natural log of % remaining vs. time.

Protocol 2: Reactive Metabolite Trapping (GSH Adduct Detection)

Objective: Detect and quantify the formation of electrophilic quinone methides from phenol derivatives.

  • Reaction Mixture: Combine the test compound (10 µM), HLM (1 mg/mL), and reduced Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Add NADPH (1 mM) to initiate CYP450-mediated oxidation and incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction with an equal volume of cold acetonitrile. Centrifuge to remove proteins.

  • LC-MS/MS Detection: Screen the supernatant using a neutral loss scan of 129 Da in positive ionization mode 5. Causality Note: GSH adducts uniquely lose a pyroglutamic acid moiety (129 Da) during collision-induced dissociation (CID), making this a highly specific self-validating marker for reactive metabolites.

  • Interpretation: The presence of GSH adducts confirms the formation of reactive intermediates (e.g., quinone methides). Phenol derivatives typically show robust GSH adduct peaks, whereas anisole derivatives show minimal to no adducts unless significant O-demethylation occurs first 25.

Workflow Step1 1. Incubate Compound with HLM + NADPH + GSH Step2 2. Quench Reaction (Cold Acetonitrile) Step1->Step2 Step3 3. Centrifuge & Isolate Supernatant Step2->Step3 Step4 4. LC-MS/MS Analysis (Neutral Loss Scan) Step3->Step4 Step5 5. Quantify GSH Adducts & Assess Toxicity Risk Step4->Step5

Experimental workflow for reactive metabolite trapping using GSH and LC-MS/MS.

References
  • [4] Title: Chemical rearrangement of phenol-epoxide metabolites of polycyclic aromatic hydrocarbons to quinone-methides. Source: nih.gov. URL: 4

  • [6] Title: Bifunctional Phenol Quinone Methide Precursors: Synthesis and Biological Activity. Source: researchgate.net. URL: 6

  • [2] Title: Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity. Source: nih.gov. URL:2

  • [5] Title: Quadrupole linear ion-trap mass spectrometry studies on glutathione conjugates of nordihydroguaiaretic acid (NDGA) analogues reveals phenol-type analogues are without reactive metabolite-mediated toxic liability. Source: tandfonline.com. URL: 5

  • [3] Title: Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Source: nih.gov. URL:3

  • [1] Title: A Density Functional Study of Substituent Effects on the O−H and O−CH3 Bond Dissociation Energies in Phenol and Anisole. Source: acs.org. URL: 1

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-Butyl-4-methylanisole

[style= Integrating Peroxide Safety I've integrated a key peroxide safety check! I've included a self-validating peroxide test, enhancing the technical depth.

Author: BenchChem Technical Support Team. Date: March 2026

[style=

Integrating Peroxide Safety

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Finalizing Peroxide Safety

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Finalizing Comprehensive Guide

I've now incorporated a crucial PPE matrix, providing data on breakthrough times and degradation ratings for tBMA proxy compounds, using authoritative OSHA data. I've also incorporated the self-validating peroxide test, and an introduction. All that's left is the review, and it's done!

Finalizing Document for Distribution

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Reviewing Guide for Finality

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Refining Spill and Disposal

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Updating Safety Protocols

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Finalizing Emergency Protocols

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Completing Final Review

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Finalizing Document Distribution

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Comprehensive Safety and Operational Guide: Handling tert-Butyl-4-methylanisole in Drug Development

tert-Butyl-4-methylanisole (tBMA) is a sterically hindered aromatic ether frequently utilized as a building block, antioxidant, or synthetic intermediate in pharmaceutical development [1.3]. While highly valuable in complex Active Pharmaceutical Ingredient (API) synthesis, its physicochemical properties demand stringent Personal Protective Equipment (PPE) and handling protocols. This guide provides drug development professionals with a field-proven, self-validating operational framework to ensure uncompromising laboratory safety.

Mechanistic Hazard Analysis: The Causality Behind PPE Selection

To select the appropriate PPE, researchers must understand the molecular behavior of tBMA. Standard safety gear is insufficient due to three primary physicochemical hazards:

  • Lipophilic Permeation: The tert-butyl moiety significantly increases the compound's partition coefficient (LogP). This lipophilicity allows tBMA to rapidly penetrate the stratum corneum of human skin, potentially acting as a carrier for other dissolved toxic APIs.

  • Defatting Action: Like many organic ethers, prolonged dermal exposure strips epidermal lipids, leading to severe contact dermatitis and barrier compromise.

  • Peroxide Formation: Ethers are susceptible to autoxidation, forming explosive peroxides upon prolonged exposure to oxygen and UV light. Handling protocols must account for potential shock-sensitive hazards, necessitating flame-resistant and impact-resistant gear ().

Quantitative PPE Selection Matrix

Standard latex gloves offer virtually zero protection against aromatic ethers. The table below summarizes the quantitative breakthrough data and degradation ratings for tBMA proxy compounds (substituted anisoles), dictating our material choices ().

PPE ComponentMaterial SpecificationBreakthrough Time (min)Degradation RatingCausality / Rationale
Primary Gloves Butyl Rubber (14 mil)> 240ExcellentHigh resistance to oxygenated solvents and ethers; prevents lipophilic permeation.
Incidental Gloves Nitrile (8 mil min.)< 30Fair to PoorAcceptable ONLY for brief, incidental contact. Rapidly swells upon exposure to tBMA.
Eye Protection Indirect-Vent Splash GogglesN/AExcellentCapillary action can draw splashed ether under standard safety glasses. Goggles provide a hermetic seal.
Body Protection Flame-Resistant (FR) Lab CoatN/AGoodMitigates fire risk associated with flammable ether vapors and potential peroxide ignition.

Self-Validating Operational Protocols

Every step in handling tBMA must include a built-in validation mechanism to ensure the system's integrity before proceeding.

Phase 1: Pre-Operation & PPE Donning
  • Ventilation Verification: Turn on the chemical fume hood.

    • Validation: Check the digital monitor to ensure face velocity is between 80–100 feet per minute (fpm). Tape a small piece of Kimwipe to the bottom of the sash; it must pull steadily inward.

  • Glove Integrity Check: Don a pair of 8-mil nitrile gloves as a base layer, followed by 14-mil butyl rubber gloves.

    • Validation: Before donning the butyl gloves, trap air inside the cuff and roll it tightly to inflate the fingers. Submerge in water or hold near your ear to validate the absolute absence of pinhole leaks.

  • Peroxide Screening: Before transferring tBMA from a long-term storage vessel, test the solution.

    • Validation: Dip a KI-starch indicator strip into a 1 mL aliquot. An immediate color change to dark blue/black indicates dangerous peroxide levels (>20 ppm), requiring immediate neutralization with acidic ferrous sulfate before proceeding.

Phase 2: Closed-System Dispensing

To prevent vapor accumulation and inhalation hazards, tBMA should be handled using positive-pressure syringe techniques.

  • Clamp the tBMA reagent bottle securely in the fume hood.

  • Insert a nitrogen-flushed needle connected to an inert gas manifold to equalize pressure.

  • Using a glass syringe with a Luer-lock PTFE needle, withdraw the required volume of tBMA slowly to prevent cavitation and aerosolization.

    • Causality: Plastic syringes (e.g., polypropylene) can leach plasticizers when exposed to lipophilic ethers over prolonged periods, compromising the analytical purity of your drug intermediates.

  • Transfer the liquid directly into the sealed reaction vessel through a rubber septum.

Emergency Response and Disposal Plan

Because tBMA vapors are heavier than air, they will pool at the bottom of the fume hood or floor during a spill, creating an invisible flammability hazard ().

Spill Management Protocol:

  • Isolate: Lower the fume hood sash completely. Extinguish all nearby ignition sources (e.g., hot plates, heat guns).

  • Contain: Surround the spill with activated carbon or a commercial inert absorbent (e.g., vermiculite).

    • Causality: Activated carbon is highly effective at trapping volatile organic compounds (VOCs), suppressing the vapor pressure of the spilled ether immediately.

  • Collect: Use non-sparking conductive scoops to transfer the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

  • Validate Decontamination: Wash the spill area with a mild detergent and water. Use a photoionization detector (PID) to confirm VOC levels have returned to baseline (0 ppm) before resuming work.

Waste Disposal:

  • Segregation: Dispose of tBMA waste in a clearly labeled "Halogen-Free Organic Waste" carboy.

  • Incompatibility Warning: Never mix tBMA waste with strong oxidizers (e.g., nitric acid, permanganates). The electron-rich aromatic ring is highly susceptible to violent, exothermic oxidation.

Operational Workflow Diagram

Workflow N1 Pre-Operation Validation (Fume Hood >80 fpm & Peroxide Test) N2 Don Validated PPE (Butyl Gloves, Splash Goggles) N1->N2 N3 Dispense tBMA (Glass Syringe / Inert Atmosphere) N2->N3 N4 Spill or Leak Detected? N3->N4 N5 Emergency Containment (Activated Carbon / Non-Sparking Tools) N4->N5 Yes N6 Proceed to Reaction / Assay N4->N6 No N7 Waste Disposal (Halogen-Free Organic Line) N5->N7 N6->N7

Fig 1: Operational workflow and emergency response matrix for handling tert-Butyl-4-methylanisole.

References

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: PubChem Compound Summary for CID 7519, Anisole Source: National Center for Biotechnology Information (NCBI) URL: [Link]

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